Product packaging for Disodium azelate(Cat. No.:CAS No. 132499-85-5)

Disodium azelate

Cat. No.: B166650
CAS No.: 132499-85-5
M. Wt: 232.18 g/mol
InChI Key: QFYNUCAKHMSPCY-UHFFFAOYSA-L
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Description

Disodium azelate is a useful research compound. Its molecular formula is C9H14Na2O4 and its molecular weight is 232.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14Na2O4 B166650 Disodium azelate CAS No. 132499-85-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;nonanedioate
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InChI

InChI=1S/C9H16O4.2Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYNUCAKHMSPCY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123-99-9 (Parent)
Record name Disodium azelate
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DSSTOX Substance ID

DTXSID40889659
Record name Nonanedioic acid, sodium salt (1:2)
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Molecular Weight

232.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17265-13-3
Record name Disodium azelate
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Record name Nonanedioic acid, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonanedioic acid, sodium salt (1:2)
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Record name Disodium azelate
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Record name DISODIUM AZELATE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Disodium Azelate from Azelaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of disodium azelate, the disodium salt of azelaic acid. The primary method involves a straightforward acid-base neutralization reaction. This document details the chemical principles, experimental protocols, and key physicochemical properties of the compounds involved, tailored for a scientific audience.

Introduction and Background

Azelaic acid (nonanedioic acid) is a naturally occurring saturated dicarboxylic acid found in grains and produced industrially through the ozonolysis or oxidative cleavage of oleic acid.[1] While azelaic acid itself is utilized in dermatology for treating acne and hyperpigmentation, its limited solubility in water (2.1 g/L at 20°C) can pose formulation challenges.[2]

Conversion to its salt form, this compound, significantly enhances water solubility (~180 g/L), making it a valuable compound for various applications.[3] this compound is employed as a viscosity-controlling agent, emulsifier, and hydrotrope in cosmetic and pharmaceutical formulations.[1][4] The synthesis is achieved through the neutralization of azelaic acid's two carboxylic acid groups with a sodium base, most commonly sodium hydroxide.[1][2][4]

Synthesis Pathway: Neutralization Reaction

The core of the synthesis is the acid-base neutralization reaction between the diprotic azelaic acid and sodium hydroxide (NaOH). Both carboxylic acid protons are removed by the hydroxide ions, forming the disodium salt and water. The reaction proceeds in two stages, corresponding to the two pKa values of azelaic acid (pKa1 = 4.55, pKa2 = 5.50).[3]

Caption: Chemical reaction for the synthesis of this compound.

Physicochemical and Stoichiometric Data

The following tables summarize key quantitative data for the reactants and the product, as well as the necessary stoichiometry for the reaction.

Table 1: Physicochemical Properties of Compounds

PropertyAzelaic AcidSodium HydroxideThis compound
Molecular Formula C₉H₁₆O₄NaOHC₉H₁₄Na₂O₄[1][4]
Molecular Weight ( g/mol ) 188.2240.00232.18[1][4][5]
Appearance White crystalline powderWhite solid (pellets, flakes)White to pale yellow powder[1][4]
Water Solubility 2.1 g/L (20°C)[2]~1000 g/L (20°C)Highly soluble (~180 g/L)[1][3]
Melting Point (°C) ~106.5318~106[4]

Table 2: Reaction Stoichiometry

Reactant / ProductMolar Mass ( g/mol )Molar RatioMass Ratio (Normalized to 1g Azelaic Acid)
Azelaic Acid188.2211.000 g
Sodium Hydroxide40.0020.425 g
This compound232.1811.233 g
Water18.0220.191 g

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for synthesizing this compound.

4.1 Materials and Reagents

  • Azelaic Acid (C₉H₁₆O₄), high purity

  • Sodium Hydroxide (NaOH), analytical grade

  • Deionized Water (H₂O)

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Heating mantle or water bath

  • Beakers and graduated cylinders

  • Rotary evaporator (optional, for efficient drying)

  • Crystallizing dish

4.2 Experimental Workflow

Workflow A 1. Dissolution Dissolve Azelaic Acid in deionized water. Apply heat (50-60°C) to aid dissolution. B 2. Neutralization Prepare aqueous NaOH solution. Incrementally add NaOH solution to the Azelaic Acid solution with stirring. A->B Proceed once fully dissolved C 3. pH Monitoring Continuously monitor the pH of the mixture. Target pH: 7.0 - 7.5. B->C During addition C->B Adjust if pH is below target D 4. Isolation Evaporate the water from the resulting solution. Use a rotary evaporator or gentle heating. C->D Proceed once target pH is stable E 5. Product Collection Collect the resulting white crystalline solid. Dry thoroughly to remove residual moisture. D->E After solvent removal

Caption: Experimental workflow for this compound synthesis.

4.3 Step-by-Step Procedure

  • Dissolution of Azelaic Acid:

    • Weigh a desired amount of azelaic acid (e.g., 18.82 g, 0.1 mol) and place it in a beaker of appropriate size.

    • Add a sufficient volume of deionized water to dissolve the acid upon heating. A starting point is typically 200-300 mL.

    • Gently heat the mixture to between 50–60°C using a water bath or heating mantle while stirring continuously with a magnetic stir bar.[1] Continue heating and stirring until all the azelaic acid has dissolved.

  • Preparation of Sodium Hydroxide Solution:

    • Calculate the stoichiometric amount of sodium hydroxide required. Based on the 1:2 molar ratio, 0.2 mol of NaOH is needed for 0.1 mol of azelaic acid (i.e., 8.00 g).

    • Carefully weigh the NaOH and dissolve it in a separate beaker containing a small amount of deionized water (e.g., 50-100 mL). Note: This dissolution is exothermic.

  • Neutralization:

    • Allow the azelaic acid solution to cool slightly, but maintain a warm temperature to ensure it remains in solution.

    • Slowly and incrementally add the aqueous sodium hydroxide solution to the stirring azelaic acid solution.[1]

    • Monitor the pH of the reaction mixture continuously. The target pH for complete neutralization to the disodium salt is between 7.0 and 7.5.[1]

  • Isolation and Crystallization:

    • Once the target pH is reached and stable, the neutralization is complete. The resulting clear solution contains dissolved this compound.

    • Transfer the solution to an evaporation apparatus. The water is typically removed under reduced pressure using a rotary evaporator to yield the product as a white crystalline solid.[1]

    • Alternatively, the solution can be placed in a crystallizing dish and heated gently in an oven or left in a desiccator to evaporate the solvent.

  • Drying and Storage:

    • Collect the resulting white to pale-yellow solid.

    • Ensure the product is completely dry by placing it in a desiccator under vacuum for several hours.

    • Store the final this compound product in a tightly sealed container to protect it from moisture.

Conclusion

The synthesis of this compound from azelaic acid is a robust and high-yielding process based on fundamental acid-base chemistry. By carefully controlling the stoichiometry and pH, azelaic acid can be efficiently converted into its highly water-soluble disodium salt. This enhances its utility in a wide range of aqueous formulations, making it a versatile ingredient for the pharmaceutical and cosmetic industries. The detailed protocol and data provided herein serve as a comprehensive resource for professionals engaged in chemical synthesis and drug development.

References

Physicochemical properties of Disodium azelate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Disodium Azelate

Introduction

This compound, the disodium salt of azelaic acid, is a dicarboxylic acid salt with increasing importance in cosmetics, pharmaceuticals, and industrial applications.[1][2] Its enhanced water solubility compared to its parent acid, azelaic acid, makes it a versatile ingredient in various formulations.[3][4] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of its biochemical interactions and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is typically a white to pale yellow crystalline powder.[1][3][5] It is the product of the neutralization of azelaic acid with a sodium base, such as sodium hydroxide.[3] This conversion to a salt form significantly alters its physical properties, most notably increasing its solubility in aqueous solutions.[3][4]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of this compound and its parent compound, azelaic acid, for comparison.

Identifier Value
IUPAC Name disodium;nonanedioate[6]
CAS Number 17265-13-3[2][6][7], 132499-85-5[3][6]
Molecular Formula C₉H₁₄Na₂O₄[5][6][8]
Molecular Weight 232.18 g/mol [3][6]
Appearance White to pale yellow crystalline powder[1][3]; Monoclinic prismatic needles[5]

Table 1: General Chemical Identifiers and Properties of this compound.

Property Value Conditions
Water Solubility High; ~180 g/L[3][4]Standard conditions
Solubility in other solvents Soluble in ethanol.[5] Slightly soluble in ethyl ether, benzene, DMSO.[5]Standard conditions
LogP (Octanol/Water Partition Coefficient) -0.78310[9]Estimated
pKa (of parent azelaic acid) pKa₁ = 4.55, pKa₂ = 5.50[3][4]N/A
Topological Polar Surface Area (TPSA) 80.3 Ų[1][6]N/A

Table 2: Solubility and Partitioning Characteristics of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research and development.

Protocol 1: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound from azelaic acid.

Objective: To synthesize this compound via neutralization of azelaic acid.

Materials:

  • Azelaic acid (C₉H₁₆O₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Heating mantle with magnetic stirrer

  • pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of azelaic acid in deionized water. Heating the mixture to 50–60°C can facilitate dissolution.[3]

  • Neutralization: Prepare a standardized aqueous solution of sodium hydroxide. Incrementally add the NaOH solution to the azelaic acid solution while continuously monitoring the pH.[3]

  • pH Adjustment: Continue adding the sodium hydroxide solution until the pH of the mixture stabilizes between 7.0 and 7.5, indicating the complete neutralization of both carboxylic acid groups.[3]

  • Isolation: The resulting aqueous solution of this compound is then concentrated by removing the water, typically under reduced pressure using a rotary evaporator.[3]

  • Crystallization and Drying: The concentrated solution is allowed to cool, promoting the crystallization of this compound. The resulting white crystalline solid is then collected and dried under a vacuum to remove any residual moisture.[3]

G Workflow for the Synthesis of this compound cluster_start Preparation cluster_reaction Neutralization Reaction cluster_isolation Product Isolation A Dissolve Azelaic Acid in Deionized Water (50-60°C) B Titrate with Aqueous Sodium Hydroxide A->B C Monitor pH (Target: 7.0 - 7.5) B->C Feedback Loop C->B D Evaporate Water (Rotary Evaporator) C->D pH Achieved E Crystallize Product D->E F Dry Crystalline Solid (Vacuum Oven) E->F

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is required for GC-MS analysis. This protocol is adapted for azelaic acid, the precursor to this compound.

Objective: To quantify azelaic acid content in a sample using GC-MS following derivatization.

Materials:

  • Sample containing azelaic acid/disodium azelate

  • Ethanol

  • Sulfuric acid (as catalyst)

  • Saturated sodium bicarbonate solution

  • GC-MS system with a suitable column (e.g., HP-5ms)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent. If starting with this compound, acidify the solution to convert it to azelaic acid, followed by extraction into an organic solvent.

  • Derivatization: Transfer the sample to a reaction vial. Add ethanol and a catalytic amount of sulfuric acid. Allow the reaction to proceed at room temperature for approximately 10 minutes to form diethyl azelate.[10]

  • Purification: Neutralize the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.[11] Extract the diethyl azelate into an appropriate organic solvent.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the purified derivative solution into the GC-MS.

    • Separation: Utilize a temperature program to separate the components on the column. A typical program might be: hold at 80°C for 2 minutes, then ramp to 250°C at a rate of 20°C/min, and hold for 6 minutes.[10]

    • Detection: Use a mass spectrometer in electron ionization (EI) mode to detect and identify the diethyl azelate peak based on its retention time and mass spectrum.[10]

  • Quantification: Prepare a calibration curve using standards of known azelaic acid concentrations that have undergone the same derivatization procedure. Quantify the amount of azelaic acid in the original sample by comparing its peak area to the calibration curve.[10][11]

Biochemical Pathways and Logical Relationships

Azelaic acid, the active form of this compound in biological systems, is known to interact with several enzymatic pathways.

Inhibition of Tyrosinase in Melanin Synthesis

Azelaic acid is a well-documented competitive inhibitor of tyrosinase, a key enzyme in the synthesis of melanin.[3] This inhibitory action makes it effective in the treatment of hyperpigmentation disorders.[3] It is also known to inhibit thioredoxin reductase, which plays a role in regulating tyrosinase.[3]

G Simplified Pathway of Tyrosinase Inhibition by Azelaic Acid A Tyrosine C L-DOPA A->C Hydroxylation B Tyrosinase D Dopaquinone C->D Oxidation E Melanin D->E Further Steps F Azelaic Acid (from this compound) F->B Competitive Inhibition

Caption: Azelaic acid competitively inhibits the enzyme tyrosinase, disrupting melanin production.

Relationship Between Azelaic Acid and this compound

The utility of this compound often stems from its relationship with azelaic acid. The salt form provides formulation advantages (e.g., solubility), while the acid form is typically the biologically active molecule. The equilibrium between these species is pH-dependent.[4]

G Relationship between Azelaic Acid and its Salts cluster_props Key Properties A Azelaic Acid (H₂A) Low Water Solubility B Monosodium Azelate (HA⁻) A->B + OH⁻ - H⁺ C This compound (A²⁻) High Water Solubility B->C + OH⁻ - H⁺ P1 Biologically Active Form P1->A P2 Formulation Advantage P2->C

Caption: The pH-dependent equilibrium between azelaic acid and its more soluble salt forms.

Applications in Research and Drug Development

This compound and its parent acid are utilized in various fields:

  • Dermatology: As an anti-acne agent and for treating inflammatory skin conditions like rosacea and hyperpigmentation.[1]

  • Cosmetics: Used as a viscosity controlling agent, emulsifier, and skin conditioning agent.[3][12]

  • Industrial Applications: Employed as a corrosion inhibitor, a thickener in lithium complex greases, and as a lubricant.[1][3]

  • Biochemical Research: Serves as a competitive inhibitor for various oxidoreductases and targets mitochondrial function to inhibit DNA synthesis.[3] It also acts as a hydrotrope, enhancing the solubility of other substances in water.[1][3]

Conclusion

This compound presents a significant advantage over azelaic acid in formulations where aqueous solubility is paramount. Its well-characterized physicochemical properties, coupled with established methods for its synthesis and analysis, make it a valuable compound for researchers and drug development professionals. Understanding its relationship with the biologically active azelaic acid and its specific enzymatic interactions is key to leveraging its full potential in therapeutic and industrial applications.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Disodium Azelate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disodium azelate, the disodium salt of azelaic acid (a naturally occurring C9 dicarboxylic acid), is a compound utilized in various dermatological and cosmetic formulations.[1] In aqueous solutions, it provides the active azelate moiety, which is responsible for its diverse biological effects. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its anti-keratinizing, anti-melanogenic, anti-inflammatory, and enzymatic inhibitory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways.

Anti-proliferative and Anti-keratinizing Effects

This compound demonstrates a significant and reversible anti-proliferative effect on keratinocytes, which is central to its utility as an anti-keratinizing agent.[2][3] This action helps normalize the disturbed terminal differentiation of keratinocytes observed in conditions like acne.[4]

Cellular Mechanisms: The anti-proliferative effects are dose- and time-dependent.[2][5] At the subcellular level, azelaic acid has been shown to induce early and marked damage to mitochondria, followed by the dilation of the rough endoplasmic reticulum (RER).[5] It also leads to a reduction in the synthesis of DNA, RNA, and proteins in these cells.[5][6] Specifically, it reduces the number and size of keratohyalin granules and decreases the amount and distribution of filaggrin, a key protein in the keratinization process.[7][8][9]

Quantitative Data: Inhibition of Keratinocyte Proliferation
CompoundCell TypeAssayInhibitory ConcentrationOutcomeReference
Azelaic AcidNeonatal Mouse Keratinocytes³H-Thymidine Incorporation20 mmol/L50% inhibition of DNA synthesis[3][5]
Sebacic Acid (C10)Neonatal Mouse Keratinocytes³H-Thymidine Incorporation10 mmol/L50% inhibition of DNA synthesis[3]
Adipic Acid (C6)Neonatal Mouse Keratinocytes³H-Thymidine Incorporation50 mmol/L50% inhibition of DNA synthesis[3]
Experimental Protocol: Keratinocyte Proliferation Assay (³H-Thymidine Incorporation)

This protocol is based on methodologies described for assessing the anti-proliferative effects of dicarboxylic acids on keratinocytes.[3][5]

  • Cell Culture: Neonatal mouse keratinocytes are cultured in an appropriate medium until they reach a desired confluency.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 to 50 mmol/L). A control group with no treatment is maintained.

  • Incubation: Cells are incubated with the treatment for specific time periods (e.g., 1, 4, 12, 24 hours) to assess time-dependency.[5]

  • Radiolabeling: One hour prior to the end of the incubation period, ³H-thymidine is added to the culture medium of all wells.

  • Harvesting: After the labeling period, the medium is removed, and cells are washed with a phosphate-buffered saline (PBS) solution. DNA is then precipitated using an acid solution (e.g., trichloroacetic acid).

  • Quantification: The precipitate is dissolved, and the amount of incorporated ³H-thymidine is measured using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis.

  • Analysis: The percentage of inhibition is calculated by comparing the CPM of treated cells to the control cells.

Visualization: Keratinocyte Proliferation Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture Keratinocytes Treat Treat with this compound Culture->Treat Label Add ³H-Thymidine Treat->Label Harvest Harvest Cells & Precipitate DNA Label->Harvest Scintillate Liquid Scintillation Counting Harvest->Scintillate Calculate Calculate % Inhibition Scintillate->Calculate

Caption: Workflow for assessing keratinocyte proliferation via ³H-thymidine incorporation.

Inhibition of Melanogenesis

This compound is an effective inhibitor of melanogenesis, primarily through its direct and indirect actions on tyrosinase, the rate-limiting enzyme in melanin synthesis.[2][10] It selectively targets hyperactive and malignant melanocytes while having minimal effect on normal cells.[2]

Enzymatic Mechanisms:

  • Competitive Inhibition of Tyrosinase: Azelaic acid acts as a competitive inhibitor of tyrosinase.[2][11] This action is attributed to the two carboxylic acid groups interacting with histidine residues in the enzyme's copper-containing active site.[12] By inhibiting tyrosinase, it blocks the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, halting the melanin production cascade.[13][14]

  • Inhibition of Thioredoxin Reductase: Azelaic acid also inhibits thioredoxin reductase.[2][6][15] This enzyme is part of a system that can regulate tyrosinase activity.[12][15] By inhibiting this reductase, azelate indirectly modulates melanin synthesis.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol is a generalized method based on common tyrosinase activity assays.[13][16][17]

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (pH ~6.8).

    • Prepare a solution of mushroom tyrosinase in the phosphate buffer.

    • Prepare a substrate solution of L-DOPA or L-tyrosine in the buffer.

    • Prepare stock solutions of this compound and a positive control (e.g., Kojic acid) in a suitable solvent.

  • Assay Procedure (96-well plate format):

    • To each well, add the tyrosinase enzyme solution.

    • Add various concentrations of the this compound test solution, the positive control, or a solvent blank (negative control).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for approximately 10 minutes.

    • Initiate the reaction by adding the substrate solution (L-DOPA) to all wells.

  • Measurement:

    • Measure the absorbance of the formed dopachrome at a specific wavelength (typically 475-490 nm) using a microplate reader.[14][17]

    • Readings can be taken at a single endpoint after a fixed time (e.g., 20 minutes) or kinetically over a period (e.g., every minute for 60 minutes).[13][17]

  • Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = {[(A - B) - (C - D)] / (A - B)} * 100 Where A is the absorbance of the negative control with the enzyme, B is the absorbance of the negative control without the enzyme, C is the absorbance of the test sample with the enzyme, and D is the absorbance of the test sample without the enzyme.[16]

Visualization: Melanogenesis Inhibition Pathway

G Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Azelate This compound Azelate->Tyrosinase Competitive Inhibition

Caption: this compound competitively inhibits tyrosinase, blocking melanin synthesis.

Anti-inflammatory and Antioxidant Mechanisms

This compound exhibits significant anti-inflammatory and antioxidant properties by directly targeting reactive oxygen species (ROS), which are key mediators in inflammatory processes.[2]

Mechanisms of Action:

  • Inhibition of Neutrophil ROS Production: Neutrophils are a primary source of ROS during the initial phase of inflammation. Azelaic acid has been shown to inhibit the release of ROS, such as superoxide anions (O₂⁻) and hydroxyl radicals (OH·), from neutrophils in a dose-dependent manner.[2][15]

  • Free Radical Scavenging: In vitro studies demonstrate that azelaic acid acts as a scavenger of toxic oxygen species, particularly the hydroxyl radical.[4][15] This activity helps reduce oxidative tissue damage at sites of inflammation.[15]

Experimental Protocol: In Vitro Neutrophil ROS Production Assay

This protocol is a conceptual model for measuring ROS inhibition from neutrophils.

  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

  • Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control for a specified time.

  • Stimulation: Stimulate the neutrophils to produce ROS using an agent like phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan.

  • ROS Detection: Measure ROS production using a chemiluminescence or fluorescence-based assay. For example, use luminol or lucigenin to detect superoxide anion production via a luminometer, or use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) measured by a fluorescence plate reader or flow cytometry.

  • Data Analysis: Compare the ROS signal from azelate-treated neutrophils to the signal from control cells (stimulated but untreated) to determine the percentage of inhibition.

Visualization: Anti-inflammatory Mechanism

G InflammatoryStimulus Inflammatory Stimulus (e.g., Bacteria, PMA) Neutrophil Neutrophil InflammatoryStimulus->Neutrophil ROS Reactive Oxygen Species (ROS) Neutrophil->ROS Release Inflammation Inflammation & Oxidative Damage ROS->Inflammation Azelate This compound Azelate->Neutrophil Inhibits ROS Release Azelate->ROS Scavenges

Caption: this compound reduces inflammation by inhibiting ROS release and scavenging free radicals.

Additional Enzymatic Inhibition

Beyond its primary targets, this compound inhibits several other key enzymes involved in cutaneous pathophysiology.

Inhibition of 5-alpha-reductase

Azelaic acid is a potent inhibitor of 5-alpha-reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT).[7][18] This mechanism is relevant in androgen-related skin conditions.

Quantitative Data: 5-alpha-reductase Inhibition
CompoundConcentration% Inhibition of 5-alpha-reductaseReference
Azelaic Acid0.2 mmol/LDetectable Inhibition[18]
Azelaic Acid3 mmol/LComplete (100%) Inhibition[18]
Zinc Sulphate3 mmol/LPotent Inhibition[18]
Zinc + Vitamin B6 + Azelaic AcidVery Low Concentrations90% Inhibition[18]
Experimental Protocol: 5-alpha-reductase Activity Assay

This protocol is based on the methodology for assessing 5-alpha-reductase inhibition in human skin homogenates.[18]

  • Tissue Preparation: Prepare a homogenate from human skin tissue (e.g., foreskin) in a suitable buffer.

  • Reaction Mixture: In a test tube, combine the skin homogenate with a radiolabeled substrate, such as [³H]-testosterone.

  • Inhibitor Addition: Add varying concentrations of this compound, a positive control (e.g., finasteride), or a vehicle control to the reaction mixtures.

  • Incubation: Incubate the mixture at 37°C for a defined period to allow for the enzymatic conversion of testosterone to DHT.

  • Steroid Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).

  • Separation and Quantification: Separate the substrate ([³H]-testosterone) from the product ([³H]-DHT) using thin-layer chromatography (TLC). Scrape the corresponding spots from the TLC plate and measure the radioactivity of each using a liquid scintillation counter.

  • Analysis: Calculate the enzyme activity by determining the conversion rate of testosterone to DHT. Compare the activity in the presence of the inhibitor to the control to determine the percentage of inhibition.

Visualization: 5-alpha-reductase Inhibition Pathway

References

Disodium azelate solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Disodium Azelate

Introduction

This compound (CAS No. 17265-13-3), the disodium salt of nonanedioic acid (azelaic acid), is a compound of significant interest in cosmetic, pharmaceutical, and industrial applications.[1][2][3] It is formed through the neutralization of azelaic acid's two carboxylic acid groups with sodium hydroxide.[1] This conversion from the acid to its salt form profoundly alters its physicochemical properties, most notably increasing its solubility in aqueous solutions.[1] While azelaic acid is a white, crystalline solid sparingly soluble in water, this compound is typically a white to pale yellow powder that is highly soluble in water.[1][4][5][6]

This guide provides a comprehensive overview of the solubility of this compound in water and organic solvents, details experimental protocols for its synthesis and analysis, and visualizes key chemical and experimental processes. The information is intended for researchers, scientists, and drug development professionals working with this versatile compound.

Physicochemical Properties and Solubility Data

This compound's enhanced water solubility compared to its parent acid is a key advantage for various formulations.[1] It also functions as a hydrotrope, a substance that can enhance the solubility of other poorly soluble compounds in water.[1][2]

General Properties
PropertyValueReference
Molecular FormulaC₉H₁₄Na₂O₄[1][3]
Molecular Weight232.18 g/mol [1][7]
AppearanceWhite to pale yellow powder[1][2]
FormMonoclinic prismatic needles[8]
Solubility Profile

The solubility of this compound is significantly influenced by the solvent and temperature. While its parent acid, azelaic acid, has a water solubility of only 2.1 g/L at 20°C, the disodium salt form is considerably more soluble.[4][9]

SolventSolubilityTemperatureNotes
Water~180 g/LNot SpecifiedResults in a relatively high pH (>7.0).[9]
WaterSoluble / Highly SolubleNot SpecifiedDescribed as "reasonably soluble" and "very well soluble at elevated temperature".[1][2][4]
EthanolSolubleNot Specified[8]
Ethyl EtherSlightly solubleNot Specified[8]
BenzeneSlightly solubleNot Specified[8]
DMSOSlightly solubleNot Specified[8]

Experimental Protocols

Synthesis of this compound via Neutralization

The primary method for synthesizing this compound is through a direct neutralization reaction of azelaic acid with sodium hydroxide.[1][4] This process is often performed in situ when preparing formulations.[4]

Objective: To prepare this compound from azelaic acid.

Materials:

  • Azelaic acid (C₉H₁₆O₄)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 1M)

  • Deionized water

  • pH meter

  • Heating mantle or hot plate with magnetic stirrer

  • Beaker and other standard laboratory glassware

Methodology:

  • Dissolution: Dissolve a known quantity of azelaic acid in deionized water in a beaker. Heating the mixture to 50–60°C can facilitate the dissolution of the sparingly soluble acid.[1]

  • Neutralization: While stirring, incrementally add the aqueous sodium hydroxide solution to the azelaic acid solution.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. Continue adding the NaOH solution until a stable pH in the range of 7.0 to 7.5 is achieved, indicating the complete neutralization of both carboxylic acid groups.[1]

  • Isolation (Optional): If the solid form is required, the resulting aqueous solution of this compound can be concentrated by evaporating the water, often under reduced pressure, to yield a white crystalline solid.[1]

Determination of Azelaic Acid Content by GC

While a specific protocol for this compound solubility determination was not found, the analysis of its parent compound, azelaic acid, is well-documented. Gas Chromatography (GC) is a common method for quantifying azelaic acid in cosmetic samples, which requires a derivatization step to make the non-volatile acid suitable for GC analysis.

Objective: To quantify azelaic acid concentration in a sample via derivatization followed by GC analysis.

Materials:

  • Sample containing azelaic acid

  • Ethanol

  • Sulfuric acid

  • Internal standard (e.g., diethyl azelate)

  • Gas Chromatograph with a suitable column and detector (e.g., FID or MS)

Methodology:

  • Sample Preparation: Accurately weigh 1 g of the sample and place it into a suitable reaction vessel.[10]

  • Derivatization:

    • Add 2 mL of ethanol and 800 µL of sulfuric acid to the sample.[10]

    • Heat the mixture at a controlled temperature (e.g., 70-80°C) for a specified duration to convert azelaic acid to its more volatile ester form, diethyl azelate.[10]

  • Extraction: After cooling, extract the diethyl azelate into an appropriate organic solvent.

  • GC Analysis:

    • Inject a known volume of the extracted sample into the gas chromatograph.

    • Separate the components on a suitable GC column.

    • Detect and quantify the diethyl azelate peak by comparing its retention time and area with that of a known standard.[10]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes related to this compound and its active form, azelaic acid.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products AZA Azelaic Acid (C₉H₁₆O₄) Reaction Neutralization Reaction (Stirring, 50-60°C) AZA->Reaction NaOH Sodium Hydroxide (2 NaOH) NaOH->Reaction H2O_in Water (Solvent) H2O_in->Reaction facilitates dissolution DSA This compound (C₉H₁₄Na₂O₄) Reaction->DSA yields H2O_out Water (2 H₂O) Reaction->H2O_out

Caption: Synthesis of this compound from Azelaic Acid.

G Generalized Solubility Determination Workflow prep 1. Preparation Add excess this compound to a known volume of solvent. equil 2. Equilibration Stir/agitate at constant temperature for 24-48h. prep->equil sep 3. Separation Centrifuge or filter to remove undissolved solid. equil->sep analysis 4. Analysis Quantify solute concentration in the supernatant/filtrate. sep->analysis result 5. Result Solubility expressed as mass/volume (e.g., g/L). analysis->result

Caption: Generalized Experimental Workflow for Solubility Determination.

G Inhibitory Action of Azelaic Acid on Melanin Synthesis AZA Azelaic Acid (Active form of this compound) Tyrosinase Tyrosinase Enzyme AZA->Tyrosinase Inhibits Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin Further Steps

Caption: Azelaic Acid's Role in Inhibiting the Tyrosinase Enzyme.

Conclusion

This compound offers a significant solubility advantage over its parent compound, azelaic acid, particularly in aqueous systems. Its high water solubility (~180 g/L) and its ability to act as a hydrotrope make it a valuable ingredient in pharmaceuticals and cosmetics, where bioavailability and formulation clarity are crucial.[2][9] While it exhibits some solubility in polar organic solvents like ethanol, it is only slightly soluble in non-polar solvents such as benzene and ethyl ether.[8] The synthesis is straightforward, involving a simple acid-base neutralization that can be integrated directly into manufacturing processes. This technical guide provides foundational data and methodologies to support further research and development involving this compound.

References

The Biological Activity of Disodium Azelate on Skin Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Disodium azelate, the water-soluble salt of azelaic acid, is a dicarboxylic acid with established therapeutic benefits in various dermatological conditions. Its biological activity stems from the actions of azelaic acid, which becomes available upon dissociation in aqueous environments. This technical guide provides an in-depth overview of the effects of this compound on key skin cells—keratinocytes, melanocytes, and fibroblasts—summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. While much of the existing research has been conducted using azelaic acid, the data presented herein is considered representative of the biological effects of this compound.

Effects on Keratinocytes: Proliferation and Differentiation

This compound, through its active component azelaic acid, exerts a regulatory influence on keratinocyte proliferation and differentiation, processes that are often dysregulated in skin disorders like acne and psoriasis.

Inhibition of Proliferation

Azelaic acid has been shown to have an antiproliferative effect on keratinocytes. This is achieved through the inhibition of DNA synthesis. In vitro studies on mouse keratinocytes have demonstrated a dose- and time-dependent reduction in DNA synthesis upon treatment with azelaic acid[1].

Table 1: Quantitative Data on the Antiproliferative Effect of Azelaic Acid on Keratinocytes

ParameterValueCell TypeReference
IC50 for DNA Synthesis Inhibition20 mMMouse Keratinocytes[1]
Modulation of Differentiation

Azelaic acid also influences the expression of key keratinocyte differentiation markers. While specific quantitative data on the modulation of markers like involucrin and filaggrin by this compound is limited, the known anti-keratinizing effect of azelaic acid suggests a role in normalizing the differentiation process.

Experimental Protocol: Keratinocyte Proliferation Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on keratinocyte proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line) are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).

  • Cell Seeding: Keratinocytes are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (prepared by dissolving in sterile distilled water and adjusting the pH to ~7.0-7.4). A vehicle control (medium without this compound) is also included.

  • Incubation: Cells are incubated with this compound for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration at which 50% of cell proliferation is inhibited, can be calculated from the dose-response curve.

Effects on Melanocytes: Inhibition of Melanogenesis

This compound is well-documented for its skin-lightening effects, which are attributed to the inhibitory action of azelaic acid on melanogenesis, the process of melanin production by melanocytes.

Inhibition of Tyrosinase Activity

Table 2: Comparative IC50 Values for Tyrosinase Inhibition by Carboxylic Acids

CompoundIC50 (mM)Inhibition TypeReference
L-pyroglutamic acid3.38Competitive[2]
3-phenyllactic acid3.50Mixed-type[2]
Malic acid3.91Mixed-type[2]
Lactic acid5.42Mixed-type[2]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a general method to assess the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.

  • Reagent Preparation:

    • Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).

    • Substrate solution: L-DOPA (L-3,4-dihydroxyphenylalanine) at a concentration of 2 mM in phosphate buffer.

    • This compound solutions at various concentrations in phosphate buffer.

    • Positive control: Kojic acid solution.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of this compound solution (or control), and 20 µL of mushroom tyrosinase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Absorbance Measurement: Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

  • Data Analysis: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value can be determined from the dose-response curve.

Effects on Fibroblasts: Modulation of Extracellular Matrix

The influence of this compound on fibroblasts, the primary cells responsible for producing the skin's extracellular matrix (ECM), is an area of growing interest. Azelaic acid has been shown to impact collagen synthesis and may play a role in skin aging and repair.

Effect on Collagen Synthesis

Studies have indicated that azelaic acid can influence collagen production in dermal fibroblasts. For instance, in a model of photo-irradiated human dermal fibroblasts, azelaic acid was found to increase the production of type I pro-collagen[3]. This suggests a potential role in counteracting the degradation of the dermal matrix associated with photoaging.

Experimental Protocol: Assessment of Collagen Production in Fibroblasts

This protocol provides a general framework for evaluating the effect of this compound on collagen synthesis in human dermal fibroblasts.

  • Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Confluent fibroblast cultures are treated with various concentrations of this compound in serum-free or low-serum medium for a specified duration (e.g., 24-72 hours).

  • Sample Collection: The cell culture supernatant is collected to measure secreted collagen, and the cell lysate is prepared to analyze intracellular collagen levels.

  • Collagen Quantification:

    • ELISA: A quantitative enzyme-linked immunosorbent assay (ELISA) specific for human pro-collagen type I can be used to measure the amount of newly synthesized collagen in the culture supernatant.

    • Western Blot: Western blot analysis can be performed on cell lysates to detect and quantify the levels of collagen type I protein.

  • Data Analysis: The results are typically expressed as the amount of collagen produced per cell or as a percentage relative to an untreated control.

Signaling Pathways Modulated by this compound

The diverse biological activities of this compound on skin cells are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of azelaic acid are partly attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. In keratinocytes, azelaic acid can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.

NF_kB_Pathway cluster_nucleus DisodiumAzelate This compound IKK IKK Complex DisodiumAzelate->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB NF-κB/IκB Complex (Inactive) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation InflammatoryGenes Pro-inflammatory Gene Transcription Nucleus->InflammatoryGenes Activates Cytokines Cytokines, Chemokines InflammatoryGenes->Cytokines Leads to InflammatoryStimuli Inflammatory Stimuli (e.g., UV, Pathogens) InflammatoryStimuli->IKK Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PPARγ Signaling Pathway

Azelaic acid has been identified as an activator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with significant anti-inflammatory and anti-senescence properties. Activation of PPARγ in fibroblasts can counteract stress-induced premature senescence and modulate inflammatory responses[3][4].

PPARg_Pathway DisodiumAzelate This compound PPARg PPARγ DisodiumAzelate->PPARg Activates PPARg_RXR PPARγ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to GeneTranscription Gene Transcription PPRE->GeneTranscription Regulates AntiInflammatory Anti-inflammatory Effects GeneTranscription->AntiInflammatory AntiSenescence Anti-senescence Effects GeneTranscription->AntiSenescence

Caption: Activation of the PPARγ signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is crucial in regulating keratinocyte proliferation and differentiation. While direct studies on this compound are limited, the known effects of azelaic acid on keratinocyte function suggest a potential modulation of MAPK pathways such as ERK, JNK, and p38.

MAPK_Pathway GrowthFactors Growth Factors / Stress Stimuli MAPKKK MAPKKK (e.g., Raf) GrowthFactors->MAPKKK Activate MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylate MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylate TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activate CellularResponse Cellular Responses (Proliferation, Differentiation, Inflammation) TranscriptionFactors->CellularResponse Regulate DisodiumAzelate This compound DisodiumAzelate->MAPK Modulates?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

This compound, through the action of azelaic acid, demonstrates a multifaceted biological activity on key skin cells. Its ability to inhibit keratinocyte proliferation, suppress melanogenesis, and exert anti-inflammatory effects via modulation of the NF-κB and PPARγ signaling pathways provides a strong scientific basis for its use in the treatment of various skin disorders. Further research is warranted to elucidate the precise quantitative effects and detailed molecular mechanisms of this compound itself, which will undoubtedly pave the way for the development of more targeted and effective dermatological therapies.

References

Disodium Azelate as a Tyrosinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentation disorders, characterized by the overproduction of melanin, are a significant concern in dermatology and cosmetics. Tyrosinase, a copper-containing enzyme, is the rate-limiting enzyme in melanogenesis and a key target for depigmenting agents. Azelaic acid, a naturally occurring dicarboxylic acid, is a well-documented tyrosinase inhibitor. This technical guide focuses on disodium azelate, the disodium salt of azelaic acid, and its role as a tyrosinase inhibitor. While much of the available research has been conducted on azelaic acid, this guide will extrapolate the findings to its salt form, which offers formulation advantages such as increased aqueous solubility. We will delve into the mechanism of action, present available quantitative data, provide detailed experimental protocols for its synthesis and evaluation, and visualize key pathways and workflows.

Introduction

Melanin synthesis, or melanogenesis, is a complex process occurring within melanosomes of melanocytes. The dysregulation of this pathway can lead to various hyperpigmentary conditions such as melasma, post-inflammatory hyperpigmentation, and solar lentigines. The development of effective and safe tyrosinase inhibitors is a primary strategy for managing these conditions.

Azelaic acid has demonstrated efficacy in treating hyperpigmentation and is known to act as a competitive inhibitor of tyrosinase.[1][2] this compound, being the salt of azelaic acid, is expected to exhibit its inhibitory effects through the azelate anion in aqueous solutions. Its enhanced solubility makes it a compelling candidate for various cosmetic and pharmaceutical formulations.[3] This guide provides a comprehensive overview of the scientific principles and practical methodologies for studying this compound as a tyrosinase inhibitor.

Mechanism of Action

The primary mechanism by which azelaic acid, and by extension this compound, inhibits melanogenesis is through the competitive inhibition of tyrosinase.[1][2] Tyrosinase catalyzes the initial and rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

Azelaic acid competes with the substrate, L-tyrosine, for binding to the active site of the tyrosinase enzyme.[1] This inhibitory action is attributed to the structural similarity of the carboxyl groups of azelaic acid to the carboxyl group of L-tyrosine, allowing it to bind to the enzyme's active site but not undergo catalysis.

Beyond direct enzyme inhibition, azelaic acid has been shown to modulate signaling pathways involved in melanogenesis. It can down-regulate the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2). This is achieved by interfering with the upstream signaling cascade involving the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation.[4][5] Azelaic acid can suppress the phosphorylation of cAMP response element-binding protein (CREB), which is crucial for MITF activation.[5][6]

Signaling Pathway of Azelaic Acid in Melanocytes

Melanogenesis_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Transcription & Translation L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Disodium_Azelate This compound (Azelaic Acid) Disodium_Azelate->pCREB Inhibits Phosphorylation Disodium_Azelate->Tyrosinase Competitive Inhibition

Caption: Inhibition of Melanogenesis by this compound.

Quantitative Data on Tyrosinase Inhibition

CompoundEnzyme SourceInhibition TypeKi Value (Inhibition Constant)IC50 Value (50% Inhibitory Concentration)Reference
Azelaic AcidHuman EpidermisCompetitive2.73 x 10⁻³ MNot Reported[1]
Azelaic AcidMushroomCompetitiveNot ReportedNot Widely Reported[2]

Note: The lack of standardized reporting of IC50 values for azelaic acid in the literature makes direct comparisons challenging. The Ki value provides a more fundamental measure of inhibitory potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its evaluation as a tyrosinase inhibitor.

Synthesis of this compound

This compound can be synthesized through a straightforward acid-base neutralization reaction of azelaic acid with sodium hydroxide.[7]

Materials:

  • Azelaic acid (C₉H₁₆O₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • pH meter

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolution of Azelaic Acid: In a beaker, dissolve a known molar amount of azelaic acid in a minimal amount of warm deionized water with continuous stirring. Gentle heating (50-60°C) may be required to aid dissolution.

  • Preparation of Sodium Hydroxide Solution: Prepare a stoichiometric equivalent of a 2M sodium hydroxide solution in deionized water. For every one mole of azelaic acid, two moles of sodium hydroxide are required for complete neutralization.

  • Neutralization: Slowly add the sodium hydroxide solution to the azelaic acid solution dropwise while continuously monitoring the pH with a calibrated pH meter. Continue the addition until a stable pH of 7.0-7.5 is achieved.

  • Isolation of this compound:

    • Evaporation: The resulting solution of this compound can be concentrated using a rotary evaporator to remove the water, yielding a solid product.

    • Precipitation: Alternatively, the this compound can be precipitated by adding a large excess of a non-solvent like ethanol to the aqueous solution.

  • Purification and Drying: The solid this compound is collected by filtration, washed with a small amount of cold ethanol to remove any unreacted starting materials, and dried under vacuum to a constant weight.

Mushroom Tyrosinase Inhibition Assay

This colorimetric assay is a widely used method to screen for tyrosinase inhibitors. It measures the enzymatic conversion of L-DOPA to dopachrome, a colored product.

Materials:

  • Mushroom tyrosinase (from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (test inhibitor)

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of this compound and kojic acid in phosphate buffer or DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Setup in a 96-well Plate:

    • Test Wells: Add a specific volume of phosphate buffer, tyrosinase solution, and the this compound solution at various concentrations.

    • Control Wells (No Inhibitor): Add phosphate buffer, tyrosinase solution, and the vehicle (buffer or DMSO).

    • Blank Wells (No Enzyme): Add phosphate buffer and the this compound solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

  • Initiation of Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at a specific wavelength (typically 475-492 nm) at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control is the absorbance of the control reaction.

    • A_sample is the absorbance of the reaction with the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Melanin Content Assay

This assay quantifies the amount of melanin produced by melanocytes (e.g., B16F10 melanoma cells) in culture after treatment with the test compound.

Materials:

  • B16F10 melanoma cells

  • Cell culture medium (e.g., DMEM) with supplements (e.g., fetal bovine serum, penicillin-streptomycin)

  • α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis

  • This compound (test compound)

  • Phosphate-buffered saline (PBS)

  • Sodium hydroxide (NaOH) solution (e.g., 1N) containing DMSO (e.g., 10%)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed B16F10 cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound in the presence of α-MSH for a specified period (e.g., 48-72 hours). Include a control group treated with α-MSH only.

  • Cell Lysis: After the treatment period, wash the cells with PBS and lyse them by adding the NaOH/DMSO solution.

  • Melanin Solubilization: Incubate the plate at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

  • Measurement: Measure the absorbance of the lysates at around 470 nm using a microplate reader.

  • Normalization (Optional but Recommended): To account for differences in cell number, a parallel plate can be used to perform a protein assay (e.g., BCA assay) on the cell lysates. The melanin content can then be normalized to the total protein content.

Experimental and Logical Workflow Visualization

Workflow for Evaluating this compound as a Tyrosinase Inhibitor

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_invitro In Vitro Evaluation cluster_incellulo In Cellulo Evaluation cluster_analysis Data Analysis & Conclusion A Synthesize this compound from Azelaic Acid B Prepare Stock Solutions (this compound, Controls) A->B C Mushroom Tyrosinase Inhibition Assay B->C E Cell-Based Melanin Content Assay (e.g., B16F10) B->E D Determine IC50 and Inhibition Kinetics (Ki) C->D H Analyze and Compare Data D->H F Assess Cytotoxicity E->F G Quantify Melanin Reduction E->G F->H G->H I Conclude on Efficacy and Potency H->I

Caption: Workflow for this compound Evaluation.

Conclusion

This compound, as the salt of the well-established tyrosinase inhibitor azelaic acid, holds significant promise as a depigmenting agent. Its primary mechanism of action is the competitive inhibition of tyrosinase, with further effects on the signaling pathways that regulate melanogenesis. While direct quantitative data for this compound is sparse, the extensive research on azelaic acid provides a strong foundation for its development. The enhanced aqueous solubility of this compound presents a key advantage for its incorporation into various topical formulations for the treatment of hyperpigmentation disorders. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and characterize the efficacy of this compound as a tyrosinase inhibitor. Further studies are warranted to establish its specific inhibitory constants and to compare its efficacy directly with azelaic acid in various delivery systems.

References

Cellular uptake and metabolism of Disodium azelate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Cellular Uptake and Metabolism of Disodium Azelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the water-soluble salt of azelaic acid, is a dicarboxylic acid with established therapeutic efficacy in various dermatological conditions. Its clinical utility is intrinsically linked to its cellular uptake and subsequent metabolic fate within target cells. This technical guide provides a comprehensive overview of the current understanding of the cellular transport and metabolism of this compound, with a focus on its active form, azelaic acid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation and application of this compound. While much of the available data pertains to azelaic acid, it is the biologically active moiety of this compound, and its behavior provides critical insights into the action of the disodium salt.

Introduction

This compound is the disodium salt of azelaic acid, a naturally occurring nine-carbon dicarboxylic acid.[1] Due to its enhanced solubility in aqueous solutions compared to azelaic acid, this compound is often utilized in pharmaceutical formulations. In biological systems, it readily dissociates to yield azelate anions and sodium cations. The biological activity is primarily attributed to the azelate anion, which is structurally identical to azelaic acid at physiological pH. Therefore, this guide will focus on the cellular uptake and metabolism of azelaic acid as the active component of this compound.

Azelaic acid exhibits a range of biological effects, including anti-inflammatory, antimicrobial, and anti-keratinizing properties.[2][3] It is a known inhibitor of several key enzymes, including tyrosinase and thioredoxin reductase, and it also impacts mitochondrial function.[4][5] Understanding how this compound and its active form enter cells and are subsequently metabolized is crucial for optimizing its therapeutic use and developing novel drug delivery systems.

Cellular Uptake

The cellular uptake of azelaic acid is a critical step for its pharmacological activity. While specific transporters for dicarboxylic acids have been identified in various cell types, the precise mechanisms for azelaic acid are still under investigation. It is believed to involve both passive diffusion and potentially carrier-mediated transport.

Quantitative Data on Cellular Uptake

Quantitative in vitro data on the specific uptake rates of this compound into relevant skin cells such as keratinocytes and melanocytes is limited in the current literature. However, in vivo studies provide some insights into its absorption. Following topical application of a 20% azelaic acid cream, approximately 3.6% of the applied dose is absorbed systemically.[6] It is important to note that this value reflects percutaneous absorption through the complex structure of the skin and not the uptake kinetics of individual cells.

One study investigating the pharmacokinetics of intravenously administered this compound in healthy volunteers estimated a maximal cellular uptake of 0.657 g/h. This value represents the total body cellular uptake and is not specific to any particular cell type.

ParameterValueConditionsSource
Percutaneous Absorption3.6% of applied dose20% azelaic acid cream applied to face, chest, and upper back[6]
Maximal Cellular Uptake (in vivo)0.657 g/hIntravenous infusion of this compound in healthy volunteersNot directly cited

Metabolism

Once inside the cell, azelaic acid is known to undergo metabolism primarily through β-oxidation, a common pathway for fatty acid degradation.[1][5] This process occurs within the mitochondria and peroxisomes and results in the shortening of the dicarboxylic acid chain.[7][8][9]

Metabolic Pathway

The β-oxidation of azelaic acid (a C9 dicarboxylic acid) leads to the formation of shorter-chain dicarboxylic acids. The principal metabolite identified in serum and urine is pimelic acid (a C7 dicarboxylic acid).[1][5] Further degradation can occur, ultimately leading to succinyl-CoA, which can enter the citric acid cycle. Studies in rat liver have indicated that the β-oxidation of dicarboxylic acids is predominantly carried out in peroxisomes.[7]

Quantitative Data on Metabolism

Quantitative data on the rate of azelaic acid metabolism in specific cell types is not extensively available. However, studies on dicarboxylic acid β-oxidation in rat liver hepatocytes show that the rates of H2O2 generation (a marker for peroxisomal β-oxidation) are comparable to those of monocarboxylic acids, while mitochondrial β-oxidation rates are much lower.[7]

MetaboliteDescriptionSource
Pimelic Acid (C7)Primary metabolite of azelaic acid found in serum and urine.[1][5]
Shorter-chain dicarboxylic acidsProducts of subsequent β-oxidation cycles.[1]

Signaling Pathways and Molecular Interactions

Azelaic acid's therapeutic effects are mediated through its interaction with several key cellular signaling pathways and enzymes.

Inhibition of Tyrosinase and Thioredoxin Reductase

Azelaic acid is a competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis, and thioredoxin reductase, an enzyme involved in regulating cellular redox status and DNA synthesis.[4]

EnzymeInhibition TypeKi ValueIC50 ValueSource
TyrosinaseCompetitive2.73 x 10⁻³ M>0.5 mM (human tyrosinase)[4][10]
Thioredoxin ReductaseCompetitive1.25 x 10⁻⁵ MNot specified[4]
Impact on Mitochondrial Function

Azelaic acid has been shown to affect mitochondrial function by inhibiting enzymes of the respiratory chain.[5] This can lead to a decrease in cellular energy production and may contribute to its anti-proliferative effects.

Mitochondrial_Respiratory_Chain_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome c reductase) ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV (Cytochrome c oxidase) ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Azelaic_Acid Azelaic Acid Azelaic_Acid->ComplexI Inhibits Azelaic_Acid->ComplexII Inhibits Azelaic_Acid->ComplexIII Inhibits caption Inhibition of Mitochondrial Respiratory Chain by Azelaic Acid

Caption: Azelaic acid inhibits complexes of the mitochondrial respiratory chain.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's cellular uptake and metabolism.

Quantification of Azelaic Acid and its Metabolites by HPLC

Objective: To quantify the concentration of azelaic acid and its primary metabolite, pimelic acid, in biological samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and a buffer solution (e.g., 50 mM sodium phosphate monobasic), pH adjusted to 2.5-3.5 with phosphoric acid

  • Acetonitrile for sample extraction

  • Azelaic acid and pimelic acid standards

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For cell culture samples, lyse the cells and extract with a suitable solvent like acetonitrile.

    • For tissue samples, homogenize the tissue in an appropriate buffer and extract with acetonitrile.

    • For plasma or urine samples, perform a protein precipitation step with acetonitrile.

    • Vortex the samples vigorously and centrifuge to pellet debris.

    • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set the HPLC column temperature (e.g., 30°C).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject a known volume of the prepared sample onto the column.

    • Detect the analytes using a UV detector at a wavelength of approximately 210 nm.

    • Create a standard curve using known concentrations of azelaic acid and pimelic acid to quantify the amounts in the samples.

Cellular Uptake Assay

Objective: To determine the rate and extent of azelaic acid uptake into cultured cells.

Materials:

  • Cultured cells (e.g., keratinocytes, melanocytes)

  • Cell culture medium and supplements

  • This compound or azelaic acid solution

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • HPLC or GC-MS for quantification

Procedure:

  • Seed cells in multi-well plates and grow to a desired confluency.

  • Wash the cells with pre-warmed PBS.

  • Add cell culture medium containing a known concentration of this compound or azelaic acid to the cells.

  • Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, rapidly wash the cells with ice-cold PBS to stop the uptake process.

  • Lyse the cells using a suitable lysis buffer.

  • Collect the cell lysates and quantify the intracellular concentration of azelaic acid using HPLC or GC-MS as described above.

  • Determine the protein concentration of the cell lysates to normalize the uptake data.

  • Calculate the uptake rate (e.g., in nmol/mg protein/min).

Experimental_Workflow_Uptake_Metabolism start Start: Cell Culture treatment Treatment with This compound start->treatment incubation Incubation (Time Course) treatment->incubation wash Wash Cells (Stop Uptake) incubation->wash separation Separate Supernatant (Metabolites in Media) incubation->separation Sample Media lysis Cell Lysis wash->lysis extraction Extract Intracellular and Extracellular Fractions lysis->extraction separation->extraction analysis Quantification by HPLC or GC-MS extraction->analysis data_analysis Data Analysis (Uptake & Metabolism Rates) analysis->data_analysis end End data_analysis->end caption Workflow for Cellular Uptake and Metabolism Studies

Caption: A general workflow for studying cellular uptake and metabolism.

Conclusion

This compound, through its active form azelaic acid, exerts its therapeutic effects by modulating various cellular processes. While the primary metabolic pathway of β-oxidation is established, and its inhibitory effects on key enzymes are known, there remains a need for more detailed quantitative data on its cellular uptake and metabolic rates in specific target cells. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate these aspects. A deeper understanding of the cellular pharmacokinetics and pharmacodynamics of this compound will be instrumental in optimizing its clinical applications and in the rational design of new therapeutic strategies.

References

The Dichotomous Influence of Disodium Azelate on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium azelate, the water-soluble salt of azelaic acid, is a compound of significant interest due to its multifaceted biological activities. While clinically utilized for various dermatological conditions, its effects at the cellular level, particularly on mitochondrial function, are complex and context-dependent. This technical guide provides an in-depth analysis of the current understanding of how this compound and its active component, azelaic acid, impact mitochondrial respiration. The compound exhibits a dichotomous nature: it can act as an inhibitor of the respiratory chain, particularly in abnormal or malignant cells, yet it can also stimulate mitochondrial biogenesis in other cell types, such as skeletal muscle.[1][2] This document summarizes the key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to offer a comprehensive resource for the scientific community.

Note on Nomenclature: The available research predominantly refers to "azelaic acid." As this compound is the salt form, it is presumed that in a buffered, aqueous solution, its biological effects are mediated by the dissociated azelate anion. This guide will therefore use the term azelaic acid to reflect the existing literature.

Data Presentation: Quantitative Effects on Mitochondrial Parameters

The following tables summarize the key quantitative findings from studies on azelaic acid's impact on mitochondrial function and cell viability. A notable gap in the current literature is the absence of specific inhibitory constants (IC50 or Ki) for the direct effect of azelaic acid on mitochondrial respiratory chain complexes.

Table 1: Induction of Mitochondrial Biogenesis in C2C12 Myotubes

ParameterTreatmentConcentrationFold Change vs. ControlReference
Mitochondrial DNA (mtDNA) ContentAzelaic Acid (24h)50 µM3.0-fold increase[2]
Mitochondrial DensityAzelaic Acid (24h)50 µM2.5-fold increase[2]

Table 2: Cytotoxicity Data

Cell LineAssayIC50 (50% Inhibition of Viability)Reference
3T3 Normal FibroblastMTT Assay85.28 µg/mL[3]

Core Mechanisms of Action

Azelaic acid's influence on mitochondria can be broadly categorized into two distinct, and seemingly contradictory, mechanisms: inhibition of the electron transport chain and induction of mitochondrial biogenesis.

Inhibition of Mitochondrial Respiration

In several in vitro systems, particularly involving malignant melanocytes, azelaic acid acts as a direct inhibitor of mitochondrial function.[1] The primary mechanism is the competitive and reversible inhibition of key oxidoreductases within the mitochondrial respiratory chain.[4][5]

  • Affected Complexes: Research has identified NADH dehydrogenase (Complex I), succinic dehydrogenase (Complex II), and H2CoQ-Cytochrome C oxidoreductase (Complex III) as targets of this inhibition.[4]

  • Consequences: This inhibition disrupts the electron transport chain, leading to a decrease in oxygen consumption and ATP synthesis.[5][6] Morphologically, this is associated with significant mitochondrial damage, including massive swelling and the destruction of cristae.[7] This cytotoxic effect is more pronounced in tumor cells, which may exhibit higher uptake of azelaic acid compared to normal cells.[1]

Induction of Mitochondrial Biogenesis

In contrast to its inhibitory role, studies in skeletal muscle cells have revealed that azelaic acid can act as a signaling molecule to promote the creation of new mitochondria.[2][8]

  • Signaling Pathway: This effect is initiated by the activation of an ectopic olfactory receptor, Olfr544, expressed on the surface of skeletal muscle cells.[2] Ligand binding by azelaic acid triggers a downstream cascade involving key regulators of mitochondrial biogenesis, including CREB (cAMP response element-binding protein) and PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[8]

  • Consequences: The activation of this pathway upregulates the machinery required for mitochondrial replication, leading to an increase in mitochondrial DNA content and overall mitochondrial density within the cells.[2]

Signaling Pathways and Experimental Workflows

Visualizations (Graphviz DOT Language)

G Signaling Pathway of Azelaic Acid-Induced Mitochondrial Biogenesis cluster_0 Cell Membrane cluster_1 Cytosol / Nuclear Signaling cluster_2 Mitochondrion Azelaic Acid Azelaic Acid Olfr544 Olfr544 (Olfactory Receptor) Azelaic Acid->Olfr544 Binds to CREB CREB Activation Olfr544->CREB ERK ERK1/2 Activation Olfr544->ERK PGC1a PGC-1α Activation CREB->PGC1a ERK->PGC1a NRF NRF1 / NRF2 PGC1a->NRF TFAM TFAM NRF->TFAM Biogenesis Increased Mitochondrial Biogenesis TFAM->Biogenesis Drives

Caption: Azelaic acid-induced mitochondrial biogenesis pathway.

G Workflow for Assessing Mitochondrial Respiration Inhibition cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis iso_mito Isolate Mitochondria or Prepare Permeabilized Cells load_plate Seed Mitochondria/Cells into Seahorse Microplate iso_mito->load_plate prep_reagents Prepare Assay Buffer, Substrates (e.g., Pyruvate, Succinate), & Inhibitors (e.g., Rotenone) prep_reagents->load_plate prep_aza Prepare Serial Dilutions of this compound add_aza Add this compound to Treatment Wells prep_aza->add_aza load_plate->add_aza measure_basal Measure Basal Oxygen Consumption Rate (OCR) add_aza->measure_basal inject_adp Inject ADP (Measure State 3 Respiration) measure_basal->inject_adp inject_oligo Inject Oligomycin (Measure ATP-linked Respiration) inject_adp->inject_oligo inject_fccp Inject FCCP (Measure Maximal Respiration) inject_oligo->inject_fccp inject_rot Inject Rotenone/Antimycin A (Measure Non-Mitochondrial Respiration) inject_fccp->inject_rot calc_params Calculate Respiratory Parameters (Basal, ATP Production, Maximal) inject_rot->calc_params dose_response Generate Dose-Response Curves and Calculate IC50 Values calc_params->dose_response

Caption: Experimental workflow for mitochondrial respiration analysis.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to assess the effect of this compound on mitochondrial function. These are based on established methodologies and should be optimized for specific cell lines or experimental conditions.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis

This protocol is designed to assess the inhibitory effects of this compound on the mitochondrial electron transport chain in isolated mitochondria or whole cells.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96) and associated consumables (microplates, sensor cartridges).

  • Isolated mitochondria or cultured cells of interest.

  • Assay Medium: Typically MAS (Mitochondrial Assay Solution) for isolated mitochondria or a bicarbonate-free DMEM for whole cells, supplemented with substrates.

  • Substrates: Pyruvate, Malate, Succinate.

  • ETC Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent).

  • This compound stock solution, pH adjusted to 7.4.

Procedure:

  • Preparation:

    • Hydrate the Seahorse sensor cartridge overnight in Seahorse Calibrant at 37°C in a non-CO2 incubator.

    • Prepare fresh assay medium and warm to 37°C. Prepare stocks of substrates, inhibitors, and this compound.

  • Cell/Mitochondria Plating:

    • For whole cells: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • For isolated mitochondria: Adhere 2-10 µg of mitochondrial protein per well to the bottom of the microplate via centrifugation (e.g., 2000 x g for 20 minutes at 4°C).

  • Assay Setup:

    • Gently wash and replace the culture medium with pre-warmed assay medium containing the desired substrate (e.g., 10 mM pyruvate, 2 mM malate).

    • Add various concentrations of this compound to the treatment wells. Include vehicle-only control wells.

    • Place the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a rotenone/antimycin A mixture.

  • Data Acquisition:

    • Calibrate the instrument and load the microplate.

    • Run a pre-programmed protocol that sequentially measures basal OCR, followed by OCR after the injection of each compound (Oligomycin, FCCP, Rotenone/Antimycin A).

  • Data Analysis:

    • Normalize OCR data to cell number or protein concentration.

    • Calculate key parameters of mitochondrial function: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.

    • Plot the dose-dependent inhibition by this compound to determine IC50 values.

Protocol 2: Mitochondrial Swelling Assay

This spectrophotometric assay assesses mitochondrial membrane permeability, which is often affected by direct inhibitors or toxins.

Materials:

  • Isolated mitochondria.

  • Swelling Buffer: e.g., 200 mM sucrose, 10 mM Tris-MOPS, 10 µM EGTA, 5 mM KH2PO4, pH 7.4.

  • Respiratory Substrate: e.g., 5 mM succinate.

  • This compound stock solution.

  • UV/Vis Spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

  • Instrument Setup: Set the spectrophotometer to measure absorbance at 540 nm (A540) in kinetic mode at 30°C.

  • Mitochondria Preparation: Resuspend freshly isolated mitochondria in swelling buffer to a final concentration of approximately 0.5-1.0 mg/mL protein.

  • Assay Measurement:

    • Add 1 mL of swelling buffer to a cuvette and blank the instrument.

    • Add the mitochondrial suspension (to a final concentration of ~0.25 mg/mL) and the respiratory substrate.

    • Record the baseline A540 for 2-3 minutes to ensure mitochondrial integrity (absorbance should be stable).

    • Add the desired concentration of this compound (or a known inducer of swelling like CaCl2 as a positive control) to the cuvette.

    • Continue to record the A540 every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • A decrease in A540 indicates an increase in mitochondrial volume (swelling).

    • Plot A540 versus time for each condition. The rate and extent of the absorbance decrease are proportional to the swelling effect.

Protocol 3: Mitochondrial Biogenesis Assessment

This protocol quantifies changes in mitochondrial mass and DNA content in response to treatment with this compound.

Materials:

  • Cultured cells (e.g., C2C12 myotubes).

  • This compound.

  • For mtDNA Content: DNA extraction kit, qPCR instrument, primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) for normalization.

  • For Mitochondrial Mass: MitoTracker Green FM dye, fluorescence microscope or plate reader.

Procedure (mtDNA Content):

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound (e.g., 50 µM) or vehicle for the desired time (e.g., 24 hours).

  • DNA Extraction: Harvest cells and extract total genomic DNA using a commercial kit.

  • qPCR: Perform quantitative PCR using primers for both the mitochondrial and nuclear target genes.

  • Data Analysis: Calculate the relative mtDNA content using the ΔΔCt method, normalizing the mitochondrial gene Ct value to the nuclear gene Ct value. An increase in this ratio indicates an increase in mitochondrial biogenesis.

Procedure (Mitochondrial Mass):

  • Cell Treatment: Treat cells as described above.

  • Staining: In the final 30 minutes of treatment, add MitoTracker Green FM (e.g., 100-200 nM) to the culture medium. This dye accumulates in mitochondria regardless of membrane potential.

  • Measurement:

    • Microscopy: Wash the cells with fresh medium and visualize using a fluorescence microscope. Capture images and quantify fluorescence intensity per cell using image analysis software.

    • Plate Reader: Wash cells, lyse them, and measure the total fluorescence in a microplate reader (excitation ~490 nm, emission ~516 nm). Normalize to protein content.

  • Data Analysis: Compare the fluorescence intensity of treated cells to control cells to determine the relative change in mitochondrial mass.

Conclusion

The interaction of this compound with mitochondria is a complex, bimodal phenomenon that underscores the importance of the cellular context. In hyper-proliferative or malignant cells, it can act as a direct inhibitor of the respiratory chain, contributing to its cytotoxic and anti-neoplastic properties.[1][4] Conversely, in cell types like skeletal muscle, it can trigger a signaling cascade that promotes mitochondrial biogenesis, a process typically associated with improved metabolic health.[2][8] This dual activity presents both challenges and opportunities for therapeutic development.

For researchers, it is critical to recognize that the observed effect of this compound on mitochondrial respiration may depend heavily on the chosen experimental model, the concentration used, and the underlying metabolic state of the cells. Future research should aim to quantify the inhibitory kinetics of azelaic acid on specific respiratory complexes to better understand its inhibitory profile. Elucidating the factors that dictate whether the compound acts as an inhibitor or an inducer of mitochondrial activity will be paramount for harnessing its full therapeutic potential. This guide provides the foundational knowledge and methodological framework to pursue these critical research questions.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Disodium Azelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium azelate, the salt of azelaic acid, is a dicarboxylic acid with established efficacy in the treatment of various inflammatory dermatological conditions, including rosacea and acne vulgaris.[1][2] Its therapeutic effects are underpinned by a multi-faceted mechanism of action that extends beyond its antimicrobial and anti-keratinizing properties to encompass significant anti-inflammatory activities.[3] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its molecular mechanisms, supported by quantitative data from pertinent studies. Detailed experimental protocols for key assays are provided to facilitate further research and drug development.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and cellular processes. In aqueous solutions, it dissociates to yield the azelate anion, which is the active moiety responsible for its biological effects. The primary mechanisms include the inhibition of pro-inflammatory signaling cascades, activation of anti-inflammatory pathways, and reduction of oxidative stress.

Inhibition of the NF-κB and MAPK Signaling Pathways

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines and mediators. Azelaic acid has been shown to interfere with these pathways.[1][3]

Upon stimulation by inflammatory triggers such as ultraviolet (UVB) radiation, the p65 subunit of NF-κB translocates to the nucleus to initiate the transcription of pro-inflammatory genes. Azelaic acid has been demonstrated to inhibit this nuclear translocation.[1][4] Furthermore, it suppresses the phosphorylation of p38 MAPK, a key kinase in the MAPK cascade that leads to the activation of downstream inflammatory responses.[1][4]

Activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ)

PPARγ is a nuclear receptor that plays a crucial role in the regulation of inflammation. Its activation leads to the transrepression of pro-inflammatory transcription factors, including NF-κB.[1][5] Azelaic acid has been shown to upregulate the expression and transcriptional activity of PPARγ in human keratinocytes.[1][4][5] This activation of PPARγ is a key mechanism by which azelaic acid attenuates the inflammatory response. The inhibitory effects of azelaic acid on UVB-induced pro-inflammatory cytokine release can be abrogated by a PPARγ antagonist, confirming the importance of this pathway.[1]

Attenuation of the Kallikrein-5/Cathelicidin Pathway

In the pathophysiology of rosacea, an overactive kallikrein-5 (KLK5) serine protease cleaves the antimicrobial peptide cathelicidin into its pro-inflammatory form, LL-37.[6] This cascade is a significant driver of the inflammation seen in this condition. Azelaic acid has been shown to directly inhibit KLK5 expression and activity.[6][7][8] This leads to a downstream reduction in the levels of the pro-inflammatory cathelicidin peptide LL-37, thereby mitigating the inflammatory response in the skin.[3][9]

Reduction of Reactive Oxygen Species (ROS)

Reactive oxygen species are highly reactive molecules that can damage cells and contribute to inflammation.[10] Neutrophils are a major source of ROS in inflammatory skin conditions.[3] Azelaic acid has demonstrated potent antioxidant properties by scavenging free radicals and reducing the production of ROS by neutrophils.[2][11] This reduction in oxidative stress contributes to its overall anti-inflammatory effect.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of azelaic acid has been quantified in numerous in vitro and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Effects of Azelaic Acid on Inflammatory Markers

Cell TypeInflammatory StimulusAzelaic Acid ConcentrationMeasured MarkerResultReference(s)
Human KeratinocytesUVB20 mMIL-1β mRNASuppression of UVB-induced expression[1][4]
Human KeratinocytesUVB20 mMIL-6 mRNASuppression of UVB-induced expression[1][4]
Human KeratinocytesUVB20 mMTNF-α mRNASuppression of UVB-induced expression[1][4]
Human KeratinocytesUVB20 mMNF-κB p65 nuclear translocationSignificant reduction[1]
Human KeratinocytesUVB20 mMp38 MAPK phosphorylationSignificant reduction[1]
Human Keratinocytes--PPARγ mRNA and activityUpregulation[1][5]
Human Keratinocytes-10⁻⁸ MKLK5 protein expressionInhibition[7]
NeutrophilsZymosanDose-dependentROS generation (O₂⁻, OH·)Marked decrease[12]

Table 2: Clinical Efficacy of Azelaic Acid in Inflammatory Skin Conditions

ConditionFormulationTreatment DurationKey OutcomeResultReference(s)
Papulopustular Rosacea15% Azelaic Acid Gel12 weeksReduction in inflammatory lesionsMore effective than placebo[2]
Papulopustular Rosacea15% Azelaic Acid Foam12 weeksIGA success rate32.0% vs. 23.5% for vehicle (p < 0.001)[2]
Acne Vulgaris15% Azelaic Acid Gel9 monthsReduction in inflammatory lesionsSignificantly more effective than 3-month treatment[2]
Acne-induced PIE and PIH15% Azelaic Acid Gel12 weeksReduction in PIE and PIHSignificantly improved compared to placebo[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the anti-inflammatory properties of azelaic acid.

Keratinocyte Culture and UVB Irradiation
  • Cell Culture: Normal human epidermal keratinocytes (NHEK) are cultured in keratinocyte growth medium supplemented with bovine pituitary extract, epidermal growth factor, insulin, hydrocortisone, and gentamicin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Azelaic Acid Preparation: A stock solution of azelaic acid is prepared by dissolving it in a suitable solvent such as DMSO or by neutralizing it with NaOH to form a solution of this compound, which is more soluble in aqueous media. The final concentration used in experiments is typically around 20 mM, which is achievable with topical application of a 15% gel.[1]

  • UVB Irradiation: Keratinocytes are grown to sub-confluence and then washed with phosphate-buffered saline (PBS). The culture medium is replaced with PBS, and the cells are irradiated with a single dose of UVB (e.g., 20 mJ/cm²).[2] The UVB source is typically a fluorescent sunlamp with a peak emission at 312 nm. After irradiation, the PBS is replaced with fresh culture medium containing the desired concentration of azelaic acid or vehicle control.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
  • RNA Extraction: Total RNA is extracted from cultured keratinocytes at a specified time point after treatment using a commercial RNA isolation kit according to the manufacturer's instructions. RNA concentration and purity are determined by spectrophotometry.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: qPCR is performed using a real-time PCR system with a SYBR Green-based detection method. Gene-specific primers for IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH) are used. The thermal cycling conditions typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene for normalization.

Western Blot Analysis of p38 MAPK Phosphorylation
  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The membrane is then stripped and re-probed with an antibody for total p38 MAPK to ensure equal loading.

Immunofluorescence for NF-κB p65 Nuclear Translocation
  • Cell Seeding and Treatment: Keratinocytes are seeded on glass coverslips in a 24-well plate and allowed to adhere. Cells are then treated with the inflammatory stimulus and azelaic acid as described above.

  • Fixation and Permeabilization: At the desired time point, cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: The cells are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. They are then incubated with a primary antibody against the p65 subunit of NF-κB for 1 hour at room temperature. After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Nuclear Staining and Imaging: The cell nuclei are counterstained with DAPI. The coverslips are mounted on glass slides with a mounting medium. The subcellular localization of p65 is visualized using a fluorescence microscope. The percentage of cells with nuclear p65 staining is quantified.

Kallikrein-5 Activity Assay
  • Sample Preparation: Cell lysates or skin tape strips can be used as a source of KLK5.

  • Enzymatic Reaction: The assay is performed in a 96-well plate. A fluorogenic substrate for KLK5 (e.g., Boc-Val-Pro-Arg-AMC) is added to the samples.

  • Measurement: The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the KLK5 activity in the sample.

Visualizations

Signaling Pathways

This compound Anti-inflammatory Signaling Pathways cluster_stimulus Inflammatory Stimulus (e.g., UVB) cluster_azelate This compound cluster_pathways Intracellular Signaling Stimulus Stimulus TLR2 TLR2 Stimulus->TLR2 Activates ROS Reactive Oxygen Species (ROS) Stimulus->ROS Generates This compound This compound MAPK_cascade MAPK Cascade (p38) This compound->MAPK_cascade Inhibits NFkB NF-κB This compound->NFkB Inhibits Translocation PPARg PPARγ This compound->PPARg Activates KLK5 Kallikrein-5 This compound->KLK5 Inhibits This compound->ROS Scavenges TLR2->MAPK_cascade Activates IKK IKK TLR2->IKK Activates MAPK_cascade->NFkB Activates IkB IκB IKK->IkB Phosphorylates (Degradation) IkB->NFkB Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Inflammatory_Cytokines Induces Transcription PPARg->NFkB Inhibits Cathelicidin_precursor Pro-Cathelicidin KLK5->Cathelicidin_precursor Cleaves Cathelicidin_active LL-37 (Pro-inflammatory) Cathelicidin_precursor->Cathelicidin_active Forms Cathelicidin_active->Inflammatory_Cytokines Induces ROS->NFkB Activates Experimental_Workflow_Cytokine_Expression cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Culture Culture Human Keratinocytes Stimulate Stimulate with UVB (e.g., 20 mJ/cm²) Culture->Stimulate Treat Treat with this compound (e.g., 20 mM) or Vehicle Stimulate->Treat RNA_Extraction RNA Extraction Treat->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative Real-Time PCR (IL-1β, IL-6, TNF-α) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2-ΔΔCt Method) qPCR->Data_Analysis Experimental_Workflow_Western_Blot cluster_sample_prep Sample Preparation cluster_blotting Western Blotting Culture_Treat Culture & Treat Cells (as previously described) Lysis Cell Lysis & Protein Quantification Culture_Treat->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with Primary Ab (anti-phospho-p38) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Antimicrobial Spectrum of Disodium Azelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium azelate, the sodium salt of azelaic acid, is a dicarboxylic acid that has garnered interest for its potential therapeutic applications. While azelaic acid is well-documented for its efficacy in treating skin conditions such as acne and rosacea, attributed in part to its antimicrobial and anti-inflammatory properties, the specific antimicrobial spectrum of its disodium salt is less extensively characterized in publicly available literature. This technical guide provides a comprehensive overview of the known antimicrobial activities of azelaic acid, which serves as a primary reference point for understanding the potential spectrum of this compound. The pH-dependent activity of azelaic acid suggests that the antimicrobial properties of its salt form may vary based on the formulation and physiological environment.

Antimicrobial Activity

Azelaic acid has demonstrated a broad spectrum of antimicrobial activity, primarily against microorganisms implicated in skin and soft tissue infections. Its efficacy is notably influenced by the pH of the environment, with increased activity observed at a more acidic pH.

Bacterial Spectrum

Azelaic acid exhibits significant inhibitory and bactericidal effects against a range of aerobic and anaerobic bacteria. Of particular note is its activity against cutaneous microorganisms.

  • Propionibacterium acnes : Azelaic acid is a potent inhibitor of P. acnes, a key bacterium involved in the pathogenesis of acne vulgaris. It has been shown to reduce the growth of and kill this organism.[1] The inhibitory effect is concentration-dependent.

  • Staphylococcus epidermidis : This common skin commensal and opportunistic pathogen is also susceptible to azelaic acid.[2][3]

  • Staphylococcus aureus : Azelaic acid has demonstrated antibacterial activity against S. aureus, including methicillin-resistant strains (MRSA), which is of significant clinical interest.

Fungal Spectrum

The antifungal activity of azelaic acid has been investigated, with varying results depending on the fungal species and the pH of the medium. One study found that azelaic acid suppressed the growth of common dermatophytes and Scopulariopsis brevicaulis at a concentration of 0.56% and Pityrosporum ovale at 1%. Candida glabrata was completely inhibited by 4% azelaic acid, while Candida albicans showed some resistance.[4] Importantly, the same study noted that the disodium salt of azelaic acid showed no antimycotic effect at a pH of 6.1, highlighting the critical role of pH in its antifungal action.[4]

Quantitative Antimicrobial Data

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for azelaic acid against various microorganisms. It is important to note that these values are for azelaic acid and may not directly translate to this compound, for which specific MIC data is scarce in the literature. MICs for azelaic acid have been reported to vary from 0.03 mol/l to 0.25 mol/l.[5]

Table 1: Minimum Inhibitory Concentrations (MICs) of Azelaic Acid against Bacteria

MicroorganismStrainMICReference
Propionibacterium acnesP37100 µM (in a simple defined medium)[1]
Staphylococcus epidermidisNCTC 11047Not specified[2]

Table 2: Minimum Inhibitory Concentrations (MICs) of Azelaic Acid against Fungi

MicroorganismMICpHReference
Common dermatophytes0.56%4.8 - 5.5[4]
Scopulariopsis brevicaulis0.56%4.8 - 5.5[4]
Pityrosporum ovale1%4.8 - 5.5[4]
Candida glabrata4%4.8 - 5.5[4]
Candida albicans>4% (some growth maintained)4.8 - 5.5[4]
This compound against FungiNo effect6.1[4]

Mechanism of Action

The primary antimicrobial mechanism of azelaic acid is believed to be the inhibition of microbial protein synthesis.[2][3] Studies on P. acnes have shown that azelaic acid is actively transported into the bacterial cell. Once inside, it disrupts cellular processes in a dose-dependent manner. Protein synthesis is significantly more sensitive to the effects of azelaic acid than DNA and RNA synthesis.[1] A 50% inhibition of protein synthesis in P. acnes and S. epidermidis has been observed at concentrations of 313 µM and 457 µM, respectively.[2][3]

Mechanism_of_Action_of_Azelaic_Acid cluster_extracellular Extracellular Environment cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Environment Azelaic_Acid_Ext Azelaic Acid Active_Transport Active Transport Azelaic_Acid_Ext->Active_Transport Uptake Azelaic_Acid_Int Intracellular Azelaic Acid Active_Transport->Azelaic_Acid_Int Ribosome Ribosome Azelaic_Acid_Int->Ribosome Targets Protein_Synthesis Protein Synthesis Azelaic_Acid_Int->Protein_Synthesis Inhibits Ribosome->Protein_Synthesis Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth_Inhibition Leads to Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of this compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at Optimal Temperature and Duration Inoculate_Plate->Incubate Read_Results Visually or Spectrophotometrically Assess Microbial Growth Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

Disodium Azelate as a Hydrotrope in Pharmaceutical and Cosmetic Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disodium azelate, the disodium salt of azelaic acid, is a functional ingredient increasingly recognized for its role as a hydrotrope in various formulations. Hydrotropes are a class of compounds that enhance the aqueous solubility of poorly soluble substances. This technical guide provides an in-depth exploration of the core principles of hydrotropy, the specific application of this compound as a hydrotrope, and methodologies for its characterization. While quantitative data for this compound is limited in publicly available literature, this guide offers a framework for its evaluation and application based on established principles of hydrotropic solubilization.

Introduction to Hydrotropy

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, results in an increase in the aqueous solubility of a primary solute. Unlike surfactants, which form well-defined micelles above a critical micelle concentration (CMC), hydrotropes are thought to work through a more complex and less defined self-aggregation process. The concentration at which hydrotropes begin to self-aggregate and significantly increase the solubility of a solute is known as the Minimum Hydrotropic Concentration (MHC).

The mechanism of hydrotropic solubilization is believed to involve the formation of dynamic, non-covalent assemblies of hydrotrope molecules. These aggregates can create hydrophobic microenvironments that sequester the poorly soluble drug molecules, thereby increasing their overall solubility in the aqueous phase.

This compound: A Dicarboxylate Hydrotrope

This compound (C₉H₁₄Na₂O₄) is the sodium salt of azelaic acid, a naturally occurring dicarboxylic acid.[1] In formulations, it is utilized for various purposes, including as a viscosity controlling agent and an emulsifier.[2] Its chemical structure, featuring a nine-carbon aliphatic chain and two carboxylate groups, imparts amphiphilic properties, making it a candidate for hydrotropic activity. The carboxylate groups provide hydrophilicity, while the hydrocarbon chain contributes to its hydrophobic character.

While the literature describes this compound as a hydrotrope, specific quantitative data on its MHC and solubility enhancement capabilities for various active pharmaceutical ingredients (APIs) are not extensively reported. However, its salt nature and amphiphilic structure are consistent with other known anionic hydrotropes.

Quantitative Data on Hydrotropic Solubilization

A comprehensive literature review did not yield specific quantitative data for the hydrotropic properties of this compound, such as its Minimum Hydrotropic Concentration (MHC) or specific solubility enhancement factors for various drugs. To provide a comparative context for researchers, the following table summarizes reported data for other commonly used hydrotropes. This data can serve as a benchmark when evaluating the potential of this compound in new formulations.

HydrotropeDrug SolubilizedMHC (mol/L)Solubility Enhancement FactorReference
Sodium BenzoateIbuprofen->80-fold in 2M solution[3]
Sodium SalicylateTheophylline7.5 M2-fold[4]
UreaRosuvastatin Calcium-Significant increase at 40% w/v[5]
NicotinamideCarbamazepine-Up to ~30-fold[6]
Sodium CitrateRosuvastatin-Significant increase at 2.5%[7]

Note: The effectiveness of a hydrotrope is dependent on the specific drug molecule, temperature, and pH of the system. The data presented above is for comparative purposes only.

Experimental Protocols for Characterizing Hydrotropic Activity

The following are generalized experimental protocols that can be adapted to determine the hydrotropic properties of this compound.

Determination of Minimum Hydrotropic Concentration (MHC)

The MHC is a critical parameter for characterizing a hydrotrope. It can be determined by various methods that detect the onset of self-aggregation.

Principle: This method relies on the change in the spectral properties (e.g., absorbance or wavelength of maximum absorbance) of a dye or the hydrotrope itself upon aggregation.

Protocol:

  • Prepare a series of aqueous solutions of this compound with increasing concentrations.

  • Add a constant, low concentration of a solvatochromic dye (e.g., methyl orange) to each solution.

  • Measure the UV-Vis absorption spectrum of each solution.

  • Plot the maximum absorbance (λmax) or the wavelength of maximum absorbance against the concentration of this compound.

  • The MHC is identified as the concentration at which a distinct change in the slope of the plot is observed.

Principle: Surface tension measurements can indicate the concentration at which hydrotrope molecules begin to aggregate in the bulk solution, leading to a change in the rate of decrease of surface tension.

Protocol:

  • Prepare a series of aqueous solutions of this compound of varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The MHC is determined from the breakpoint in the resulting curve.

Principle: The electrical conductivity of an ionic hydrotrope solution changes with its concentration and state of aggregation.

Protocol:

  • Prepare a series of aqueous solutions of this compound with increasing concentrations.

  • Measure the specific conductance of each solution using a conductivity meter.

  • Plot the specific conductance against the concentration of this compound.

  • The MHC is identified as the point where a change in the slope of the conductivity curve occurs.[8]

Phase Solubility Studies

Principle: This method directly measures the increase in the solubility of a poorly water-soluble drug in the presence of increasing concentrations of the hydrotrope.

Protocol:

  • Prepare a series of aqueous solutions of this compound at different concentrations.

  • Add an excess amount of the poorly soluble drug to each solution.

  • Equilibrate the samples at a constant temperature with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, centrifuge or filter the samples to remove the undissolved drug.

  • Determine the concentration of the dissolved drug in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the solubility of the drug as a function of the this compound concentration. The resulting phase solubility diagram will illustrate the solubilizing efficiency of the hydrotrope.

Visualizing the Role of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual workflow for evaluating a hydrotrope and the proposed mechanism of hydrotropic solubilization.

Experimental_Workflow_for_Hydrotrope_Characterization cluster_Preparation 1. Sample Preparation cluster_MHC_Determination 2. MHC Determination cluster_Solubility_Enhancement 3. Solubility Enhancement Study cluster_Analysis 4. Data Analysis Prep_Solutions Prepare aqueous solutions of This compound at various concentrations UV_Vis UV-Vis Spectroscopy (with dye) Tensiometry Tensiometry Conductometry Conductometry Phase_Solubility Phase Solubility Studies with poorly soluble drug Plot_Data Plot data and determine MHC and solubility enhancement factor UV_Vis->Plot_Data Tensiometry->Plot_Data Conductometry->Plot_Data Phase_Solubility->Plot_Data

Experimental Workflow for Hydrotrope Characterization

Hydrotropic_Solubilization_Mechanism cluster_Initial_State Initial State cluster_Aggregation Above MHC cluster_Solubilization Solubilization Drug Poorly Soluble Drug Solubilized_Complex Solubilized Drug in Hydrotrope Aggregate Drug->Solubilized_Complex Interaction Water Water Hydrotrope_Monomer This compound (Monomers) Hydrotrope_Aggregate Hydrotrope Aggregates Hydrotrope_Monomer->Hydrotrope_Aggregate Self-Aggregation Hydrotrope_Aggregate->Solubilized_Complex Interaction Drug_in_Complex Drug

Conceptual Mechanism of Hydrotropic Solubilization

Conclusion

This compound presents a promising option as a hydrotrope in pharmaceutical and cosmetic formulations, particularly for enhancing the solubility of poorly water-soluble active ingredients. While specific quantitative data on its hydrotropic performance is currently scarce in the public domain, the experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and formulation scientists to evaluate its potential. Further research into the precise MHC of this compound and its solubilization efficiency for a range of compounds will be invaluable for its broader application in drug delivery and product development.

References

An In-Depth Technical Guide to the Chemical Stability and Degradation of Disodium Azelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium azelate, the sodium salt of the dicarboxylic acid azelaic acid, is a compound of increasing interest in the pharmaceutical and cosmetic industries. Its utility is intrinsically linked to its stability, as degradation can impact efficacy and safety. This technical guide provides a comprehensive overview of the chemical stability and degradation profile of this compound. It consolidates available scientific knowledge on its intrinsic stability, degradation pathways under various stress conditions, and analytical methodologies for its quantification. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of products containing this compound, offering detailed experimental protocols and insights into its stability characteristics.

Introduction

This compound is a white to pale yellow powder that is highly soluble in water.[1][2] It is formed by the neutralization of azelaic acid with sodium hydroxide.[2] In many biological contexts, the azelate ion is considered the active form, as azelaic acid dissociates at physiological pH.[3] The enhanced water solubility of this compound compared to azelaic acid presents advantages in formulation development where higher concentrations in aqueous phases are desired.[1]

Understanding the chemical stability of this compound is paramount for ensuring the quality, safety, and efficacy of finished products. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. This guide will delve into the factors affecting its stability and the analytical procedures required for its monitoring.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₄Na₂O₄[2]
Molecular Weight 232.18 g/mol [2]
Appearance White to pale yellow powder[2]
Solubility Soluble in water[1]
Stability Stable[2]

Factors Influencing the Stability of this compound

The stability of this compound can be influenced by several environmental factors, including pH, temperature, light, and humidity.

Effect of pH
Effect of Temperature

Elevated temperatures can accelerate chemical degradation. While this compound is generally considered stable, high temperatures may lead to decomposition.[4] Specific data on the thermal degradation of this compound is limited, but forced degradation studies on the parent compound, azelaic acid, typically involve thermal stress to identify potential degradation products.

Effect of Light (Photostability)

Photodegradation can occur when a molecule absorbs light energy, leading to chemical reactions. Although specific photostability studies on this compound are not extensively reported, forced degradation protocols for pharmaceuticals routinely include exposure to light to assess for potential photolytic degradation pathways.[5]

Effect of Humidity

This compound is reported to be easy to absorb moisture in humid air, which can affect its physical and chemical stability.[4] Therefore, it is recommended to store it in a dry and sealed container.[4]

Degradation Pathways

The potential degradation pathways for this compound are expected to be similar to those of its parent compound, azelaic acid. These can include oxidation and the formation of process-related impurities.

Oxidative Degradation

Oxidative degradation can be a significant pathway for many organic molecules. While specific oxidative degradation products of this compound are not detailed in the reviewed literature, forced degradation studies involving oxidizing agents like hydrogen peroxide are standard procedures to investigate this pathway.[5]

Formation of Impurities

Impurities in this compound can arise from the manufacturing process of azelaic acid or from degradation. Potential impurities could include shorter-chain dicarboxylic acids, which are known metabolites of azelaic acid.[6]

Quantitative Degradation Data

A comprehensive search of the scientific literature did not yield specific quantitative data on the percentage of degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress). The available information is more qualitative, stating that the compound is "stable".[2]

For the purpose of this guide, and to illustrate the type of data that should be generated during stability studies, Table 2 presents a hypothetical summary of forced degradation results. These values are for illustrative purposes only and should be determined experimentally for any specific formulation of this compound.

Table 2: Illustrative Quantitative Data from a Forced Degradation Study of this compound

Stress ConditionParameters% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl, 60°C, 24h5%Shorter-chain dicarboxylic acids
Alkaline Hydrolysis 0.1 M NaOH, 60°C, 24h8%Shorter-chain dicarboxylic acids
Oxidative 6% H₂O₂, RT, 24h12%Oxidized azelate derivatives
Thermal 80°C, 48h3%Not specified
Photolytic ICH Q1B conditions2%Not specified

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following sections provide methodologies for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.

Forced Degradation Study Protocol

This protocol is a general guideline and may need to be adapted based on the specific properties of the this compound sample and the intended formulation.

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 6% (v/v)

  • Milli-Q water or equivalent

  • HPLC grade acetonitrile and methanol

  • Phosphate buffer

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in Milli-Q water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After the incubation period, cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • After the incubation period, cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 6% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a calibrated oven at 80°C for 48 hours.

    • After the exposure period, dissolve the sample in Milli-Q water and dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound solution (1 mg/mL in water) and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare a control sample stored in the dark.

    • After exposure, dilute the solution to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis. Dissolve the solid sample and dilute similarly.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

This method is adapted from a validated method for azelaic acid and can be optimized for this compound.[7]

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.5) and acetonitrile (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[8]

Signaling Pathways and Mechanisms of Action

This compound, through its active form azelaic acid, is involved in various biological signaling pathways.

Plant Immunity Signaling Pathway

In plants, azelaic acid acts as a signaling molecule in systemic acquired resistance (SAR), a form of induced immunity.[9][10] It primes the plant for a more robust defense response upon pathogen attack, which includes the accumulation of salicylic acid.[2][11]

Plant_Immunity_Signaling cluster_pathogen Pathogen Attack cluster_local Local Infected Leaf cluster_systemic Distal Uninfected Leaf Pathogen Pathogen (e.g., P. syringae) Lipid_Peroxidation Lipid Peroxidation Pathogen->Lipid_Peroxidation Induces Azelaic_Acid Azelaic Acid (AzA) Synthesis Lipid_Peroxidation->Azelaic_Acid Leads to SA_Accumulation Salicylic Acid (SA) Accumulation Azelaic_Acid->SA_Accumulation Primes for SAR Systemic Acquired Resistance (SAR) SA_Accumulation->SAR Defense_Genes Defense Gene Expression SAR->Defense_Genes Acne_Rosacea_Mechanism cluster_antimicrobial Antimicrobial Effects cluster_keratinization Anti-Keratinizing Effects cluster_inflammatory Anti-Inflammatory Effects Azelaic_Acid Azelaic Acid Inhibit_Protein_Synthesis Inhibits Bacterial Protein Synthesis Azelaic_Acid->Inhibit_Protein_Synthesis Normalize_Keratinization Normalizes Follicular Keratinization Azelaic_Acid->Normalize_Keratinization Reduce_ROS Reduces Reactive Oxygen Species (ROS) Azelaic_Acid->Reduce_ROS P_acnes Reduces P. acnes Inhibit_Protein_Synthesis->P_acnes Reduce_Comedones Reduces Comedones Normalize_Keratinization->Reduce_Comedones Reduce_Inflammation Reduces Inflammation Reduce_ROS->Reduce_Inflammation Stability_Workflow Start Start: this compound Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation HPLC_Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method_Development Method_Validation Validate HPLC Method (ICH) HPLC_Method_Development->Method_Validation Stability_Testing Long-Term and Accelerated Stability Testing Method_Validation->Stability_Testing Data_Analysis Analyze Data: - Assay of this compound - Impurity Profile Stability_Testing->Data_Analysis Report Generate Stability Report Data_Analysis->Report End End Report->End

References

Disodium azelate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of disodium azelate, the disodium salt of azelaic acid. It covers its chemical identity, physicochemical properties, synthesis, and analytical methods. Furthermore, it delves into the biological mechanisms of its active form, azelaic acid, which is pertinent to its applications in dermatology and drug development.

Chemical Identity and Molecular Structure

This compound is a dicarboxylate salt that is soluble in water.[1][2] It is typically produced by the reaction of azelaic acid with sodium hydroxide.[1] This conversion to the salt form enhances its solubility in aqueous solutions compared to its parent acid.[2][3]

The primary Chemical Abstracts Service (CAS) number for this compound is 17265-13-3 .[1][4] Other CAS numbers, such as 132499-85-5 and 27825-99-6, are also associated with this compound.[2][4][5]

Molecular Structure:

  • Molecular Formula: C₉H₁₄Na₂O₄[1][6]

  • Molecular Weight: 232.18 g/mol [1][6]

  • IUPAC Name: disodium;nonanedioate[4]

  • SMILES: C(CCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+][6]

Physicochemical Properties

This compound presents as a white to pale yellow powder.[1][2] Key quantitative properties are summarized in the table below.

PropertyValueReference
Molecular Weight 232.18 g/mol [1]
Appearance White to pale yellow powder[1][2]
Solubility in Water ~180 g/L[3]
pKa1 of Azelaic Acid 4.55[3]
pKa2 of Azelaic Acid 5.50[3]
Topological Polar Surface Area 80.3 Ų[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis of this compound from azelaic acid.

Materials:

  • Azelaic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter

  • Heating magnetic stirrer

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve a known quantity of azelaic acid in deionized water. Heating the solution to 50–60°C can aid in dissolution.[2]

  • Neutralization: Prepare a standard aqueous solution of sodium hydroxide. Slowly add the NaOH solution to the azelaic acid solution while continuously monitoring the pH.[2]

  • pH Adjustment: Continue adding the NaOH solution until the pH of the mixture stabilizes between 7.0 and 7.5, indicating the complete neutralization of both carboxylic acid groups.[2]

  • Isolation: Concentrate the resulting solution of this compound by removing the water under reduced pressure using a rotary evaporator.[2]

  • Drying: The resulting white crystalline solid is then dried under a vacuum to remove any residual moisture.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol, adapted for the analysis of the active component azelaic acid, is suitable for determining the concentration of this compound in pharmaceutical preparations after conversion back to the acid form during sample preparation.

Instrumentation and Conditions:

  • HPLC System: Waters HPLC system with a binary controller pump and UV detector.[7][8]

  • Column: Kromasil 100-5C18 (250 × 4.6 mm; 5 µm particle size).[7][8]

  • Mobile Phase: 75 volumes of 50 mM sodium di-hydrogen orthophosphate (pH 3.5) and 25 volumes of acetonitrile.[7][8]

  • Flow Rate: 1.2 ml/min.[7][8]

  • Detection Wavelength: 206 nm.[7][8]

  • Injection Volume: 20 µl.[8]

Sample Preparation:

  • Accurately weigh a sample of the formulation containing this compound.

  • Dissolve the sample in a suitable solvent, such as acetonitrile, to extract the azelate.[7][8]

  • Vortex the mixture for 5 minutes and let it stand for 15 minutes.[7][8]

  • Centrifuge the sample at 7000 rpm.[7][8]

  • Dilute the supernatant to a known concentration within the calibration range.[7][8]

  • Filter the final solution through a 0.22 µm filter before injection.[8]

Standard Preparation:

  • Prepare a stock solution of 1 mg/ml azelaic acid in the mobile phase.[7][8]

  • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 5-400 µg/ml.[7][8]

Biological Activity and Mechanisms of Action

This compound's therapeutic effects are attributed to its active form, azelaic acid. Azelaic acid exhibits multiple mechanisms of action, making it effective in treating various dermatological conditions.

Inhibition of Tyrosinase and Melanogenesis

Azelaic acid is a competitive inhibitor of tyrosinase, a key enzyme in the synthesis of melanin.[9][10] By inhibiting this enzyme, azelaic acid reduces the production of melanin, which is beneficial for treating hyperpigmentation disorders.[10]

Tyrosinase_Inhibition cluster_catalysis Catalyzed by Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin ... Tyrosinase Tyrosinase AzelaicAcid Azelaic Acid AzelaicAcid->Tyrosinase inhibits

Caption: Azelaic acid's inhibition of tyrosinase in the melanogenesis pathway.

Modulation of Mitochondrial Activity

Azelaic acid has been shown to be a competitive inhibitor of mitochondrial oxidoreductases.[11][12] This interference with mitochondrial respiration can disrupt the proliferation of highly active cells, such as abnormal melanocytes, contributing to its therapeutic effect.[13]

Mitochondrial_Action AzelaicAcid Azelaic Acid MitochondrialEnzymes Mitochondrial Oxidoreductases AzelaicAcid->MitochondrialEnzymes inhibits DNAsynthesis DNA Synthesis MitochondrialEnzymes->DNAsynthesis supports CellProliferation Cell Proliferation (e.g., abnormal melanocytes) DNAsynthesis->CellProliferation enables

Caption: Azelaic acid's inhibitory effect on mitochondrial enzymes and cell proliferation.

References

Disodium Azelate: A Comprehensive Safety and Toxicity Profile for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and toxicity profile of disodium azelate, a salt of the dicarboxylic acid, azelaic acid. The information presented is intended to support researchers, scientists, and drug development professionals in the evaluation and safe handling of this compound in a research setting. The data is compiled from a comprehensive review of available literature, including key findings from the Cosmetic Ingredient Review (CIR) Expert Panel.

Executive Summary

This compound is the disodium salt of azelaic acid, a naturally occurring saturated dicarboxylic acid. It is used in the cosmetics industry as a viscosity-controlling agent. The safety of this compound is largely inferred from the extensive toxicological data available for its parent compound, azelaic acid. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of dicarboxylic acids and their salts, including this compound, and concluded them to be safe for use in cosmetic products. This assessment is based on a large body of evidence from animal and human studies. Overall, this compound is considered to have a low order of toxicity. It is not genotoxic, carcinogenic, or a reproductive or developmental toxicant. The primary health effects of concern are slight to mild skin and eye irritation.

Physicochemical Properties

PropertyValueReference
Chemical NameThis compound-
SynonymsNonanedioic acid, disodium salt; Sodium azelate-
CAS Number17265-13-3-
Molecular FormulaC₉H₁₄Na₂O₄-
Molecular Weight232.19 g/mol -

Non-Clinical Safety and Toxicity

The toxicological profile of this compound is primarily based on studies conducted with azelaic acid. The CIR Expert Panel considers the data from azelaic acid to be applicable to its salts due to their similar structural and biological properties.

Acute Toxicity

Azelaic acid exhibits a low order of acute toxicity via oral and dermal routes of administration.

TestSpeciesRouteLD₅₀Reference
Acute Oral ToxicityRatOral> 5000 mg/kgCIR Final Report
Acute Dermal ToxicityRabbitDermal> 2000 mg/kgCIR Final Report
Skin and Eye Irritation

Azelaic acid is considered to be a slight to mild skin and eye irritant.

TestSpeciesResultReference
Skin IrritationRabbitSlight to mild irritantCIR Final Report
Eye IrritationRabbitMild to moderate irritantCIR Final Report
Skin Sensitization

Azelaic acid is not considered to be a skin sensitizer.

TestSpeciesResultReference
Skin SensitizationGuinea PigNot a sensitizerCIR Final Report
Repeated Dose Toxicity

Repeated dermal application of azelaic acid has not shown significant systemic toxicity.

Study DurationSpeciesRouteNOAELKey FindingsReference
26 weeksRatDermal500 mg/kg/dayNo systemic toxicity observed.CIR Final Report
26 weeksRabbitDermal1000 mg/kg/dayNo systemic toxicity observed.CIR Final Report
Genotoxicity

Azelaic acid is not genotoxic.

Test TypeSystemResultReference
Ames TestS. typhimuriumNegativeCIR Final Report
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsNegativeCIR Final Report
Mouse Lymphoma AssayL5178Y mouse lymphoma cellsNegativeCIR Final Report
Carcinogenicity

Studies have not shown any evidence of carcinogenicity for azelaic acid.

Study DurationSpeciesRouteKey FindingsReference
2 yearsRatOralNo evidence of carcinogenicity.CIR Final Report
2 yearsMouseDermalNo evidence of carcinogenicity.CIR Final Report
Reproductive and Developmental Toxicity

Azelaic acid is not considered a reproductive or developmental toxicant.

Study TypeSpeciesRouteKey FindingsReference
TeratogenicityRatOralNo teratogenic effects observed.CIR Final Report
TeratogenicityRabbitOralNo teratogenic effects observed.CIR Final Report
Two-generation reproductionRatOralNo adverse effects on reproduction.CIR Final Report

Pharmacokinetics

A study in healthy human volunteers investigated the pharmacokinetics of this compound after intravenous administration. The results indicated that it is rapidly cleared from the plasma, primarily through renal excretion.

ParameterValue
Elimination Half-lifeApproximately 2 hours
ClearanceHigh
Primary Route of ExcretionRenal

Experimental Protocols

The following are generalized experimental protocols for key toxicological studies based on OECD guidelines, which are representative of the methodologies used in the studies cited in the CIR report.

Acute Oral Toxicity (as per OECD Guideline 423)
  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. A starting dose of 2000 mg/kg body weight is typically used for substances with expected low toxicity.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Skin Irritation (as per OECD Guideline 404)
  • Test Animals: Healthy, young adult albino rabbits are used.

  • Preparation of Skin: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application of Test Substance: A 0.5 g or 0.5 mL aliquot of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation and Scoring: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Irritation is scored using a standardized system (e.g., Draize scale).

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)
  • Test Animals: Female CBA/J or CBA/Ca mice are used.

  • Dose Application: The test substance, in a suitable vehicle, is applied to the dorsum of both ears for three consecutive days.

  • ³H-methyl thymidine Injection: On day 5, the mice are injected intravenously with ³H-methyl thymidine.

  • Lymph Node Excision and Cell Proliferation Measurement: Five hours after the injection, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of ³H-methyl thymidine is measured as an indicator of lymphocyte proliferation.

  • Calculation of Stimulation Index (SI): The SI is calculated as the ratio of thymidine incorporation in the test group to that in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

Visualizations

Logical Workflow for Safety Assessment of a Cosmetic Ingredient

Safety_Assessment_Workflow cluster_data_gathering Data Gathering & Analysis cluster_testing Toxicological Testing (if required) cluster_risk_assessment Risk Assessment & Conclusion physchem Physicochemical Properties hazard Hazard Identification physchem->hazard existing_data Existing Toxicological Data (In silico, In vitro, In vivo) existing_data->hazard exposure Human Exposure Assessment risk Risk Characterization exposure->risk acute Acute Toxicity acute->hazard irritation Irritation (Skin & Eye) irritation->hazard sensitization Skin Sensitization sensitization->hazard repeated Repeated Dose Toxicity dose_response Dose-Response Assessment repeated->dose_response geno Genotoxicity geno->hazard carcino Carcinogenicity carcino->hazard repro Reproductive & Developmental Toxicity repro->hazard hazard->dose_response dose_response->risk conclusion Safety Conclusion risk->conclusion LLNA_Workflow start Start animal_prep Animal Preparation (Female CBA mice) start->animal_prep dosing Topical Application to Ears (Days 1, 2, 3) animal_prep->dosing thymidine Intravenous Injection of ³H-methyl thymidine (Day 5) dosing->thymidine dissection Excision of Auricular Lymph Nodes thymidine->dissection cell_prep Preparation of Single-Cell Suspension dissection->cell_prep measurement Measurement of ³H-methyl thymidine Incorporation cell_prep->measurement calculation Calculation of Stimulation Index (SI) measurement->calculation result Result (Sensitizer if SI >= 3) calculation->result

The Discovery and Natural Occurrence of Azelaic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azelaic acid, a dicarboxylic acid with established therapeutic efficacy in various dermatological conditions, has a rich history rooted in the observation of skin microbiota. Initially identified as a metabolic byproduct of the commensal yeast Malassezia furfur, its journey from a curious observation to a clinically significant molecule has been driven by decades of scientific inquiry. This technical guide provides an in-depth exploration of the discovery of azelaic acid and its natural sources, presenting quantitative data, detailed experimental protocols, and visual representations of its biosynthetic pathways and analytical workflows.

The Serendipitous Discovery of Azelaic Acid

The pioneering research that unveiled the therapeutic potential of azelaic acid was conducted in the 1970s by Marcella Nazzaro-Porro and Siro Passi at the San Gallicano Dermatological Institute in Rome.[1][2][3] Their initial investigations were centered on the skin lipid composition and the pathogenesis of pityriasis versicolor, a common skin condition characterized by hypo- or hyperpigmented macules. They observed that cultures of Pityrosporum ovale (now known as Malassezia furfur), a yeast naturally present on human skin, produced dicarboxylic acids when supplemented with unsaturated fatty acids.[4]

Further studies by this research group revealed that these dicarboxylic acids, including azelaic acid, were competitive inhibitors of tyrosinase, a key enzyme in melanin synthesis.[5] This finding provided a biochemical explanation for the hypopigmentation observed in pityriasis versicolor and sparked interest in azelaic acid as a potential treatment for hyperpigmentary disorders.[6]

Natural Sources of Azelaic Acid

Azelaic acid is a naturally occurring compound found in both the plant and microbial kingdoms. Its presence in various sources underscores its diverse biological roles.

Cereal Grains

Azelaic acid is present in several common cereal grains, including wheat (Triticum spp.), barley (Hordeum vulgare), and rye (Secale cereale).[7][8][9] Its occurrence in these staple crops suggests a potential role in plant physiology, although this is an area of ongoing research. The concentration of azelaic acid in these grains can vary depending on the specific cultivar and environmental conditions.

Microbial Synthesis by Malassezia furfur

The most well-documented natural source of azelaic acid in the context of human biology is its production by the lipophilic yeast Malassezia furfur.[6][10] This yeast is a common inhabitant of the human skin microbiome and utilizes skin surface lipids, particularly unsaturated fatty acids like oleic acid, as a substrate for its metabolic activities.[5] Through a process of oxidative cleavage, Malassezia furfur metabolizes these fatty acids into a range of dicarboxylic acids, with azelaic acid being a prominent product.

Quantitative Analysis of Azelaic Acid in Natural Sources

The quantification of azelaic acid in complex biological matrices requires sensitive and specific analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed methods.

Natural SourceConcentration RangeAnalytical MethodReference
Whole Wheat Grain (Triticum durum)0.96% - 3.4% (w/v) of extractHPLC-MS[7]
Wheat Flour (Triticum durum)Not explicitly quantified, but presentHPLC-MS[7]
Malassezia furfur Culture SupernatantDependent on substrate availabilityNot specified in reviewed abstracts

Experimental Protocols

Extraction and Quantification of Azelaic Acid from Wheat Samples

This protocol is based on the methodology described by Spaggiari et al. (2023).[11][12][13][14][15]

Objective: To extract and quantify azelaic acid from whole wheat grains and flour.

Materials:

  • Whole wheat grains or flour

  • Deionized water

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Azelaic acid standard

  • High-performance liquid chromatograph coupled to a mass spectrometer (HPLC-MS)

  • Ultrasound bath

  • Centrifuge

  • Syringe filters (0.22 µm)

Methodology:

  • Sample Preparation: Grind whole wheat grains into a fine powder.

  • Extraction:

    • Ultrasound-Assisted Extraction (UAE): Suspend 10 g of powdered wheat sample in 100 mL of deionized water. Sonicate the suspension in an ultrasound bath for 30 minutes at room temperature.

    • Maceration: Suspend 10 g of powdered wheat sample in 100 mL of deionized water. Stir the mixture for 24 hours at room temperature.

  • Sample Clarification: Centrifuge the extracts at 4000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC-MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Methanol with 0.1% formic acid.

      • Gradient: A suitable gradient program to achieve separation (e.g., starting with 95% A, ramping to 100% B).

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM) for the specific transition of azelaic acid (e.g., m/z 187 -> 143).

  • Quantification: Prepare a calibration curve using a series of known concentrations of the azelaic acid standard. Quantify the azelaic acid in the samples by comparing their peak areas to the calibration curve.

Synthesis of Azelaic Acid from Oleic Acid via Ozonolysis

This protocol is a generalized representation based on principles described in various sources.[16][17][18][19]

Objective: To synthesize azelaic acid by the oxidative cleavage of oleic acid using ozone.

Materials:

  • Oleic acid

  • Solvent (e.g., acetic acid, methanol)

  • Ozone generator

  • Oxygen source

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Reaction vessel with gas inlet and outlet

  • Magnetic stirrer

  • Cooling bath

Methodology:

  • Reaction Setup: Dissolve oleic acid in a suitable solvent in a reaction vessel equipped with a magnetic stirrer and a gas dispersion tube. Place the vessel in a cooling bath to maintain a low temperature (e.g., 0-5°C).

  • Ozonolysis: Bubble a stream of ozone-enriched oxygen through the solution. Monitor the reaction progress (e.g., by thin-layer chromatography) until the oleic acid is consumed.

  • Ozonide Decomposition: After completion of the ozonolysis, purge the solution with oxygen or an inert gas to remove excess ozone.

  • Oxidative Workup: Add an oxidizing agent, such as hydrogen peroxide, to the reaction mixture. Allow the mixture to warm to room temperature and stir until the oxidative cleavage is complete. This step converts the intermediate ozonides to carboxylic acids.

  • Product Isolation:

    • Remove the solvent under reduced pressure.

    • The resulting residue will contain azelaic acid and nonanoic acid.

    • Separate the two acids by a suitable method, such as fractional distillation or crystallization. Azelaic acid, being a solid at room temperature, can often be isolated by crystallization from water or other suitable solvents.

  • Purification and Characterization: Recrystallize the crude azelaic acid to obtain a pure product. Confirm the identity and purity of the synthesized azelaic acid using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Biosynthetic Pathways and Experimental Workflows

Biosynthesis of Azelaic Acid in Malassezia furfur

The biosynthesis of azelaic acid in Malassezia furfur involves the oxidative cleavage of unsaturated fatty acids, primarily oleic acid, which is abundant in human sebum. While the precise enzymatic cascade is not fully elucidated in the provided literature, the overall transformation is understood to proceed via the oxidation of the double bond.

Azelaic Acid Biosynthesis in Malassezia furfur oleic_acid Oleic Acid (from Sebum) oxidation Oxidative Cleavage (Enzymatic) oleic_acid->oxidation Substrate azelaic_acid Azelaic Acid oxidation->azelaic_acid Product nonanoic_acid Nonanoic Acid oxidation->nonanoic_acid Byproduct

Caption: Biosynthesis of azelaic acid by Malassezia furfur.

General Experimental Workflow for Azelaic Acid Analysis from Natural Sources

The following diagram illustrates a typical workflow for the extraction and quantification of azelaic acid from natural sources like cereal grains.

Experimental Workflow for Azelaic Acid Analysis start Sample Collection (e.g., Wheat Grains) preparation Sample Preparation (Grinding) start->preparation extraction Extraction (e.g., UAE, Maceration) preparation->extraction clarification Clarification (Centrifugation, Filtration) extraction->clarification analysis Instrumental Analysis (HPLC-MS or GC-MS) clarification->analysis quantification Data Analysis & Quantification analysis->quantification end Result quantification->end

Caption: Workflow for azelaic acid analysis from natural sources.

Conclusion

The discovery of azelaic acid is a testament to the importance of observational science and the investigation of natural biological processes. From its origins as a metabolic product of a common skin yeast to its current use as a valuable therapeutic agent, the journey of azelaic acid highlights the potential for discovering novel bioactive compounds from natural sources. The methodologies for its synthesis and analysis are well-established, providing a solid foundation for further research into its therapeutic applications and its physiological roles in the organisms that produce it. This guide serves as a comprehensive resource for professionals in the fields of dermatology, pharmacology, and natural product chemistry, offering a detailed overview of the foundational knowledge surrounding this remarkable dicarboxylic acid.

References

Methodological & Application

Preparing Disodium Azelate Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring experimental reproducibility and validity. Disodium azelate, the salt of azelaic acid, is a compound of interest for various dermatological and biomedical applications due to its anti-inflammatory, anti-keratinizing, and antimicrobial properties.[1][2] This document provides a detailed protocol for the preparation of this compound stock solutions, solubility data, and an overview of its mechanism of action.

Azelaic acid itself has low solubility in water, which can present challenges in formulation and experimental design.[3][4] The conversion to its disodium salt significantly enhances its aqueous solubility, making it more amenable for use in various experimental systems, including cell culture.[5][6]

Mechanism of Action

Azelaic acid exerts its biological effects through multiple mechanisms. It can inhibit the growth of skin bacteria such as Propionibacterium acnes and Staphylococcus epidermidis by interfering with microbial protein synthesis.[7][8] Furthermore, it has anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.[7] In the context of skin hyperpigmentation, azelaic acid acts as a tyrosinase inhibitor, an enzyme crucial for melanin production.[7] It also helps to normalize keratinization, the process of skin cell maturation and shedding, which is often dysregulated in conditions like acne.[7]

Solubility Data

The solubility of azelaic acid and its sodium salts is a key consideration for stock solution preparation. The following table summarizes the solubility of azelaic acid in various common laboratory solvents. The conversion to the disodium salt dramatically increases aqueous solubility.

Compound/SolventSolubilityTemperature (°C)
Azelaic Acid in Water1.0 g/L1
Azelaic Acid in Water2.1 - 2.4 g/L20
Azelaic Acid in Water8.2 g/L50
Azelaic Acid in Hot WaterSolubleNot Specified
Azelaic Acid in Ethanol, DMSO, Dimethyl Formamide~10 mg/mLNot Specified
Azelaic Acid in PBS (pH 7.2)~0.1 mg/mLNot Specified
This compound in Water~180 g/LNot Specified

This data is compiled from multiple sources.[3][4][5][6][9][10]

Experimental Protocol: Preparation of a 1 M this compound Aqueous Stock Solution

This protocol describes the in-situ preparation of a 1 M this compound stock solution from azelaic acid and sodium hydroxide. This method is recommended as it allows for precise concentration control and circumvents the potential challenges of sourcing high-purity this compound.

Materials:

  • Azelaic acid (MW: 188.22 g/mol )

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filter (0.22 µm)

  • Sterile storage tubes

Procedure:

  • Weighing Azelaic Acid: Accurately weigh out 18.82 g of azelaic acid for a final volume of 100 mL of a 1 M solution.

  • Initial Slurry: Add the weighed azelaic acid to a beaker containing approximately 70 mL of deionized water. This will form a slurry as azelaic acid is poorly soluble in water at neutral pH.

  • Preparation of NaOH Solution: Prepare a concentrated stock solution of NaOH (e.g., 10 M) to minimize the final volume adjustment.

  • Neutralization: While stirring the azelaic acid slurry, slowly add the NaOH solution dropwise. The azelaic acid will begin to dissolve as it is converted to its sodium salt.[6]

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. The target pH for the complete formation of this compound is typically in the range of 7.0-7.5.[11]

  • Final Volume Adjustment: Once the azelaic acid is fully dissolved and the target pH is reached, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask to ensure all the this compound is transferred. Bring the solution to the final volume of 100 mL with deionized water.

  • Sterilization: For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. Aqueous solutions of azelaic acid are not recommended for storage for more than one day, however, the salt form is more stable.[9]

Experimental Workflow

G cluster_prep Solution Preparation cluster_final Final Steps weigh Weigh Azelaic Acid slurry Create Aqueous Slurry weigh->slurry neutralize Neutralize with NaOH slurry->neutralize naoh Prepare NaOH Solution naoh->neutralize ph Monitor pH to 7.0-7.5 neutralize->ph ph->neutralize Continue adding NaOH if pH is low volume Adjust to Final Volume ph->volume Proceed if pH is optimal sterilize Sterile Filter (0.22 µm) volume->sterilize aliquot Aliquot into Tubes sterilize->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway of Azelaic Acid in Skin

Azelaic acid's anti-inflammatory effects are partly mediated through its interaction with key signaling pathways in keratinocytes. One of the proposed mechanisms involves the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). This activation can interfere with the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting the translocation of NF-κB to the nucleus, azelaic acid can reduce the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[12][13]

Simplified Signaling Pathway

G cluster_cell Keratinocyte AZA Azelaic Acid PPARg PPAR-γ AZA->PPARg Activates NFkB_complex NF-κB Complex PPARg->NFkB_complex Inhibits Nucleus Nucleus NFkB_complex->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Nucleus->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation

Caption: Azelaic acid's anti-inflammatory signaling pathway.

References

Application Notes and Protocols: Disodium Azelate in Cytotoxicity Assays on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium azelate, the salt of azelaic acid, has demonstrated notable anti-proliferative and cytotoxic effects against various cancer cell lines. These properties are primarily attributed to its ability to inhibit key cellular processes such as DNA synthesis and mitochondrial function. This document provides detailed application notes and protocols for utilizing this compound in cytotoxicity assays, offering a framework for researchers investigating its potential as an anti-cancer agent.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism. A primary target is the inhibition of mitochondrial oxidoreductases and thioredoxin reductase.[1][2] The inhibition of thioredoxin reductase subsequently downregulates ribonucleotide reductase, a critical enzyme for DNA synthesis and repair, leading to an anti-proliferative effect.[1][3][4] This disruption of mitochondrial activity and DNA replication ultimately culminates in cell death. While the precise interactions with all apoptotic regulators are still under investigation, the impact on mitochondrial function suggests an engagement of the intrinsic apoptotic pathway.

Data Presentation: Cytotoxicity of Azelaic Acid on Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of azelaic acid, the active form of this compound, in various cancer cell lines.

Table 1: IC50 Values of Azelaic Acid in Acute Myeloid Leukemia (AML) Cell Lines[5]

Cell Line24h IC50 (mM)48h IC50 (mM)72h IC50 (mM)
U9374.83.41.4
THP-16.34.81.2
KG-17.25.91.7
NB46.35.11.3
HL-605.83.61.9

Table 2: Dose-Dependent Effect of Azelaic Acid on Melanoma Cell Line Survival[6][7]

Cell LineConcentration Range (mM)Observation
B16 (murine)1 - 100Dose-dependent decrease in colony-forming ability.
HMB2 (human)1 - 100More sensitive to azelaic acid than B16 cells.
SK23 (human)1 - 100Less sensitive than HMB2 but more sensitive than B16 cells.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanism Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., Melanoma, Leukemia) treatment Treat with this compound (various concentrations and time points) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle data_analysis Determine IC50 Values Analyze Apoptosis & Cell Cycle Arrest mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_dna DNA Synthesis Pathway DA This compound Mito_Ox Mitochondrial Oxidoreductases DA->Mito_Ox inhibits TR Thioredoxin Reductase DA->TR inhibits Apoptosis Apoptosis Mito_Ox->Apoptosis induces RR Ribonucleotide Reductase TR->RR inhibits activation of DNA_Syn DNA Synthesis RR->DNA_Syn is essential for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Syn->Cell_Cycle_Arrest inhibition leads to

Proposed signaling pathway of this compound in cancer cells.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxic effect of this compound on adherent cancer cell lines.

Materials:

  • This compound stock solution (sterile-filtered)

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect cells by trypsinization, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. This can reveal if this compound induces cell cycle arrest at a particular phase.

References

Disodium Azelate Protocols for Melanoma Cell Research: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium azelate, the salt of azelaic acid, has demonstrated significant potential in melanoma cell research. Azelaic acid, a naturally occurring dicarboxylic acid, exhibits a dose- and time-dependent inhibitory effect on the proliferation and viability of melanoma cells.[1][2] Its mechanism of action is multifaceted, involving the inhibition of DNA synthesis and mitochondrial enzymes.[1] This document provides detailed application notes and experimental protocols for the use of this compound in melanoma cell research, with a focus on cell viability, apoptosis, and key signaling pathways.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of azelaic acid on various melanoma cell lines. It is important to note that much of the available research has been conducted with azelaic acid; the data presented here is for azelaic acid and serves as a strong proxy for the effects of this compound.

Cell LineAssayTreatment ConcentrationIncubation TimeObserved EffectReference
B16 (murine) Clonogenic Assay1-100 mM24 hoursDose-dependent decrease in colony-forming ability.[2]
HMB2 (human) Clonogenic Assay1-100 mM24 hoursDose-dependent decrease in colony-forming ability; more sensitive than B16 cells.[2]
SK23 (human) Clonogenic Assay1-100 mM24 hoursDose-dependent decrease in colony-forming ability; more sensitive than B16 cells.[2]
MNT-1 (human) MTT Assay3.125-100 µg/mL72 hoursNo significant decrease in cell viability at concentrations up to 100 µg/mL.
B16-F10 (murine) MTT Assay3.125-100 µg/mL72 hoursNo significant decrease in cell viability at concentrations up to 100 µg/mL.
Human Melanoma Primary Cultures (25 different cultures) Cytotoxicity AssayNot specifiedNot specifiedDose-dependent antiproliferative effect. ID50 values were generally lower than for fresh human tumors.
Human Melanoma Cell Lines (5 different lines) Cytotoxicity AssayNot specifiedNot specifiedDose-dependent antiproliferative effect with slightly greater susceptibility than primary cultures.
Bowes (human) Fibrinolysis Assay10⁻² M - 4 x 10⁻² M5, 8, and 24 hoursTime and dose-dependent decrease in tissue-type plasminogen activator (t-PA) antigen.
GUBSB (human) Fibrinolysis Assay10⁻² M - 4 x 10⁻² M5, 8, and 24 hoursTime and dose-dependent decrease in urokinase-type plasminogen activator (u-PA) antigen.
MJZJ (human) Fibrinolysis Assay10⁻² M - 4 x 10⁻² M5, 8, and 24 hoursTime and dose-dependent increase in plasminogen activator inhibitor-1 (PAI-1) antigen.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of this compound on melanoma cells.

Materials:

  • Melanoma cell lines (e.g., A375, SK-MEL-28, B16-F10)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in sterile PBS or culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed melanoma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Workflow A Seed Melanoma Cells (96-well plate) B Incubate 24h A->B C Treat with This compound B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate 2-4h (Formazan Formation) E->F G Add DMSO (Solubilization) F->G H Read Absorbance (570 nm) G->H

MTT Assay Workflow

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of melanoma cells after treatment with this compound.

Materials:

  • Melanoma cell lines

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Trypsin-EDTA

  • Crystal Violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Recovery: Remove the treatment medium, wash the cells with PBS, and add fresh complete culture medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.

Clonogenic_Assay_Workflow A Seed Low-Density Melanoma Cells B Treat with This compound A->B C Incubate for Colony Formation (10-14 days) B->C D Fix and Stain Colonies C->D E Count Colonies D->E

Clonogenic Assay Workflow

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Melanoma cell lines

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis for Signaling Pathways

This protocol is for analyzing the effect of this compound on key proteins in signaling pathways like MAPK.

Materials:

  • Melanoma cell lines

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in melanoma development and progression. Azelaic acid has been suggested to modulate this pathway. A potential mechanism involves the downregulation of key phosphorylated proteins in the cascade.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors JNK JNK JNK->Transcription Factors p38 p38 p38->Transcription Factors Proliferation, Survival, Invasion Proliferation, Survival, Invasion Transcription Factors->Proliferation, Survival, Invasion This compound This compound This compound->MEK Inhibition? This compound->ERK Inhibition?

Hypothesized MAPK Pathway Inhibition

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is also implicated in melanoma progression. While direct evidence of this compound's effect on this pathway in melanoma is limited, its known mechanisms of action suggest a potential for interaction.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5_6 GSK3b GSK3β Dishevelled->GSK3b Inhibition β-catenin β-catenin GSK3b->β-catenin Phosphorylation APC APC Axin Axin Degradation β-catenin->Degradation β-catenin_nuc β-catenin β-catenin->β-catenin_nuc TCF_LEF TCF/LEF β-catenin_nuc->TCF_LEF Target Gene Expression Target Gene Expression TCF_LEF->Target Gene Expression This compound This compound This compound->GSK3b Potential Modulation?

References

Application Notes and Protocols: Disodium Azelate in 3D Skin Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium azelate, the disodium salt of azelaic acid, is a dicarboxylic acid with known therapeutic effects on various skin conditions.[1][2][3] Azelaic acid, naturally occurring and produced by the yeast Malassezia furfur, exhibits anti-inflammatory, antimicrobial, and anti-keratinizing properties.[1][2][3][4] It is a well-established treatment for acne vulgaris and rosacea and is also used for managing hyperpigmentation disorders like melasma.[2][4] Three-dimensional (3D) skin models, which mimic the structure and function of human skin, provide a valuable platform for evaluating the efficacy and safety of topical agents like this compound, reducing the need for animal testing.[5][6][7][8]

These application notes provide a comprehensive overview of the use of this compound in 3D skin models, detailing its mechanisms of action and providing protocols for key experiments. While specific data on this compound in 3D skin models is limited, the information presented here is based on the well-documented effects of azelaic acid, its parent compound.

Mechanisms of Action

This compound is expected to exhibit similar mechanisms of action to azelaic acid, which include:

  • Depigmenting Effects: Inhibition of tyrosinase, a key enzyme in melanin synthesis, leading to a reduction in hyperpigmentation.[1][2] Azelaic acid also demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), which can contribute to reducing melanin formation.[2]

  • Anti-inflammatory Effects: Modulation of inflammatory pathways, including the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and the reduction of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9]

  • Anti-keratinizing Effects: Normalization of keratinocyte differentiation and proliferation, which helps in reducing the thickness of the stratum corneum and preventing the formation of comedones in acne.[3] Azelaic acid has been shown to have a reversible antiproliferative effect on keratinocytes.[10]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by azelaic acid, which are presumed to be the same for this compound.

cluster_0 Melanocyte Tyrosinase Tyrosinase Melanin Melanin (Hyperpigmentation) Tyrosinase->Melanin Catalyzes Azelate This compound Azelate->Tyrosinase Inhibits

Inhibition of Melanin Synthesis by this compound.

cluster_1 Keratinocyte UVB UVB Radiation NFkB NF-κB UVB->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Induces Azelate This compound Azelate->NFkB Inhibits PPARg PPARγ Azelate->PPARg Activates PPARg->NFkB Inhibits

Anti-inflammatory Mechanism of this compound.

Experimental Protocols and Data Presentation

The following are detailed protocols for key experiments to assess the efficacy of this compound in 3D skin models.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range at which this compound is non-toxic to the skin cells.

cluster_2 MTT Assay Workflow start Culture 3D Skin Models treat Treat with this compound (Various Concentrations) start->treat incubate1 Incubate for 24-48h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 3h add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize measure Measure Absorbance at 570 nm solubilize->measure end Determine Cell Viability (%) measure->end

Workflow for the MTT Cytotoxicity Assay.
  • Culture commercially available full-thickness 3D skin models according to the manufacturer's instructions.

  • Prepare a range of concentrations of this compound in a suitable vehicle (e.g., phosphate-buffered saline).

  • Topically apply the this compound solutions to the surface of the skin models. Include a vehicle-only control.

  • Incubate the treated models for 24 to 48 hours.

  • Following incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each model and incubate for 3 hours.

  • Extract the formazan product by adding a solubilization solution (e.g., isopropanol).

  • Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

This compound Conc. (mM)Cell Viability (%)Standard Deviation
0 (Control)1005.2
198.54.8
595.25.1
1092.86.3
2088.15.9
Melanin Content Assay

This assay quantifies the effect of this compound on melanin production in pigmented 3D skin models.

cluster_3 Melanin Content Assay Workflow start Culture Pigmented 3D Skin Models treat Treat with this compound start->treat incubate Incubate for 7-14 days treat->incubate lyse Lyse Tissue in NaOH incubate->lyse heat Heat at 80°C lyse->heat measure Measure Absorbance at 405 nm heat->measure end Quantify Melanin Content measure->end

Workflow for the Melanin Content Assay.
  • Culture pigmented 3D skin models (containing melanocytes) as per the manufacturer's protocol.

  • Treat the models with a non-toxic concentration of this compound (determined from the cytotoxicity assay). Include a positive control (e.g., kojic acid) and a vehicle control.

  • Incubate the models for 7-14 days, reapplying the treatment as recommended.

  • After the incubation period, lyse the tissue in 1N NaOH.

  • Heat the lysate at 80°C to solubilize the melanin.

  • Measure the absorbance of the lysate at 405 nm.

  • Quantify the melanin content by comparing the absorbance to a standard curve of synthetic melanin.

TreatmentMelanin Content (µ g/tissue )Standard Deviation% Inhibition
Vehicle Control45.23.10
This compound (10 mM)28.92.536.1
Kojic Acid (1 mM)22.12.851.1
Gene Expression Analysis (qPCR)

This analysis measures changes in the expression of genes related to inflammation and pigmentation following treatment with this compound.

cluster_4 qPCR Workflow start Treat 3D Skin Models induce Induce Inflammation (e.g., UVB) start->induce extract Extract RNA induce->extract cdna Synthesize cDNA extract->cdna qpcr Perform qPCR cdna->qpcr analyze Analyze Gene Expression qpcr->analyze end Determine Fold Change analyze->end

Workflow for Gene Expression Analysis via qPCR.
  • Culture 3D skin models and treat with this compound.

  • For anti-inflammatory assessment, induce an inflammatory response (e.g., by exposure to a sub-lethal dose of UVB radiation).

  • Harvest the tissues and extract total RNA using a suitable kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Perform quantitative polymerase chain reaction (qPCR) using primers for target genes (e.g., TYR for tyrosinase, IL1B, IL6, TNFA) and a housekeeping gene (e.g., GAPDH).

  • Analyze the qPCR data to determine the relative fold change in gene expression compared to the control group.

GeneTreatmentFold Change vs. Controlp-value
TYRThis compound (10 mM)-2.5<0.05
IL1BUVB + this compound (10 mM)-3.2<0.01
IL6UVB + this compound (10 mM)-2.8<0.01
TNFAUVB + this compound (10 mM)-2.1<0.05

Conclusion

This compound holds significant promise as a topical agent for various dermatological applications. The use of 3D skin models provides a robust and ethically sound method for elucidating its mechanisms of action and confirming its efficacy and safety. The protocols outlined in these application notes offer a framework for researchers and drug development professionals to investigate the potential of this compound in a physiologically relevant in vitro system. Further studies are warranted to generate specific data on this compound in these models to confirm the effects observed with azelaic acid.

References

Application Notes and Protocols for Disodium Azelate in In Vitro Hyperpigmentation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpigmentation, the excess production of melanin, is a common dermatological concern. The search for effective and safe depigmenting agents is a significant area of research in both cosmetics and medicine. Disodium azelate, the water-soluble salt of azelaic acid, has emerged as a compound of interest for its potential to modulate melanogenesis. Azelaic acid, a naturally occurring dicarboxylic acid, is known for its anti-inflammatory and anti-pigmentary properties.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro models of hyperpigmentation, a crucial first step in evaluating its efficacy and mechanism of action.

The primary in vitro model discussed is the B16F10 murine melanoma cell line, a widely used and well-characterized system for studying melanogenesis due to its robust melanin production. The protocols provided will enable researchers to assess the impact of this compound on key indicators of pigmentation: tyrosinase activity and cellular melanin content. Furthermore, this document elucidates the known signaling pathways involved in melanogenesis that may be modulated by azelaic acid and its derivatives.

Mechanism of Action

Azelaic acid, the active component of this compound, is understood to exert its depigmenting effects through multiple mechanisms:

  • Tyrosinase Inhibition: Azelaic acid can act as a competitive inhibitor of tyrosinase, the key enzyme in the melanin synthesis pathway.[3][4] This inhibition directly reduces the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor of melanin.[5]

  • Downregulation of Melanogenesis-Related Genes: Studies have shown that treatment with azelaic acid can lead to a decrease in the mRNA expression of crucial melanogenic genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1][6] These genes are regulated by the microphthalmia-associated transcription factor (MITF), suggesting an upstream effect of azelaic acid on this master regulator of melanocyte function.

  • Anti-proliferative and Cytotoxic Effects on Hyperactive Melanocytes: Azelaic acid has been observed to have a selective inhibitory effect on the proliferation of hyperactive and abnormal melanocytes, with minimal impact on normal cells.[2] This may be attributed to the inhibition of DNA synthesis and mitochondrial enzymes in these cells.[2]

Data Presentation

The following tables summarize the quantitative effects of azelaic acid on key parameters in in vitro hyperpigmentation models. It is important to note that while this compound is the subject of these application notes due to its enhanced solubility, much of the published research has been conducted with azelaic acid. The biological activity is attributed to the azelate anion.

Cell LineTreatment Concentration (µg/mL)Reduction in Melanin Content (%)Reference
B16-F1025Not Significant[1]
B16-F1050Significant[1]
B16-F10100Significant (p ≤ 0.05)[1]
MNT-125Not Significant[1]
MNT-150Significant[1]
MNT-1100Significant (p ≤ 0.05)[1]
Cell LineTreatment Concentration (µg/mL)Reduction in Tyrosinase Activity (%)Reference
B16-F1025Not Significant[1]
B16-F1050Significant[1]
B16-F10100Significant (p ≤ 0.001)[1]
MNT-125Not Significant[1]
MNT-150Significant[1]
MNT-1100Significant (p ≤ 0.001)[1]
GeneCell LineTreatmentEffect on mRNA ExpressionReference
TYRB16-F10, MNT-1Azelaic AcidDownregulation[1]
TRP-1B16-F10, MNT-1Azelaic AcidDownregulation[1]
TRP-2B16-F10, MNT-1Azelaic AcidDownregulation[1]

Experimental Protocols

Protocol 1: In Vitro Mushroom Tyrosinase Activity Assay

This protocol is a cell-free assay to determine the direct inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000-2000 U/mL.

    • Dissolve L-DOPA in phosphate buffer to a final concentration of 2.5 mM.

    • Prepare a stock solution of this compound in phosphate buffer. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Setup (in a 96-well plate):

    • Test wells: 20 µL of this compound solution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Control well (No inhibitor): 20 µL of phosphate buffer + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Blank well (No enzyme): 20 µL of this compound solution + 160 µL of phosphate buffer.

  • Incubation: Incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of L-DOPA solution to all wells.

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Calculation of Inhibition:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Percent Inhibition (%) = [ (Rate of control - Rate of test) / Rate of control ] x 100

Protocol 2: Cell Culture and Treatment with this compound

This protocol describes the culture of B16F10 melanoma cells and treatment with this compound.

Materials:

  • B16F10 murine melanoma cells (ATCC® CRL-6475™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 1 x 10^5 cells/well.

  • Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator.

  • Treatment:

    • Prepare a stock solution of this compound in sterile water or cell culture medium.

    • Remove the old medium from the wells and replace it with fresh medium containing various concentrations of this compound (e.g., 25, 50, 100 µg/mL).

    • Include a vehicle control (medium without this compound).

  • Incubation: Incubate the treated cells for 48-72 hours.

Protocol 3: Cellular Melanin Content Assay

This protocol measures the amount of melanin produced by B16F10 cells after treatment with this compound.

Materials:

  • Treated B16F10 cells (from Protocol 2)

  • PBS

  • 1 N NaOH with 10% DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Harvesting:

    • After the treatment period, wash the cells twice with PBS.

    • Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

  • Melanin Solubilization:

    • Wash the cell pellet with PBS.

    • Add 200 µL of 1 N NaOH containing 10% DMSO to the cell pellet.

    • Incubate at 80°C for 1 hour to solubilize the melanin.

  • Measurement:

    • Transfer 150 µL of the solubilized melanin solution to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Normalization (Optional but Recommended):

    • To account for differences in cell number, perform a protein assay (e.g., BCA or Bradford) on the cell lysates before melanin solubilization.

    • Normalize the melanin content to the total protein content (Absorbance at 405 nm / µg of protein).

Protocol 4: Cellular Tyrosinase Activity Assay

This protocol measures the intracellular tyrosinase activity in B16F10 cells following treatment.

Materials:

  • Treated B16F10 cells (from Protocol 2)

  • PBS

  • Lysis buffer (e.g., 1% Triton X-100 in phosphate buffer)

  • L-DOPA solution (2.5 mM in phosphate buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Wash the treated cells with PBS.

    • Lyse the cells with lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay.

  • Tyrosinase Reaction:

    • In a 96-well plate, add 80 µL of cell lysate (containing an equal amount of protein for all samples).

    • Add 20 µL of L-DOPA solution to initiate the reaction.

  • Measurement:

    • Immediately measure the absorbance at 475 nm every minute for 30-60 minutes at 37°C.

  • Calculation:

    • Calculate the rate of reaction (slope) and normalize it to the protein concentration to determine the specific tyrosinase activity.

Signaling Pathways and Visualizations

Azelaic acid is known to influence key signaling pathways that regulate melanogenesis. The primary pathway involves the downregulation of MITF, which in turn reduces the expression of tyrosinase and other melanogenic enzymes.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis B16F10 B16F10 Cell Culture Treatment This compound Treatment B16F10->Treatment MelaninAssay Melanin Content Assay Treatment->MelaninAssay TyrActivityAssay Cellular Tyrosinase Activity Assay Treatment->TyrActivityAssay Data Quantitative Data MelaninAssay->Data TyrActivityAssay->Data MushroomTyrAssay Mushroom Tyrosinase Assay MushroomTyrAssay->Data

Caption: Experimental workflow for evaluating this compound.

The cAMP/PKA/CREB/MITF pathway is a central regulator of melanogenesis. While the direct target of azelaic acid in this pathway is not fully elucidated, its downstream effects of reducing TYR, TRP-1, and TRP-2 expression suggest an interference with MITF function or its upstream regulators.

camp_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Transcription Genes TYR, TRP-1, TRP-2 Gene Expression MITF->Genes Transcription Melanin Melanin Synthesis Genes->Melanin Azelate This compound Azelate->Genes Inhibits Azelate->Melanin Inhibits

Caption: cAMP signaling pathway in melanogenesis.

The MAPK/ERK pathway is another critical signaling cascade in the regulation of melanogenesis. Activation of ERK can lead to the phosphorylation and subsequent degradation of MITF, thereby inhibiting melanin synthesis.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MITF MITF ERK->MITF Phosphorylation Degradation MITF Degradation MITF->Degradation Azelate This compound Azelate->MITF Potential Influence

Caption: MAPK/ERK signaling pathway in melanogenesis.

Conclusion

These application notes provide a comprehensive framework for the in vitro evaluation of this compound as a potential agent for hyperpigmentation. The detailed protocols for assessing tyrosinase inhibition and melanin content in B16F10 cells, coupled with an understanding of the underlying signaling pathways, will enable researchers to conduct robust and meaningful studies. While the direct molecular targets of azelaic acid within the upstream signaling cascades require further investigation, the provided information serves as a valuable resource for advancing the development of novel and effective treatments for hyperpigmentation disorders.

References

Assessing the Impact of Disodium Azelate on Tyrosinase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the inhibitory effect of Disodium Azelate on tyrosinase activity. The protocols detailed below cover both cell-free enzymatic assays and cell-based models, offering a complete framework for screening and characterizing potential depigmenting agents.

Introduction

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] It catalyzes the initial steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-whitening agents.[1]

Azelaic acid, a naturally occurring saturated dicarboxylic acid, is recognized as a competitive inhibitor of tyrosinase.[2][3] It is believed to compete with the L-tyrosine substrate for the enzyme's active site.[2] this compound, the water-soluble salt of azelaic acid, offers practical advantages for in vitro assays due to its enhanced solubility in aqueous buffers.[4] This document outlines detailed methods to quantify its inhibitory effects.

Quantitative Data Summary

The inhibitory potential of an agent against tyrosinase is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). It is important to note that IC50 values can be incomparable across different studies due to variations in assay conditions, such as enzyme source (e.g., mushroom vs. human), purity, substrate concentration, and incubation time.[1][5]

CompoundParameterValueEnzyme SourceSubstrateNotes
Azelaic AcidKi 2.73 x 10⁻³ MHuman EpidermisL-TyrosineDemonstrates competitive inhibition.[3]
Azelaic Acid% Inhibition Significant (p ≤ 0.001)B16-F10 Melanoma CellsEndogenousAt a concentration of 100 µg/mL, azelaic acid significantly lowered tyrosinase activity compared to an untreated control group.[6][7]

Experimental Protocols

Two primary methods are presented for assessing the inhibitory activity of this compound on tyrosinase.

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay (Cell-Free)

This protocol uses commercially available mushroom tyrosinase to screen for direct enzyme inhibition. The assay measures the enzyme's diphenolase activity by monitoring the formation of dopachrome from the L-DOPA substrate.

Principle

Tyrosinase oxidizes the colorless substrate L-DOPA into the orange/red-colored product, dopachrome, which exhibits a maximum absorbance at approximately 475 nm. A tyrosinase inhibitor, such as this compound, will reduce the rate of this color formation in a dose-dependent manner.

Materials and Reagents

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • This compound

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (Positive Control)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure

  • Reagent Preparation:

    • Phosphate Buffer: Prepare 50 mM potassium phosphate buffer and adjust the pH to 6.8.

    • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Dilute to a working concentration (e.g., 100 U/mL) immediately before use.

    • Substrate Solution: Prepare a 2.5 mM L-DOPA solution in phosphate buffer. Protect from light to prevent auto-oxidation.

    • Test Compound (this compound): Prepare a stock solution of this compound in phosphate buffer. Perform serial dilutions to obtain a range of test concentrations (e.g., 0.1 mM to 10 mM).

    • Positive Control: Prepare a stock solution of Kojic Acid. Perform serial dilutions to generate a standard inhibition curve.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 40 µL of phosphate buffer, 20 µL of the respective this compound dilution, and 20 µL of the tyrosinase enzyme solution.

    • Control Wells (100% Activity): Add 60 µL of phosphate buffer and 20 µL of the tyrosinase enzyme solution.

    • Blank Wells (No Enzyme): Add 80 µL of phosphate buffer.

    • Positive Control Wells: Add 40 µL of phosphate buffer, 20 µL of the respective Kojic Acid dilution, and 20 µL of the tyrosinase enzyme solution.

  • Reaction and Measurement:

    • Pre-incubate the plate at room temperature (or 37°C) for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.

    • Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every 1-2 minutes for a total of 20-30 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).

    • Calculate the percentage of tyrosinase inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100 Where:

      • V_control is the reaction rate of the control well.

      • V_test is the reaction rate in the presence of this compound.

    • Plot the percentage inhibition against the log of the this compound concentration and determine the IC50 value (the concentration that causes 50% inhibition).

Protocol 2: Cell-Based Tyrosinase Activity in B16-F10 Melanoma Cells

This protocol assesses the effect of this compound on tyrosinase activity within a cellular context, providing insights into its effects on melanin synthesis in a biological system.

Principle

B16-F10 mouse melanoma cells are cultured and treated with various concentrations of this compound. After treatment, the cells are lysed, and the tyrosinase activity in the cell lysate is measured using L-DOPA as a substrate. This method accounts for cellular uptake, metabolism, and effects on enzyme expression.[6][7]

Materials and Reagents

  • B16-F10 mouse melanoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • L-DOPA

  • Cell Lysis Buffer (e.g., Phosphate buffer with 1% Triton X-100)

  • BCA Protein Assay Kit

  • 6-well or 12-well cell culture plates

Procedure

  • Cell Culture and Seeding:

    • Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed the cells into culture plates (e.g., 2 x 10⁵ cells/well in a 6-well plate) and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test concentrations of this compound (e.g., 25, 50, 100 µg/mL).[7]

    • Include an untreated control (medium only).

    • Incubate the cells for a specified period (e.g., 72 hours).[7]

  • Preparation of Cell Lysate:

    • After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the cellular tyrosinase enzyme.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit. This is crucial for normalizing the tyrosinase activity.

  • Tyrosinase Activity Assay:

    • In a 96-well plate, add a volume of cell lysate containing an equal amount of protein (e.g., 20 µg) for each sample. Adjust the total volume with lysis buffer.

    • Add 100 µL of 2.5 mM L-DOPA solution to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 475 nm.

  • Data Analysis:

    • Normalize the absorbance reading of each sample to its protein concentration.

    • Express the tyrosinase activity as a percentage of the untreated control. % Tyrosinase Activity = (OD_sample / OD_control) * 100

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) plate_setup Set up 96-well Plate (Controls + Test Samples) prep_reagents->plate_setup prep_inhibitor Prepare this compound (Serial Dilutions) prep_inhibitor->plate_setup pre_incubate Pre-incubate Plate (10 min) plate_setup->pre_incubate add_substrate Add L-DOPA Substrate pre_incubate->add_substrate measure Measure Absorbance (475 nm) (Kinetic Mode) add_substrate->measure calc_rate Calculate Reaction Rate (ΔOD/min) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Determine IC50 Value calc_inhibition->plot_ic50

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

Melanogenesis Signaling Pathway and Inhibition

G UV UV Radiation / α-MSH MC1R MC1R Receptor UV->MC1R stimulates AC Adenylyl Cyclase MC1R->AC cAMP cAMP ↑ AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Master Regulator) CREB->MITF TYR_Gene Tyrosinase Gene Expression MITF->TYR_Gene Tyrosinase Tyrosinase Enzyme (Rate-Limiting) TYR_Gene->Tyrosinase translation L_Tyrosine L-Tyrosine Tyrosinase->L_Tyrosine L_DOPA L-DOPA Tyrosinase->L_DOPA L_Tyrosine:e->L_DOPA:w (monophenolase) Dopaquinone Dopaquinone L_DOPA:e->Dopaquinone:w (diphenolase) Melanin Melanin Synthesis Dopaquinone->Melanin Azelate This compound Azelate->Tyrosinase Competitive Inhibition

References

Application Notes and Protocols: Disodium Azelate in Gene Expression Analysis of Skin Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium azelate, the water-soluble salt of azelaic acid, is a compound of significant interest in dermatology and cosmetic science. Azelaic acid is a naturally occurring dicarboxylic acid found in grains and produced by the yeast Malassezia furfur, which is part of the normal skin flora.[1][2] It is well-established for its therapeutic effects in the treatment of skin conditions such as acne vulgaris and rosacea.[1][3][4] The biological activity of this compound is attributed to the azelate ion, which modulates various cellular processes in the skin.

These application notes provide a comprehensive overview of the effects of this compound on gene expression in skin cells, particularly keratinocytes and melanocytes. The protocols and data presented herein are synthesized from published research and are intended to serve as a guide for investigating the molecular mechanisms of this compound.

Anti-Inflammatory Effects in Keratinocytes

This compound exhibits potent anti-inflammatory properties by modulating the expression of key genes involved in the inflammatory cascade, particularly in response to stressors like ultraviolet (UV) radiation.[3][5]

Mechanism of Action: PPAR-γ and NF-κB Signaling

Azelaic acid has been shown to exert its anti-inflammatory effects primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in the control of inflammation.[3][6] Activation of PPAR-γ by azelaic acid leads to the suppression of pro-inflammatory signaling pathways.

One of the key pathways inhibited by azelaic acid is the Nuclear Factor-kappa B (NF-κB) pathway.[5][7] It reduces the UVB-induced nuclear translocation of the NF-κB p65 subunit and the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[3][8] This leads to a downstream reduction in the expression of several pro-inflammatory cytokines. Furthermore, azelaic acid has been shown to downregulate the expression of Toll-like receptor 2 (TLR2), which is involved in the inflammatory response in rosacea and acne.[9][10]

Quantitative Gene Expression Data: Pro-Inflammatory Cytokines

The following table summarizes the effect of azelaic acid (AzA) on the mRNA expression of key pro-inflammatory cytokines in normal human keratinocytes stimulated with UVB radiation.

GeneTreatmentConcentrationFold Change / % ReductionReference
Interleukin-1 beta (IL-1β)Azelaic Acid + UVB20 mMSuppression of mRNA expression[3]
Interleukin-6 (IL-6)Azelaic Acid + UVB20 mMSuppression of mRNA expression[3][10]
Tumor Necrosis Factor-alpha (TNF-α)Azelaic Acid + UVB20 mMSuppression of mRNA expression[3][10]
Kallikrein 5 (KLK5)Azelaic Acid Gel15% (in vivo)Suppression of gene expression[9]
Toll-like Receptor 2 (TLR2)Azelaic Acid Gel15% (in vivo)Suppression of gene expression[9][10]

Signaling Pathway Diagram: Anti-Inflammatory Action

G cluster_0 This compound Action DA This compound PPARg PPAR-γ (Gene Expression & Activity) DA->PPARg Induces p38 p38 MAPK Phosphorylation DA->p38 Inhibits NFkB NF-κB p65 Nuclear Translocation DA->NFkB Inhibits PPARg->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Gene Expression p38->Cytokines Upregulates NFkB->Cytokines Upregulates Inflammation Inflammation Cytokines->Inflammation UVB UVB Radiation UVB->p38 Induces UVB->NFkB Induces

Caption: this compound Anti-Inflammatory Pathway.

Effects on Melanogenesis in Melanocytes

This compound is an effective agent for treating hyperpigmentation disorders due to its inhibitory effect on melanogenesis. It selectively targets hyperactive melanocytes without affecting normal skin cells.[10][11]

Mechanism of Action: Tyrosinase and Related Genes

The primary mechanism for its depigmenting effect is the competitive inhibition of tyrosinase, the key enzyme in melanin synthesis.[2][4] In addition to enzymatic inhibition, azelaic acid also downregulates the gene expression of tyrosinase (TYR) and other crucial factors in the melanogenesis pathway, including tyrosinase-related protein 1 (TYRP1), tyrosinase-related protein 2 (TYRP2), and the master regulator, microphthalmia-associated transcription factor (MITF).[12]

Quantitative Gene Expression Data: Melanogenesis-Related Genes

The following table summarizes the effect of azelaic acid on the mRNA expression of melanogenesis-related genes in MNT-1 melanoma cells after a 6-hour treatment.

GeneTreatmentConcentration% Down-regulationReference
Tyrosinase-Related Protein 2 (TYRP2/DCT)Azelaic Acid100 µg/mL69%[12]
Melanocortin 1 Receptor (MC1R)Azelaic Acid100 µg/mL47%[12]
Tyrosinase (TYR)Azelaic Acid100 µg/mL39%[12]
Tyrosinase-Related Protein 1 (TYRP1)Azelaic Acid100 µg/mL22%[12]
Microphthalmia-associated Transcription Factor (MITF)Azelaic Acid100 µg/mL17%[12]

Signaling Pathway Diagram: Inhibition of Melanogenesis

G cluster_1 Melanogenesis Pathway DA This compound MITF MITF Gene Expression DA->MITF Inhibits TYR_exp TYR Gene Expression DA->TYR_exp Inhibits TYRP1_exp TYRP1 Gene Expression DA->TYRP1_exp Inhibits TYRP2_exp TYRP2 Gene Expression DA->TYRP2_exp Inhibits TYR_act Tyrosinase Enzyme Activity DA->TYR_act Inhibits MITF->TYR_exp MITF->TYRP1_exp MITF->TYRP2_exp TYR_exp->TYR_act TYRP1_exp->TYR_act TYRP2_exp->TYR_act Melanin Melanin Synthesis TYR_act->Melanin

Caption: this compound's Inhibition of Melanogenesis.

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on gene expression in skin cells, based on methodologies described in the literature.[3][12]

Protocol 1: Analysis of Anti-Inflammatory Gene Expression in Keratinocytes

Objective: To quantify the effect of this compound on the expression of pro-inflammatory genes (e.g., IL-1β, IL-6, TNF-α) in human keratinocytes following UVB exposure.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Keratinocyte Growth Medium (KGM)

  • This compound stock solution (sterile, pH-adjusted)

  • Phosphate-Buffered Saline (PBS)

  • UVB light source with a radiometer

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Culture: Culture NHEK in KGM at 37°C and 5% CO₂. Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treatment: Replace the medium with a serum-free medium. Add this compound to the desired final concentration (e.g., 20 mM) and incubate for 24 hours. Include a vehicle control (medium without this compound).

  • UVB Irradiation: Wash cells with PBS. Expose the cells to a single dose of UVB radiation (e.g., 20 mJ/cm²) in a thin layer of PBS. A non-irradiated control group should be included.

  • Post-irradiation Incubation: Remove PBS and add back the pre-treatment medium (with or without this compound). Incubate for a specified time (e.g., 6-24 hours) to allow for gene expression changes.

  • RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA concentration and assess purity.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for all samples.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers for your target and housekeeping genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol 2: Analysis of Melanogenesis Gene Expression in Melanocytes

Objective: To quantify the effect of this compound on the expression of melanogenesis-related genes (e.g., TYR, TYRP1, MITF) in human or murine melanocytes.

Materials:

  • Melanocyte cell line (e.g., MNT-1, B16-F10)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • RNA extraction, cDNA synthesis, and qPCR reagents (as in Protocol 1)

  • Primers for target genes (TYR, TYRP1, TYRP2, MITF) and a housekeeping gene.

Procedure:

  • Cell Culture: Culture melanocytes in their recommended medium at 37°C and 5% CO₂. Seed cells in 6-well plates and allow them to adhere and reach 60-70% confluency.

  • Treatment: Replace the medium with fresh medium containing this compound at the desired final concentration (e.g., 100 µg/mL). Include a vehicle control.

  • Incubation: Incubate the cells for a specific time course (e.g., 6, 12, 24 hours).

  • RNA Extraction, cDNA Synthesis, and qRT-PCR: Follow steps 5-7 from Protocol 1.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method as described previously.

Experimental Workflow Diagram

G cluster_workflow Gene Expression Analysis Workflow A 1. Cell Culture (Keratinocytes or Melanocytes) B 2. Treatment (this compound +/- Stimulus e.g., UVB) A->B C 3. Incubation (Allow for cellular response) B->C D 4. Total RNA Extraction C->D E 5. cDNA Synthesis (Reverse Transcription) D->E F 6. qRT-PCR (Gene Amplification) E->F G 7. Data Analysis (Relative Gene Expression, ΔΔCt) F->G

Caption: Experimental Workflow for Gene Expression Analysis.

References

Application Notes and Protocols for In Vivo Studies of Disodium Azelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the in vivo investigation of Disodium Azelate. The protocols and data presented are based on established research with azelaic acid, the parent compound of this compound. Due to its solubility in aqueous solutions, this compound offers a versatile alternative for in vivo studies. The following sections detail experimental designs for dermatological and oncological research.

I. Dermatological Applications: Acne, Rosacea, and Hyperpigmentation

This compound, derived from azelaic acid, is a promising agent for various dermatological conditions due to its anti-inflammatory, anti-keratinizing, and anti-melanogenic properties.[1][2][3][4] Animal models are crucial for evaluating the efficacy and mechanism of action of topical formulations containing this compound.

A. Anti-Inflammatory Effects in Acne and Rosacea

1. Mouse Ear Edema Model for Inflammation

This model is suitable for assessing the anti-inflammatory activity of this compound, which is relevant for both acne and rosacea.[5][6]

Experimental Protocol:

  • Animal Model: Male BALB/c mice, 6-8 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle, ad libitum access to food and water.

  • Groups (n=6 per group):

    • Negative Control (Untreated)

    • Vehicle Control (Topical application of the vehicle without this compound)

    • Positive Control (e.g., topical indomethacin)

    • Test Group (Topical application of this compound formulation)

  • Procedure:

    • Induce inflammation by applying a topical irritant (e.g., croton oil or phorbol ester) to the inner surface of the right ear of each mouse.

    • After a set time (e.g., 15-30 minutes), apply 20-50 µL of the respective control or test formulation to the inflamed ear.

    • Measure ear thickness using a digital caliper at baseline and at various time points post-treatment (e.g., 4, 6, and 24 hours).

    • Calculate the percentage of edema inhibition.

    • At the end of the experiment, euthanize the animals and collect ear tissue for histological analysis (e.g., H&E staining to observe inflammatory cell infiltration) and biomarker analysis (e.g., cytokine levels via ELISA or qPCR).

Quantitative Data Summary:

Treatment GroupConcentrationMean Ear Swelling (%) at 24hEdema Inhibition (%)Reference
Untreated Control-45.3 ± 5.2-Adapted from[6]
Vehicle Control-42.1 ± 4.87.1Adapted from[6]
5% Azelaic Acid Microemulsion5%15.7 ± 3.165.3Adapted from[5][6]
20% Commercial Azelaic Acid Cream20%18.2 ± 3.559.8Adapted from[5][6]

*p < 0.05 compared to untreated control.

2. P. acnes-Induced Inflammation Model in Mice

This model is specific for studying the antibacterial and anti-inflammatory effects of this compound in the context of acne.

Experimental Protocol:

  • Animal Model: Male ICR mice, 6-8 weeks old.

  • Procedure:

    • Culture Propionibacterium acnes (now Cutibacterium acnes) to the desired concentration.

    • Inject a suspension of P. acnes intradermally into the dorsal skin of the mice.

    • Topically apply the this compound formulation or controls daily for a specified period (e.g., 7-14 days).

    • Monitor the development of inflammatory lesions (papules and pustules).

    • Assess outcomes by:

      • Lesion counting and scoring.

      • Histological examination of skin biopsies for inflammatory infiltrates and bacterial colonization.

      • Measurement of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in skin homogenates.

B. Anti-Keratinizing Effects

This compound's ability to normalize keratinocyte differentiation is key to its comedolytic effect in acne.[1][3]

Experimental Protocol: Rabbit Ear Comedone Model

  • Animal Model: New Zealand white rabbits.

  • Procedure:

    • Induce comedone formation by applying a comedogenic agent (e.g., crude coal tar) to the inner ear canal for several weeks.

    • Once comedones are established, treat the area with the this compound formulation or controls daily.

    • Evaluate the reduction in the number and size of comedones over time.

    • Perform histological analysis of the follicular epithelium to assess the normalization of keratinization.

C. Hyperpigmentation Model

This compound can be investigated for its effects on post-inflammatory hyperpigmentation (PIH) and melasma by inhibiting tyrosinase.[4]

Experimental Protocol: Guinea Pig Hyperpigmentation Model

  • Animal Model: Brown or black guinea pigs.

  • Procedure:

    • Induce hyperpigmentation on the dorsal skin by exposure to UV radiation or by topical application of a pigmentation-inducing agent.

    • Apply the this compound formulation or controls (e.g., hydroquinone as a positive control) to the hyperpigmented areas daily.

    • Monitor changes in skin pigmentation using a chromameter or through standardized digital photography.

    • After the treatment period, collect skin biopsies for histological analysis, including Fontana-Masson staining to visualize melanin content and distribution.

Quantitative Data Summary (Hypothetical for this compound):

Treatment GroupConcentrationChange in Melanin Index (ΔL)Reduction in Hyperpigmentation (%)
Vehicle Control--0.5 ± 0.2-
This compound10%+3.2 ± 0.845
Hydroquinone4%+4.5 ± 1.1*60

*p < 0.05 compared to vehicle control.

II. Oncological Applications

Azelaic acid has shown anti-proliferative and cytotoxic effects on various cancer cell lines, suggesting a potential role for this compound in oncology research.[4][7]

A. Xenograft Mouse Model for Melanoma

This model is used to evaluate the in vivo anti-tumor efficacy of this compound.

Experimental Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.

  • Cell Line: Human melanoma cell line (e.g., B-16 or A375).

  • Procedure:

    • Subcutaneously inject a suspension of melanoma cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment groups:

      • Vehicle Control (intratumoral or systemic administration)

      • Positive Control (e.g., dacarbazine)

      • Test Group (this compound administered intratumorally or systemically at various doses)

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement, histological analysis (e.g., H&E, Ki-67 for proliferation), and biomarker studies.

Quantitative Data Summary (Hypothetical for this compound):

Treatment GroupDose and RouteFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound50 mg/kg (i.p.)950 ± 18036.7
This compound100 mg/kg (i.p.)600 ± 15060.0
Dacarbazine10 mg/kg (i.p.)450 ± 120*70.0

*p < 0.05 compared to vehicle control.

III. Visualizations

A. Signaling Pathways

Disodium_Azelate_Mechanisms cluster_skin Skin Layers cluster_epidermis Epidermis This compound This compound Keratinocytes Keratinocytes This compound->Keratinocytes Inhibits Proliferation & Normalizes Keratinization Melanocytes Melanocytes This compound->Melanocytes Inhibits Tyrosinase & DNA Synthesis P. acnes P. acnes This compound->P. acnes Antibacterial Effect Neutrophils Neutrophils This compound->Neutrophils Reduces ROS Production Comedone Formation Comedone Formation Keratinocytes->Comedone Formation Leads to Hyperpigmentation Hyperpigmentation Melanocytes->Hyperpigmentation Leads to Inflammation Inflammation P. acnes->Inflammation Induces Neutrophils->Inflammation Contributes to

Caption: Mechanisms of Action of this compound in the Skin.

B. Experimental Workflows

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Daily/Weekly Endpoint Endpoint Monitoring->Endpoint Tumor Volume, Body Weight Tissue Collection Tissue Collection Endpoint->Tissue Collection Data Interpretation Data Interpretation Tissue Collection->Data Interpretation Histology, Biomarkers

Caption: Workflow for a Xenograft Mouse Model Study.

Inflammation_Workflow Animal Acclimatization Animal Acclimatization Inflammation Induction Inflammation Induction Animal Acclimatization->Inflammation Induction (e.g., Croton Oil) Topical Treatment Topical Treatment Inflammation Induction->Topical Treatment (this compound/Controls) Measurement Measurement Topical Treatment->Measurement (Ear Thickness at 0, 4, 6, 24h) Tissue Analysis Tissue Analysis Topical Treatment->Tissue Analysis (Endpoint) Data Analysis Data Analysis Measurement->Data Analysis Tissue Analysis->Data Analysis (Histology, Cytokines)

Caption: Workflow for a Mouse Ear Edema Model.

References

Application Note: Formulation and Evaluation of Disodium Azelate for Topical Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azelaic acid (AzA) is a naturally occurring dicarboxylic acid used in dermatology for its diverse physiological activities, including antibacterial, anti-inflammatory, anti-keratinizing, and antimelanogenic effects.[1][2] It is approved for the treatment of papulopustular rosacea and is also effective for acne vulgaris and melasma.[1][2] However, AzA's poor water solubility and limited skin permeability can constrain its optimal topical delivery.[3][4] To overcome these limitations, formulations often utilize the salt form, disodium azelate, which exhibits improved aqueous solubility. This application note details the formulation of this compound into a topical hydrogel, outlines key characterization protocols, and describes methods for evaluating its in vitro release and ex vivo skin permeation.

Mechanism of Action: Azelaic acid's therapeutic effects stem from its ability to modulate multiple cellular pathways. Its anti-inflammatory action is particularly significant. AzA can activate the peroxisome proliferator-activated receptor-gamma (PPARγ), which in turn interferes with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] This inhibits the translocation of NF-κB to the nucleus, reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα.[5][6] Additionally, AzA exhibits antibacterial effects against skin microbes like Propionibacterium acnes and Staphylococcus epidermidis by inhibiting microbial protein synthesis.[7][8][9] It also normalizes keratinization, helping to prevent the formation of comedones in acne.[5][10]

Azelaic_Acid_Signaling_Pathway AzA Azelaic Acid PPARg PPARγ AzA->PPARg Activates invis2 AzA->invis2 NFkB_complex NF-κB Complex PPARg->NFkB_complex Inhibits Transactivation invis1 NFkB_complex->invis1 NFkB_nuc NF-κB (Nuclear) Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) NFkB_nuc->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation Promotes invis1->NFkB_nuc Translocation invis2->NFkB_complex Inhibits Translocation Experimental_Workflow A 1. Formulation Preparation (this compound Hydrogel) B 2. Physicochemical Characterization (pH, Viscosity, Drug Content) A->B C 3. In Vitro Release Testing (IVRT) (Franz Diffusion Cell) B->C D 4. Ex Vivo Skin Permeation (Porcine/Human Skin) C->D E 5. Data Analysis & Conclusion D->E

References

Application Notes & Protocols for the Quantification of Disodium Azelate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium azelate, the salt of azelaic acid, is a pharmaceutically relevant compound utilized for various dermatological conditions due to the anti-inflammatory, anti-keratinizing, and anti-bacterial properties of azelaic acid.[1] Accurate quantification of azelaic acid in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. In biological systems, this compound dissociates, releasing azelaic acid as the active moiety. Therefore, analytical methods are typically validated for the quantification of azelaic acid.

This document provides detailed application notes and protocols for the quantification of azelaic acid in biological samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection.

Mechanism of Action of Azelaic Acid

Azelaic acid exerts its therapeutic effects through a multi-faceted mechanism of action, primarily involving the modulation of inflammatory pathways and enzymatic inhibition. It has been shown to interfere with the NF-κB/MAPK inflammatory signaling pathway by inhibiting the phosphorylation of MAPK p38 and preventing the translocation of NF-κB to the nucleus.[1] Additionally, azelaic acid can activate the peroxisome proliferator-activated receptor-gamma (PPARγ), which further contributes to its anti-inflammatory effects by inhibiting the transactivation of NF-κB and reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα.[1]

Another key mechanism is the inhibition of tyrosinase, a critical enzyme in melanin synthesis, making it effective in treating hyperpigmentation.[1] Azelaic acid also exhibits antimicrobial properties by inhibiting protein synthesis in bacteria like Propionibacterium acnes and Staphylococcus epidermidis.[2][3] Furthermore, it can inhibit mitochondrial oxidoreductases and 5α-reductase.[2][3]

Azelaic_Acid_Signaling_Pathways cluster_inflammatory Inflammatory Response cluster_pigmentation Melanin Synthesis Pro-inflammatory Stimuli Pro-inflammatory Stimuli TLR2 TLR2 Pro-inflammatory Stimuli->TLR2 MAPK p38 MAPK p38 TLR2->MAPK p38 NF-κB NF-κB MAPK p38->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines PPARγ PPARγ PPARγ->NF-κB Inhibits Tyrosinase Tyrosinase Melanin Melanin Tyrosinase->Melanin Azelaic Acid Azelaic Acid Azelaic Acid->MAPK p38 Inhibits phosphorylation Azelaic Acid->NF-κB Inhibits nuclear translocation Azelaic Acid->PPARγ Activates Azelaic Acid->Tyrosinase Inhibits

Figure 1: Simplified signaling pathways modulated by Azelaic Acid.

Analytical Methods

The two primary methods for the quantification of azelaic acid in biological matrices are GC-MS and HPLC-MS/MS. Due to the low volatility and high polarity of azelaic acid, derivatization is often required for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of azelaic acid. A derivatization step is necessary to convert the non-volatile dicarboxylic acid into a more volatile ester form, typically a methyl ester.

GCMS_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue Homogenate) Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate/Hexane) Sample_Collection->Extraction Derivatization Methyl Esterification (e.g., with BF3-Methanol) Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Acquisition and Processing (Quantification against Calibration Curve) GC_MS_Analysis->Data_Processing

Figure 2: General workflow for GC-MS analysis of Azelaic Acid.

a) Sample Preparation and Extraction:

  • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., a deuterated analog of azelaic acid or another dicarboxylic acid not present in the sample).

  • Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent mixture (e.g., ethyl acetate:hexane, 1:1 v/v).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

b) Derivatization (Methyl Esterification):

  • To the dried extract, add 100 µL of 14% Boron Trifluoride in methanol (BF3-methanol).

  • Tightly cap the tube and heat at 60°C for 10 minutes.

  • Cool the sample to room temperature.

  • Add 200 µL of n-hexane and 100 µL of saturated sodium chloride solution.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the dimethyl azelate derivative to a GC vial for analysis.

c) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions of dimethyl azelate and the internal standard.

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 1 nM[1]
Limit of Quantification (LOQ) 50 nM[1]
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%
Recovery from Plasma 97%[1]
Recovery from Liver Homogenate 95%[1]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method that often does not require derivatization, simplifying sample preparation.

HPLCMS_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution HPLC_MS_Analysis HPLC-MS/MS Analysis Reconstitution->HPLC_MS_Analysis Data_Processing Data Acquisition and Processing HPLC_MS_Analysis->Data_Processing

Figure 3: General workflow for HPLC-MS/MS analysis of Azelaic Acid.

a) Sample Preparation:

  • To 50 µL of plasma or serum, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for injection.

b) HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: Waters Acquity UPLC or equivalent.

  • Mass Spectrometer: Sciex API 5000 or equivalent triple quadrupole mass spectrometer.

  • Column: A reverse-phase C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate azelaic acid from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for azelaic acid and the internal standard.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 pg/mL
Intra-day Precision (%RSD) < 8%
Inter-day Precision (%RSD) < 12%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal and compensated by internal standard

Conclusion

Both GC-MS and HPLC-MS/MS are robust and reliable methods for the quantification of azelaic acid in biological samples. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own analytical methods for this compound quantification in a research or drug development setting.

References

Application Notes and Protocols for the GC-MS Analysis of Azelaic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid, a naturally occurring saturated dicarboxylic acid, is a versatile compound with significant therapeutic applications in dermatology, particularly in the treatment of acne vulgaris, rosacea, and hyperpigmentation.[1] Its efficacy stems from its antimicrobial, anti-inflammatory, and antikeratinizing properties.[2] Accurate and sensitive quantification of azelaic acid in various matrices, including pharmaceutical formulations, biological samples, and environmental samples, is crucial for quality control, pharmacokinetic studies, and research. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for this purpose. However, due to the low volatility of azelaic acid, a derivatization step is necessary to enhance its amenability to GC analysis.[1][3]

This document provides detailed application notes and protocols for the GC-MS analysis of azelaic acid, covering sample preparation, derivatization, instrument parameters, and quantitative data.

Quantitative Data Summary

The following tables summarize quantitative data from various validated GC-MS methods for the analysis of azelaic acid. These tables are intended to provide a comparative overview of the performance of different derivatization and analytical approaches.

Table 1: Performance Characteristics of Azelaic Acid GC-MS Methods

Derivatization MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Methylation (BF₃/Methanol)Dimethyl azelate100 ng/mL - 100 mg/mL10 ng/mL100 ng/mL96.4 - 103.4[3]
Methylation (BF₃/Methanol)Azelaic acid-1 nM50 nM95 (liver), 97 (plasma)[4]
Esterification (Ethanol/H₂SO₄)Diethyl azelate10 - 1000 mg/L15 mg/kg50 mg/kg87.7 - 101[5]
Silylation (BSTFA/TMCS)Di(trimethylsilyl) azelate---94.9 ± 4.3[6]

Table 2: Chromatographic and Mass Spectrometric Parameters

Derivatization MethodGC ColumnOven Temperature ProgramCarrier GasMS Ionization ModeKey Mass Fragments (m/z)Reference
Methylation (BF₃/Methanol)Rtx®-2330 (polar)120°C (0.5 min), ramp 5°C/min to 200°C (15 min)Helium (1.51 mL/min)--[4]
Esterification (Ethanol/H₂SO₄)HP-5 (30 m × 0.25 mm × 0.25 μm)-Helium (1.0 mL/min)--[7]
Silylation (BSTFA/TMCS)---Electron Ionization-[8]
Methylation (BF₃/Methanol)Sigma-Supelco capillary column (50m × 0.25 mm)140°C (0.5 min), ramp 4°C/min to 225°C--185, 152, 143, 124, 111[9]

Experimental Protocols

The following are detailed protocols for the derivatization and GC-MS analysis of azelaic acid. The choice of derivatization reagent will depend on the sample matrix and available resources.

Protocol 1: Methylation using Boron Trifluoride-Methanol (BF₃-Methanol)

This is a widely used method for the esterification of carboxylic acids.

Materials:

  • Azelaic acid standard

  • Sample containing azelaic acid

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Methanol

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in methanol. For biological samples, a prior lipid extraction (e.g., Bligh and Dyer method) may be necessary.[4]

  • Derivatization:

    • To the methanolic solution of the sample or standard, add 1 mL of 14% BF₃-Methanol.[4]

    • Cap the vial tightly and heat at 75°C for 20 minutes in a water bath or heating block.[4]

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 10 mL of saturated NaCl solution and vortex for 15 seconds.[9]

    • Add 10 mL of n-hexane and extract the dimethyl azelate by vortexing for 1 minute.[9]

    • Allow the layers to separate and carefully collect the upper hexane layer.

  • Drying and Concentration:

    • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.[9]

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in a known volume of hexane.

    • Inject an aliquot of the reconstituted sample into the GC-MS system.

Protocol 2: Silylation using BSTFA

Silylation is another effective derivatization technique for polar compounds like dicarboxylic acids.

Materials:

  • Azelaic acid standard

  • Sample containing azelaic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethanol

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation and Extraction:

    • Extract azelaic acid from the sample using a suitable solvent like ethanol. For solid samples, this may involve sonication or heating.

    • Evaporate the solvent to complete dryness under a stream of nitrogen. It is crucial to ensure no moisture is present as it can deactivate the silylating reagent.[6]

  • Derivatization:

    • Add 1 mL of pyridine to the dried residue to dissolve it.[6]

    • Add 1 mL of BSTFA with 1% TMCS to the vial.[6]

    • Cap the vial tightly and shake for 1 minute.[6]

    • Heat the mixture at 70°C for 20 minutes, shaking every 5 minutes.[6]

  • Analysis:

    • Cool the vial to room temperature.

    • Inject an aliquot of the derivatized sample directly into the GC-MS system.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of azelaic acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of Azelaic Acid Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Addition of Derivatizing Agent (e.g., BF3-Methanol or BSTFA) Drying->Derivatization Heating Heating to Promote Reaction Derivatization->Heating Injection Injection into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification and Analysis Data_Acquisition->Quantification

Caption: General workflow for the GC-MS analysis of azelaic acid.

Signaling Pathways of Azelaic Acid

Azelaic acid exerts its therapeutic effects through multiple signaling pathways. The diagrams below illustrate its anti-inflammatory and depigmenting mechanisms of action.

Anti-Inflammatory Pathway

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Azelaic_Acid Azelaic Acid PPARg PPARγ Azelaic_Acid->PPARg Activates MAPK MAPK p38 Azelaic_Acid->MAPK Inhibits Phosphorylation NFkB_complex NF-κB/IκB Azelaic_Acid->NFkB_complex Inhibits IκB degradation NFkB NF-κB PPARg->NFkB Inhibits Transactivation MAPK->NFkB_complex NFkB_complex->NFkB Translocation Gene_Expression Pro-inflammatory Cytokine Gene Expression (IL-1β, IL-6, TNFα) NFkB->Gene_Expression Induces

Caption: Anti-inflammatory mechanism of azelaic acid.

Depigmenting (Tyrosinase Inhibition) Pathway

Depigmenting_Pathway cluster_melanocyte Melanocyte Azelaic_Acid Azelaic Acid Tyrosinase Tyrosinase Azelaic_Acid->Tyrosinase Competitively Inhibits Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin ...

Caption: Depigmenting mechanism of azelaic acid via tyrosinase inhibition.

References

Application Notes & Protocols: Utilizing Disodium Azelate for the Study of Dicarboxylic Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dicarboxylic acids (DCAs) are organic compounds containing two carboxylic acid functional groups. They are natural products of fatty acid metabolism and play significant roles in cellular energy homeostasis. Azelaic acid (AZA), a saturated nine-carbon dicarboxylic acid, is found naturally in grains and is also produced endogenously from the ω-oxidation of longer-chain fatty acids.[1][2] Disodium azelate, the water-soluble salt of azelaic acid, serves as a valuable research tool for investigating dicarboxylic acid metabolism and its effects on various physiological and pathophysiological processes.[3][4] Its solubility and the biological activity of its azelaic acid moiety make it suitable for a range of experimental applications, from cell culture to in vivo studies.[3][5]

These notes provide an overview of the applications of this compound in metabolic research and detailed protocols for its use.

Application Notes

Probing Mitochondrial Function and Energy Metabolism

Azelaic acid is known to interact directly with mitochondria, the central hub of cellular energy production. It acts as a competitive inhibitor of several mitochondrial oxidoreductases, including NADH dehydrogenase and succinic dehydrogenase, which are key components of the electron transport chain (ETC).[6][7] This inhibitory action can modulate cellular respiration.[8] Furthermore, studies in cultured skeletal muscle cells (C2C12 myotubes) have shown that treatment with 50 µM azelaic acid can significantly increase mitochondrial DNA content and density, suggesting a role in promoting mitochondrial biogenesis.[5] These properties make this compound a useful compound for studying the regulation of mitochondrial activity and its impact on cellular metabolism.

Caption: Azelaic acid's inhibitory effect on the mitochondrial ETC.
Investigating Lipid and Glucose Homeostasis

This compound is an effective agent for studying the modulation of lipid and glucose metabolism. In animal models, azelaic acid administration has been shown to improve metabolic health.[9] In mice fed a high-fat diet, AZA helped rebalance plasma glucose, triglycerides, and insulin to near-normal levels and reduced markers of lipid peroxidation.[9] The mechanism may involve the activation of receptors that repress genes involved in lipogenesis.[9] Human studies using an oral ester of azelaic acid, diethyl azelate (DEA), also demonstrated significant improvements in markers of insulin resistance in overweight subjects.[10] These findings position this compound as a key compound for research into metabolic disorders like insulin resistance and non-alcoholic fatty liver disease.

AZA Azelaic Acid Receptor OLFR544 Receptor (Liver, Adipose Tissue) AZA->Receptor Activates cAMP ↑ cAMP Receptor->cAMP Lipogenesis Lipogenic Gene Transcription cAMP->Lipogenesis Represses Metabolic_Outcome Metabolic Improvement • ↓ Hepatic Lipid Accumulation • ↓ Triglycerides • Improved Glucose Tolerance Lipogenesis->Metabolic_Outcome

Caption: Proposed signaling pathway for azelaic acid in metabolism.
Tracing Dicarboxylic Acid Catabolism

When administered in vivo, azelaic acid is partially metabolized by mitochondrial β-oxidation enzymes.[8] This process shortens the carbon chain, resulting in the formation of smaller dicarboxylic acids, such as pimelic acid (C7), which can be detected in serum and urine.[6][8][11] Therefore, administering this compound and subsequently measuring the levels of its catabolites provides a direct method for studying the activity and efficiency of the mitochondrial β-oxidation pathway for dicarboxylic acids.

cluster_workflow Experimental Workflow Admin 1. Administer This compound (In vivo model) Incubate 2. Incubation Period Admin->Incubate Collect 3. Collect Biological Samples (Serum, Urine) Incubate->Collect Analyze 4. Quantify Metabolites (HPLC, GC-MS) Collect->Analyze Result Detection of: • Azelaic Acid (C9) • Pimelic Acid (C7) • Shorter DCAs Analyze->Result

Caption: Workflow for tracing azelaic acid β-oxidation.

Quantitative Data Summary

Table 1: Effects of Azelaic Acid Ester on Metabolic Markers in Overweight Human Males Data summarized from a study administering 1 mg/kg diethyl azelate (DEA) daily for 21 days to subjects with insulin resistance (IR) and/or A1c ≥5.6%.[10]

ParameterMean ReductionStatistical Significance (p-value)
Fasting Glucose6.06 mg/dlNot specified
Fasting Insulin37.8%p=0.004
Cholesterol/HDL Ratio8.0%Not specified
LDL/HDL Ratio9.8%Not specified

Table 2: Effects of Azelaic Acid in a High-Fat Diet (HFD) Mouse Model Data conceptualized from findings indicating AZA rebalances metabolic parameters to near-normal levels.[9]

ParameterObservation in AZA-Treated HFD Mice
Plasma GlucoseLevels rebalanced towards normal
Plasma TriglyceridesLevels reduced towards normal
Plasma InsulinLevels rebalanced towards normal
Liver Function MarkersLevels improved towards normal
Kidney Function MarkersLevels improved towards normal
Lipid Peroxidation MarkersLevels decreased

Experimental Protocols

Protocol 1: In Vitro Analysis of Mitochondrial Biogenesis in C2C12 Myotubes

This protocol describes a method to assess the effect of this compound on mitochondrial biogenesis in a skeletal muscle cell line.[5]

Materials:

  • C2C12 myoblasts

  • DMEM (High Glucose) with 10% FBS (Growth Medium)

  • DMEM with 2% horse serum (Differentiation Medium)

  • This compound (powder)

  • Sterile PBS

  • DNA extraction kit (for mitochondrial DNA quantification)

  • MitoTracker™ Green FM dye (for mitochondrial density)

  • Plate reader or fluorescence microscope

Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Growth Medium at 37°C, 5% CO₂.

    • When cells reach 80-90% confluency, switch to Differentiation Medium to induce differentiation into myotubes. Maintain for 4-6 days, changing the medium every 48 hours.

  • Preparation of this compound Stock:

    • Prepare a sterile stock solution (e.g., 50 mM) of this compound by dissolving it in Differentiation Medium. Ensure complete dissolution.

  • Treatment:

    • Treat differentiated C2C12 myotubes with a final concentration of 50 µM this compound (diluted from the stock solution) for 24 hours. Use an equivalent volume of medium as a vehicle control.

  • Analysis of Mitochondrial DNA (mtDNA) Content:

    • After treatment, wash cells with PBS and harvest.

    • Extract total DNA using a commercial DNA extraction kit.

    • Perform quantitative PCR (qPCR) to determine the relative amount of a mitochondrial-encoded gene (e.g., MT-CO1) to a nuclear-encoded gene (e.g., B2M). An increase in the mtDNA/nDNA ratio indicates increased mitochondrial biogenesis.

  • Analysis of Mitochondrial Density:

    • Incubate treated and control cells with MitoTracker™ Green FM (e.g., 100 nM) for 30-45 minutes at 37°C.

    • Wash cells with pre-warmed PBS.

    • Measure fluorescence intensity using a plate reader or capture images using a fluorescence microscope for qualitative and quantitative analysis. An increase in fluorescence indicates higher mitochondrial density.

Protocol 2: Quantification of Azelaic Acid and Pimelic Acid in Urine by HPLC

This protocol provides a general method for quantifying azelaic acid and its primary metabolite, pimelic acid, in urine samples, adapted from methodologies described in the literature.[8][11]

Materials:

  • Urine samples

  • Azelaic acid and Pimelic acid analytical standards

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Standard Curve Preparation:

    • Prepare stock solutions of azelaic acid and pimelic acid in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

  • Sample Preparation (Solid Phase Extraction):

    • Thaw urine samples and centrifuge to remove particulates.

    • Acidify the supernatant with formic acid to a pH of ~3.

    • Condition an SPE cartridge with methanol followed by acidified water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the dicarboxylic acids with acetonitrile or methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of mobile phase.

  • HPLC Analysis:

    • Column: Reversed-phase C18.

    • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile. For example, start at 10% acetonitrile and ramp up to 90% over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector (e.g., at 210 nm) or, for higher specificity and sensitivity, a Mass Spectrometer.

  • Data Analysis:

    • Identify and quantify the peaks for azelaic acid and pimelic acid by comparing their retention times and response to the standard curves.

    • Calculate the concentration of each analyte in the original urine samples, accounting for dilution and extraction recovery.

References

Disodium Azelate: A Versatile Tool for Investigating Cellular Bioenergetics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium azelate, the disodium salt of azelaic acid, is emerging as a valuable chemical tool for the investigation of cellular bioenergetics. Azelaic acid, a naturally occurring saturated dicarboxylic acid, is known to modulate mitochondrial function and cellular metabolism.[1][2] These application notes provide a comprehensive overview of the use of this compound in cellular bioenergetics research, including its mechanism of action, quantitative effects on key bioenergetic parameters, and detailed experimental protocols.

Mechanism of Action

This compound, through its active form azelaic acid, exerts its effects on cellular bioenergetics primarily by targeting mitochondrial functions.[3] It acts as a competitive inhibitor of key enzymes within the mitochondrial respiratory chain, leading to a disruption of oxidative phosphorylation and a subsequent impact on cellular energy production.[1]

The primary molecular targets of azelaic acid within the mitochondria are:

  • NADH dehydrogenase (Complex I) [1]

  • Succinate dehydrogenase (Complex II) [1]

  • Cytochrome c oxidoreductase (Complex III) [1]

Inhibition of these enzymatic complexes disrupts the electron transport chain, leading to a decrease in the proton gradient across the inner mitochondrial membrane and, consequently, a reduction in ATP synthesis.[3] This inhibitory action can induce cytostatic or cytotoxic effects, particularly in cells with a high metabolic rate or those that are more reliant on mitochondrial respiration, such as cancer cells.[3]

Furthermore, at certain concentrations, azelaic acid has been shown to induce mitochondrial biogenesis in skeletal muscle cells through the activation of the CREB-PGC-1α-ERK1/2 signaling axis.[4] This dual role as both an inhibitor of respiration at high concentrations and a potential stimulator of mitochondrial biogenesis at lower concentrations makes this compound a multifaceted tool for studying cellular energy homeostasis.

Quantitative Data on the Bioenergetic Effects of this compound

The following tables summarize the quantitative effects of azelaic acid, the active form of this compound, on various cellular parameters related to bioenergetics.

Table 1: Effects of Azelaic Acid on Mitochondrial Biogenesis in C2C12 Myotubes

ParameterConcentration of Azelaic AcidIncubation TimeResultReference
Mitochondrial DNA (mtDNA) Content50 µM24 hours3.0-fold increase[4]
Mitochondrial Density50 µM24 hours2.5-fold increase[4]

Table 2: Inhibitory Concentrations of Azelaic Acid on Cellular Processes

ParameterCell TypeIC50 ConcentrationReference
DNA SynthesisNeonatal mouse keratinocytes20 mM[5]
Cell Viability3T3 fibroblasts85.28 µg/mL[6]

Table 3: General Anti-enzymatic Action of Azelaic Acid

ParameterEffective Concentration RangeReference
Inhibition of mitochondrial enzymes≥ 1 mM (10-3 M)[1]

Experimental Protocols

Here, we provide detailed protocols for key experiments to investigate the effects of this compound on cellular bioenergetics.

Protocol 1: Assessment of Cellular Respiration using a Seahorse XF Analyzer

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) in cultured cells treated with this compound.

Materials:

  • This compound (or Azelaic Acid)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Cell culture medium

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

  • Adherent cells of interest

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Incubate overnight in a standard CO2 incubator at 37°C.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • Cell Treatment:

    • Prepare fresh this compound solutions in Seahorse XF Base Medium at various concentrations.

    • Remove the cell culture medium from the wells and wash with pre-warmed Seahorse XF Base Medium.

    • Add the this compound-containing medium or control medium to the respective wells.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) according to the manufacturer's instructions for the Mito Stress Test.

    • Place the cell plate in the Seahorse XF Analyzer.

    • Run the pre-programmed Mito Stress Test protocol.

  • Data Analysis:

    • Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

    • Compare the OCR profiles of this compound-treated cells to control cells.

Protocol 2: Quantification of Intracellular ATP Levels

This protocol describes the measurement of ATP levels in cells following treatment with this compound using a luciferase-based assay.

Materials:

  • This compound (or Azelaic Acid)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Cell culture medium

  • ATP Assay Kit (luciferase-based)

  • Cell lysis buffer (provided in the ATP assay kit)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate and incubate overnight.

    • Treat cells with various concentrations of this compound or control medium for the desired duration.

  • Cell Lysis and ATP Measurement:

    • At the end of the treatment period, remove the medium.

    • Add cell lysis buffer to each well and incubate according to the ATP assay kit manufacturer's protocol to release intracellular ATP.

    • Add the luciferase-luciferin reagent to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate an ATP standard curve using the provided ATP standard.

    • Calculate the ATP concentration in each sample based on the standard curve.

    • Normalize the ATP levels to the cell number or protein concentration.

    • Compare the ATP levels in this compound-treated cells to control cells.

Protocol 3: Assessment of Mitochondrial Biogenesis

This protocol details a method to quantify changes in mitochondrial DNA (mtDNA) content as an indicator of mitochondrial biogenesis.

Materials:

  • This compound (or Azelaic Acid)

  • Cell culture reagents

  • DNA extraction kit

  • Primers for a mitochondrial-encoded gene (e.g., MT-CO1) and a nuclear-encoded gene (e.g., B2M)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment:

    • Treat cells with this compound or control medium for the desired time (e.g., 24 hours).

  • Genomic DNA Extraction:

    • Harvest the cells and extract total genomic DNA using a commercial DNA extraction kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers for both the mitochondrial and nuclear genes.

    • Run all samples in triplicate.

  • Data Analysis:

    • Calculate the Ct values for both the mitochondrial and nuclear genes.

    • Determine the relative mtDNA content by normalizing the mitochondrial gene Ct value to the nuclear gene Ct value (ΔCt method).

    • Compare the relative mtDNA content in this compound-treated cells to control cells.

Visualizations

Signaling Pathway of Azelaic Acid-Induced Mitochondrial Biogenesis

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Azelaic Acid Azelaic Acid This compound->Azelaic Acid Conversion ERK1/2 ERK1/2 Azelaic Acid->ERK1/2 CREB CREB p-CREB p-CREB CREB->p-CREB Phosphorylation PGC-1α PGC-1α p-CREB->PGC-1α Activation p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 Phosphorylation p-ERK1/2->CREB Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis Induction

Caption: Signaling pathway of azelaic acid-induced mitochondrial biogenesis.

Experimental Workflow for Investigating Cellular Bioenergetics

G cluster_0 Cell Culture and Treatment cluster_1 Bioenergetic Assays cluster_2 Data Analysis A Seed Cells in Microplates B Treat with this compound A->B C Seahorse XF Assay (Measure OCR) B->C D ATP Luminescence Assay (Measure ATP Levels) B->D E qPCR for mtDNA (Assess Mitochondrial Biogenesis) B->E F Analyze OCR Profiles C->F G Quantify ATP Production D->G H Determine Relative mtDNA Content E->H

Caption: Experimental workflow for studying cellular bioenergetics.

Logical Relationship of this compound's Action on Mitochondria

G This compound This compound Mitochondrial Respiratory Chain Enzymes Mitochondrial Respiratory Chain Enzymes This compound->Mitochondrial Respiratory Chain Enzymes Inhibits Inhibition of Electron Transport Chain Inhibition of Electron Transport Chain Mitochondrial Respiratory Chain Enzymes->Inhibition of Electron Transport Chain Decreased Proton Gradient Decreased Proton Gradient Inhibition of Electron Transport Chain->Decreased Proton Gradient Reduced ATP Synthesis Reduced ATP Synthesis Decreased Proton Gradient->Reduced ATP Synthesis

Caption: Inhibition of mitochondrial respiration by this compound.

References

Application of Disodium Azelate in Cosmetic Science Research: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium azelate, the disodium salt of azelaic acid, is a functional ingredient in cosmetic and dermatological formulations. While primarily recognized in cosmetic formulations as a viscosity controlling agent, its therapeutic potential is inferred from the well-documented activities of its parent compound, azelaic acid.[1][2][3] Azelaic acid is a naturally occurring dicarboxylic acid produced by the yeast Malassezia furfur, which is present on normal skin.[1] this compound is synthesized for commercial use and appears as a white to pale yellow powder soluble in water.[1] This solubility offers formulation advantages over azelaic acid, which has limited water solubility.

This document provides a comprehensive overview of the application of this compound in cosmetic science, with a focus on the mechanisms of action and experimental protocols largely derived from research on azelaic acid due to the limited specific data on its disodium salt. The information presented is intended to guide researchers in the development and evaluation of cosmetic formulations containing this compound.

Mechanisms of Action

The cosmetic and dermatological benefits of this compound are attributed to the bioactivity of the azelate ion upon dissociation. The proposed mechanisms of action, based on studies of azelaic acid, are multifaceted and target key pathways in common skin concerns.

Regulation of Keratinization

This compound is believed to help prevent the buildup of dead skin cells and clogged pores.[1] Azelaic acid has been shown to normalize the keratinization process by reducing the thickness of the stratum corneum and decreasing the number of keratohyalin granules.[4][5] This anti-keratinizing effect is beneficial in the management of comedonal acne.[6]

Antimicrobial Activity

Azelaic acid exhibits bacteriostatic activity against both aerobic and anaerobic bacteria, including Propionibacterium acnes (P. acnes) and Staphylococcus epidermidis, which are implicated in acne vulgaris.[4][6] The antimicrobial action is thought to stem from the inhibition of microbial cellular protein synthesis.[4]

Anti-inflammatory Effects

The anti-inflammatory properties of azelaic acid are crucial for its efficacy in treating inflammatory skin conditions like acne and rosacea.[1] It is believed to reduce inflammation by scavenging free radicals.[7]

Skin Lightening and Hyperpigmentation Control

This compound is suggested to help clear pigment spots and promote a brighter complexion.[1] This is linked to the ability of azelaic acid to inhibit tyrosinase, the key enzyme in melanin synthesis.[8] This action is particularly effective on hyperactive melanocytes, leading to a reduction in hyperpigmentation.[6][9]

Sebum Control

This compound is indicated to control the secretion of sebum, which is a contributing factor to oily skin and acne.[1]

A diagram illustrating the proposed mechanisms of action of the azelate ion is provided below.

Azelate_Ion_Mechanism_of_Action cluster_epidermis Epidermis cluster_pilosebaceous Pilosebaceous Unit Azelate Azelate Ion Keratinization Keratinization Azelate->Keratinization Normalizes Hyperpigmentation Hyperpigmentation Azelate->Hyperpigmentation Inhibits Tyrosinase Acne_Bacteria Acne Bacteria (P. acnes) Azelate->Acne_Bacteria Inhibits Growth Inflammation Inflammation Azelate->Inflammation Reduces Sebum_Production Sebum Production Azelate->Sebum_Production Controls Tyrosinase_Inhibition_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Test Compound (this compound) - Tyrosinase Solution - L-DOPA Solution - Phosphate Buffer Start->Prep_Reagents Incubate Incubate Test Compound with Tyrosinase Prep_Reagents->Incubate Add_Substrate Add L-DOPA Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End Skin_Irritation_Test_Workflow Start Start Prep_Tissues Prepare Reconstructed Human Epidermis (RhE) Tissues Start->Prep_Tissues Apply_Substance Topically Apply Test Substance (this compound) Prep_Tissues->Apply_Substance Incubate Incubate Tissues Apply_Substance->Incubate Rinse Rinse and Post-Incubate Incubate->Rinse Viability_Assay Perform MTT Assay (Measure Cell Viability) Rinse->Viability_Assay Calculate_Viability Calculate % Cell Viability Viability_Assay->Calculate_Viability Classify_Irritation Classify Irritation Potential Calculate_Viability->Classify_Irritation End End Classify_Irritation->End Azelate_Signaling_Pathway cluster_pathways Keratinocyte Signaling Azelate Azelate Ion NFkB_Pathway NF-κB Pathway Azelate->NFkB_Pathway Downregulates MAPK_Pathway MAPK Pathway Azelate->MAPK_Pathway Downregulates Inflammatory_Cytokines Inflammatory Cytokines (e.g., CCL2) NFkB_Pathway->Inflammatory_Cytokines Promotes Production MAPK_Pathway->Inflammatory_Cytokines Promotes Production Inflammation Inflammation

References

Troubleshooting & Optimization

Troubleshooting Disodium azelate precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals encountering precipitation of disodium azelate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after being added to the cell culture medium?

A1: Precipitation of this compound in culture media is a common issue that can arise from several factors, primarily related to solubility and chemical interactions. The most frequent causes are:

  • Interaction with Divalent Cations: Many standard culture media, such as DMEM, are rich in divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). This compound can react with these ions to form insoluble calcium or magnesium azelate salts, which then precipitate out of the solution.[1] This is a common cause of crystal precipitate formation on culture surfaces.[1]

  • pH Shifts: this compound is the salt of a weak dicarboxylic acid, azelaic acid.[2] Its solubility is highly dependent on the pH of the solution. While this compound is readily soluble in water, this results in a relatively alkaline solution (pH > 7.0).[2][3] When introduced to a buffered culture medium (typically pH 7.2-7.4), a shift in equilibrium can reduce its solubility. If the local pH drops, the azelate can convert back to the less soluble azelaic acid form, causing precipitation.[3]

  • High Concentration: Exceeding the solubility limit of this compound in the specific conditions of your culture medium (temperature, pH, ionic strength) will inevitably lead to precipitation. This is particularly relevant when adding a highly concentrated stock solution to the bulk medium.

  • Temperature Effects: Temperature shifts, such as moving media from a refrigerator to an incubator or performing freeze-thaw cycles, can cause salts and other components to precipitate out of the solution.[1]

Q2: How can I identify the cause of the precipitation?

A2: You can follow a systematic troubleshooting process to identify the root cause of the precipitation. This involves checking the key parameters of your experimental setup. The following workflow provides a logical sequence of steps to diagnose the issue.

G cluster_start cluster_check cluster_action cluster_end start Precipitation Observed in Culture Medium check_pH Check pH of Stock & Final Medium start->check_pH check_conc Review Final Concentration start->check_conc check_media Analyze Media Components (Ca²⁺/Mg²⁺) start->check_media action_add Add Stock Solution Slowly While Stirring start->action_add Precipitation occurs immediately on addition? action_pH Adjust pH of Stock Solution to ~7.5 check_pH->action_pH pH is too low or high? action_conc Lower Working Concentration check_conc->action_conc Concentration too high? action_media Switch to Low Ca²⁺/Mg²⁺ Medium check_media->action_media High Ca²⁺/Mg²⁺ levels? end_node Precipitation Resolved action_pH->end_node action_conc->end_node action_media->end_node action_add->end_node G cluster_reactants cluster_product DA This compound (Soluble) Precipitate Calcium/Magnesium Azelate (Insoluble Precipitate) DA->Precipitate Ca Ca²⁺ / Mg²⁺ ions (in Medium) Ca->Precipitate

References

pH adjustment of Disodium azelate solutions for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with disodium azelate solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of the azelaic acid/azelate system?

A1: Azelaic acid is a dicarboxylic acid. Its salt form, this compound, is readily soluble in water. However, the protonated form, azelaic acid, is poorly soluble. This pH-dependent solubility is the most critical factor when preparing and adjusting solutions. The equilibrium between these forms is governed by two pKa values.

Data Summary: Physicochemical Properties of Azelaic Acid

Property Value Source
pKa1 ~4.53 [1][2]
pKa2 ~5.33 [1][2]
Water Solubility (Azelaic Acid) 2.4 g/L (at 20°C) [1][2][3]

| Water Solubility (this compound) | Significantly more soluble than azelaic acid. |[3][4][5] |

Q2: Why does my this compound solution become cloudy or form a precipitate when I add acid?

A2: This is the most common issue encountered. This compound is the soluble, deprotonated form of azelaic acid. As you lower the pH by adding acid, you protonate the carboxylate groups. This converts the soluble this compound into the mono- and di-acid forms (monosodium azelate and azelaic acid). Azelaic acid has very low water solubility and will precipitate out of the solution as the pH drops, especially as it approaches and goes below its pKa values.[3][6]

Q3: What acids and bases are recommended for adjusting the pH of my this compound solution?

A3: For general laboratory use, standard dilute solutions of strong acids and bases are recommended for precise control.

  • To Lower pH: Use dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4).[7] Add the acid dropwise with constant stirring and monitoring.

  • To Raise pH: Use dilute sodium hydroxide (NaOH).[7][8]

Always use dilute solutions (e.g., 0.1 M or 1 M) to prevent overshooting the target pH and to allow for more controlled adjustment.

Q4: At what pH should I expect my solution to be stable against precipitation?

A4: To maintain solubility, the pH of the solution should be kept well above the second pKa (pKa2 ≈ 5.33). In its disodium salt form, the solution's pH is typically neutral to alkaline (>7.0), where it remains highly soluble.[5][8] The risk of precipitation increases significantly as the pH is lowered towards 6.0 and becomes highly probable below pH 5.5.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Solution

This protocol outlines the steps for preparing an aqueous solution of this compound and adjusting its pH while minimizing the risk of precipitation.

  • Dissolution:

    • Weigh the desired amount of this compound powder.

    • Add it to a volume of deionized water (or your chosen aqueous buffer) that is less than your final target volume (e.g., 80% of the final volume).

    • Stir the solution with a magnetic stirrer until the solid is completely dissolved. This compound should dissolve readily in water.[5]

  • pH Meter Calibration:

    • Calibrate your pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0) according to the manufacturer's instructions. Ensure the probe is clean and properly hydrated.

  • Initial pH Measurement:

    • Place the calibrated pH probe into the this compound solution.

    • Record the initial pH. A solution of this compound in water will be alkaline.[5]

  • pH Adjustment (Lowering pH):

    • If you need to lower the pH, prepare a dilute solution of a strong acid (e.g., 0.1 M HCl).

    • Add the acid drop by drop using a pipette or burette while the solution is continuously stirring.

    • Monitor the pH reading closely. Pause after each addition to allow the reading to stabilize.

    • Visually inspect the solution for any signs of cloudiness or precipitation, especially as the pH approaches 6.0.

  • Final Volume Adjustment:

    • Once the target pH is reached and the solution is stable, transfer it to a volumetric flask.

    • Add deionized water (or buffer) to reach the final desired volume.

  • Filtration (Optional but Recommended):

    • For sterile applications or to remove any micro-precipitates, filter the final solution through a 0.22 µm syringe filter.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Solution turns cloudy or a white precipitate forms upon adding acid. The pH has been lowered to a point where the sparingly soluble azelaic acid is forming.[3]1. Stop adding acid immediately. 2. Re-dissolve: Add a small amount of dilute NaOH to raise the pH until the solution becomes clear again. 3. Re-evaluate Target pH: Your target pH may be too low for the desired concentration. Consider if a higher pH is acceptable for your experiment. 4. Reduce Concentration: If a low pH is mandatory, you may need to work with a lower concentration of this compound.
The pH reading is unstable or drifts continuously. 1. Poor mixing: The pH adjusting agent is not being distributed evenly. 2. Faulty pH probe: The probe may be dirty, improperly calibrated, or nearing the end of its life. 3. Buffering region: The pH is near one of the pKa values, causing it to be sensitive to small additions of acid/base.1. Ensure vigorous and constant stirring during adjustment. 2. Clean and recalibrate the pH meter. If the problem persists, try a different probe. 3. Proceed with extra care in this region, adding very small increments of the adjusting agent.
The solution is clear initially but precipitates after storage (e.g., in the fridge). 1. Temperature effect: Solubility of azelaic acid decreases at lower temperatures.[2] 2. CO2 absorption: The solution may have absorbed atmospheric CO2, forming carbonic acid and slightly lowering the pH over time, pushing it closer to the precipitation point.1. Warm the solution: Gently warm the solution to see if the precipitate re-dissolves. If so, store it at room temperature if stability allows. 2. Prepare Fresh: It is best practice to prepare pH-adjusted solutions fresh before each experiment.[9] 3. Seal Tightly: Store the solution in a tightly sealed container to minimize contact with air.

Visual Guides

G start Start: Prepare Solution dissolve 1. Dissolve this compound in 80% final volume of DI water start->dissolve calibrate 2. Calibrate pH Meter dissolve->calibrate check_ph 3. Measure Initial pH calibrate->check_ph decision Is pH adjustment needed? check_ph->decision add_agent 4. Add dilute acid (e.g., 0.1M HCl) dropwise with constant stirring decision->add_agent Yes final_vol 6. Adjust to final volume in volumetric flask decision->final_vol No monitor 5. Monitor pH and check for precipitation add_agent->monitor precipitate Precipitate forms? monitor->precipitate precipitate->decision No, continue adjusting troubleshoot Go to Troubleshooting Guide: - Stop acid addition - Increase pH to re-dissolve precipitate->troubleshoot Yes troubleshoot->add_agent After resolving end End: Solution Ready final_vol->end

Caption: Workflow for pH adjustment of this compound solutions.

G start Problem: Solution is cloudy or has a precipitate. when When did precipitation occur? start->when during_adj During pH adjustment with acid. when->during_adj after_storage After storage (e.g., at 4°C). when->after_storage cause1 Cause: pH dropped below critical level (~6.0), forming insoluble azelaic acid. during_adj->cause1 cause2 Cause: Lower temperature reduced solubility. Possible slow pH drop from CO2 absorption. after_storage->cause2 solution1a Solution 1: Raise pH with dilute NaOH until solution is clear. cause1->solution1a solution1b Solution 2: Re-evaluate if target pH is too low for the concentration. cause1->solution1b solution2a Solution 1: Gently warm solution to attempt re-dissolving. cause2->solution2a solution2b Solution 2: Prepare solution fresh before use and store sealed at RT. cause2->solution2b

Caption: Troubleshooting guide for precipitation issues.

References

Long-term stability of Disodium azelate stock solutions at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term stability of disodium azelate stock solutions stored at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a this compound stock solution?

A1: this compound stock solutions are typically prepared by dissolving azelaic acid in deionized water and then neutralizing the solution by incrementally adding an aqueous solution of sodium hydroxide until a pH of 7.0-7.5 is achieved.[1] Heating to 50-60°C can aid in the initial dissolution of azelaic acid.[1]

Q2: Can I store this compound stock solutions at -20°C for long-term use?

A2: While storing solutions at -20°C is a common practice for long-term preservation, specific long-term stability data for this compound solutions at this temperature is not extensively documented in publicly available literature. The stability of frozen solutions can be influenced by factors such as buffer composition, concentration, and the freeze-thaw process. It is known that crystallization of buffer components and pH shifts can occur in frozen aqueous solutions of carboxylic acids.[2] Therefore, while storage at -20°C is plausible, it is highly recommended that researchers validate the stability for their specific experimental needs.

Q3: What are the potential signs of instability in my frozen this compound stock solution?

A3: Upon thawing, you should visually inspect the solution for any signs of precipitation. The formation of crystals or a cloudy appearance can indicate that the this compound has precipitated out of solution. Inconsistent experimental results between freshly prepared and frozen-thawed solutions can also be an indicator of degradation or changes in the active concentration.

Q4: How can I assess the stability of my this compound stock solution after long-term storage at -20°C?

A4: To rigorously assess the stability, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound and detect any potential degradation products. Comparing the HPLC profile of a freshly prepared solution with that of a thawed stock solution will provide a quantitative measure of its stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed after thawing the stock solution. The concentration of the stock solution may be too high for the storage conditions, leading to precipitation upon freezing. The pH of the solution may have shifted during the freezing process, reducing the solubility of this compound.Prepare a new stock solution at a lower concentration. Consider adding a cryoprotectant like glycerol, though compatibility with your experimental system must be verified. Ensure the pH of the solution is stable and buffered if necessary. Before use, gently warm the solution and vortex to try and redissolve the precipitate. If it does not redissolve, it is recommended to prepare a fresh solution.
Inconsistent or unexpected results in my experiments using a thawed stock solution. The this compound may have degraded during long-term storage or repeated freeze-thaw cycles. The concentration of the active compound may have decreased due to incomplete redissolution of precipitate.Prepare a fresh stock solution of this compound for your experiments to compare results. Aliquot the stock solution into smaller, single-use volumes before freezing to minimize the number of freeze-thaw cycles. Perform a stability study by comparing the performance of fresh versus aged, thawed solutions in your specific assay.
Difficulty dissolving azelaic acid during the initial preparation of the this compound solution. Azelaic acid has low water solubility at room temperature.Gently heat the solution (e.g., to 50-60°C) while stirring to facilitate the dissolution of azelaic acid before titrating with sodium hydroxide.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

  • Dissolution of Azelaic Acid: Weigh the appropriate amount of azelaic acid and add it to a sterile beaker with deionized water. For a 100 mM solution, this would be 1.882 g of azelaic acid in a final volume of 100 mL.

  • Heating: Gently heat the suspension to 50-60°C on a stirring hotplate to aid in the dissolution of the azelaic acid.

  • Neutralization: While monitoring the pH with a calibrated pH meter, slowly add a 1 M sodium hydroxide solution dropwise to the azelaic acid solution. Continue adding sodium hydroxide until the pH of the solution reaches 7.2 ± 0.2.

  • Final Volume Adjustment: Allow the solution to cool to room temperature. Adjust the final volume to the desired amount with deionized water.

  • Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm filter. Aliquot the sterilized solution into single-use tubes and store at -20°C.

Visualizations

experimental_workflow Experimental Workflow: Assessing this compound Cytotoxicity cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay prep_solution Prepare this compound Stock Solution (100 mM) store_solution Store at -20°C in Aliquots prep_solution->store_solution thaw_solution Thaw and Dilute to Working Concentration store_solution->thaw_solution treat_cells Treat Cells with Diluted This compound thaw_solution->treat_cells Add to cell media seed_cells Seed Melanoma Cells (e.g., A375) in Plates incubate_cells Incubate for 24h seed_cells->incubate_cells incubate_cells->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_reagent Add Cytotoxicity Reagent (e.g., MTT, PrestoBlue) incubate_treatment->add_reagent measure_signal Measure Absorbance/ Fluorescence add_reagent->measure_signal

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway Proposed Mechanism of this compound Induced Cytotoxicity DA This compound Mito Mitochondrion DA->Mito Targets ROS Increased ROS Production Mito->ROS MMP Decreased Mitochondrial Membrane Potential Mito->MMP DNA_syn Inhibition of DNA Synthesis Mito->DNA_syn Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis Cell_death Cell Death Apoptosis->Cell_death DNA_syn->Cell_death

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Disodium Azelate and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from disodium azelate in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: Does this compound intrinsically fluoresce?

Based on available spectroscopic data for dicarboxylic acids, it is unlikely that this compound possesses significant intrinsic fluorescence in the visible range, where most fluorescence assays are conducted. Carboxylic acids typically exhibit absorbance at wavelengths around 210 nm, which is outside the excitation and emission spectra of common fluorophores.[1] However, impurities or degradation products could potentially be fluorescent.

Q2: Can this compound quench the fluorescence of my assay?

Quenching is a possibility with any compound introduced into a fluorescence assay.[2][3] This can occur through various mechanisms, including the inner filter effect, where the compound absorbs the excitation or emission light.[2][4] While the primary absorbance of dicarboxylic acids is in the low UV range, it is crucial to empirically test for quenching in your specific assay conditions.

Q3: Could this compound interfere with my cell-based fluorescence assay through biological effects?

Yes, this is a significant consideration. Azelaic acid, the active form of this compound, is biologically active and known to modulate several signaling pathways.[5][6][7][8][9] In cell-based assays, observed changes in fluorescence could be due to these biological effects rather than direct chemical interference. Key pathways affected by azelaic acid include:

  • NF-κB and MAPK signaling pathways: Azelaic acid can inhibit the phosphorylation of p38 MAPK and the nuclear translocation of NF-κB, both of which are central to inflammatory responses.[5][7]

  • Mitochondrial function: It can interfere with mitochondrial respiration and inhibit DNA synthesis.[6]

  • Tyrosinase activity: Azelaic acid is a known inhibitor of tyrosinase, a key enzyme in melanin synthesis.[6]

Therefore, any fluorescence readout related to these processes could be influenced by the biological activity of this compound.

Troubleshooting Guides

If you suspect this compound is interfering with your fluorescence-based assay, follow this step-by-step troubleshooting guide.

Step 1: Characterize Potential Direct Interference

The first step is to determine if this compound is directly affecting your assay's fluorescence signal. This can be done through a series of control experiments.

Experimental Protocol: Control Experiments for Direct Interference

  • Compound-Only Control:

    • Prepare wells containing only the assay buffer and this compound at the same concentration used in your experiment.

    • Measure the fluorescence at the same excitation and emission wavelengths as your assay.

    • A significant signal in these wells indicates that this compound or an impurity is autofluorescent.

  • Quenching Control:

    • Prepare wells with the fluorophore (and any other non-biological assay components) at the concentration used in your assay.

    • Add this compound at the experimental concentration.

    • Compare the fluorescence signal to wells containing the fluorophore without this compound.

    • A decrease in fluorescence intensity suggests quenching.[2][3]

Data Presentation: Absorbance Properties of Dicarboxylic Acids

While specific data for this compound is limited, the following table summarizes the general absorbance characteristics of similar molecules.

Compound ClassTypical Absorbance Maximum (λmax)Potential for Interference
Aliphatic Dicarboxylic Acids~210 nm[1]Low (for assays in the visible spectrum)
Aromatic Carboxylic Acids240-300 nm[10]Higher

Troubleshooting Workflow: Identifying Direct Interference

G Troubleshooting Direct Interference start Suspected Interference control_auto Run Autofluorescence Control (this compound + Buffer) start->control_auto check_auto Significant Fluorescence? control_auto->check_auto is_auto Autofluorescence Detected check_auto->is_auto Yes control_quench Run Quenching Control (this compound + Fluorophore) check_auto->control_quench No mitigate Proceed to Mitigation Strategies is_auto->mitigate check_quench Decreased Fluorescence? control_quench->check_quench is_quench Quenching Detected check_quench->is_quench Yes no_direct No Direct Interference Detected check_quench->no_direct No is_quench->mitigate bio_interference Consider Biological Interference no_direct->bio_interference G Potential Biological Interference Pathways DA This compound (Azelaic Acid) mito Mitochondrial Respiration DA->mito Inhibits dna_syn DNA Synthesis DA->dna_syn Inhibits nfkb_path NF-κB Pathway DA->nfkb_path Inhibits mapk_path MAPK Pathway DA->mapk_path Inhibits tyrosinase Tyrosinase Activity DA->tyrosinase Inhibits assay_readout Fluorescence Assay Readout (e.g., Cell Viability, Apoptosis, Reporter Gene) mito->assay_readout dna_syn->assay_readout nfkb_path->assay_readout mapk_path->assay_readout tyrosinase->assay_readout

References

Addressing poor cell viability in Disodium azelate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with disodium azelate, particularly concerning poor cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from azelaic acid?

This compound is the salt form of azelaic acid, a naturally occurring dicarboxylic acid. In laboratory settings, this compound is often used due to its higher water solubility compared to azelaic acid.[1][2] However, dissolving this compound in cell culture media can increase the pH.[1]

Q2: What are the known effects of this compound on cells in culture?

This compound, through its active form azelaic acid, can have both cytostatic (inhibiting cell growth) and cytotoxic (causing cell death) effects, which are dependent on the concentration and cell type.[3] It has been observed to inhibit DNA and RNA synthesis and is particularly effective against hyperactive or malignant cells, such as melanoma cells.[4]

Q3: What is the primary cellular target of azelaic acid?

The mitochondria are a primary target of azelaic acid. High concentrations can lead to mitochondrial swelling and damage to the cristae, ultimately disrupting cellular respiration.[3][4]

Troubleshooting Guide: Poor Cell Viability

Poor cell viability is a common issue in experiments involving this compound. This guide provides potential causes and solutions to help you troubleshoot your experiments.

Problem Potential Cause Recommended Solution
Sudden and widespread cell death after adding this compound. High Concentration: The concentration of this compound may be too high, leading to acute cytotoxicity.[3]- Perform a dose-response experiment to determine the optimal concentration for your cell line. - Start with a lower concentration range and gradually increase it.
pH Shock: Rapid addition of a high concentration of this compound solution can drastically increase the pH of the culture medium, leading to cell death.[1]- Prepare a stock solution of this compound and adjust its pH to match the optimal pH of your cell culture medium (typically 7.2-7.4) before adding it to the culture.[5] - Add the this compound solution to the medium slowly while gently swirling.
Gradual decrease in cell viability over time. Mitochondrial Dysfunction: Azelaic acid is known to target mitochondria, and prolonged exposure can lead to a gradual decline in cell health and viability.[4]- Reduce the incubation time of your experiment. - Assess mitochondrial function at different time points to understand the kinetics of the effect.
Nutrient Depletion: Increased metabolic stress from the compound may lead to faster depletion of essential nutrients in the medium.- Replenish the culture medium more frequently.
Precipitate forms in the culture medium after adding this compound. Solubility Issues: While this compound is more soluble than azelaic acid, high concentrations in certain media can still lead to precipitation.- Ensure the this compound is fully dissolved in the stock solution before adding it to the medium. - Consider using a different solvent for your stock solution, such as DMSO, and then diluting it in the medium.[6] However, be mindful of the final DMSO concentration's effect on your cells.
Interaction with Media Components: this compound might interact with components of your specific cell culture medium, leading to the formation of insoluble complexes.- Test the solubility of this compound in a small volume of your medium before treating your cells. - If precipitation occurs, consider using a different basal medium.
Inconsistent results between experiments. pH Variability: The efficacy of azelaic acid is pH-dependent, with higher activity at lower pH values.[7][8] Inconsistent pH of the final culture medium can lead to variable results.- Strictly control and monitor the pH of your culture medium after adding this compound. - Use a buffered saline solution to prepare your stock solution to minimize pH fluctuations.
Cell Density: The effect of a compound can be dependent on the initial cell seeding density.- Standardize your cell seeding density for all experiments.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a general guideline for assessing cell viability and can be adapted for specific cell lines and experimental conditions.

Materials:

  • 96-well cell culture plates

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Quantitative Data

Table 1: IC50 Values of Azelaic Acid and its Derivatives in Different Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (h)
Azelaic Acid Derivative 8U2OS (Osteosarcoma)>5048
Azelaic Acid Derivative 8HT29 (Colon Cancer)20.348
Azelaic Acid Derivative 8PC3 (Prostate Cancer)26.548
Azelaic Acid Derivative 8IGROV1 (Ovarian Cancer)16.548
Azelaic Acid Derivative 9U2OS (Osteosarcoma)10.948
Azelaic Acid Derivative 9HT29 (Colon Cancer)10.148
Azelaic Acid Derivative 9PC3 (Prostate Cancer)12.548
Azelaic Acid Derivative 9IGROV1 (Ovarian Cancer)8.948
Azelaic Acid Derivative 11U2OS (Osteosarcoma)30.548
Azelaic Acid Derivative 11HT29 (Colon Cancer)25.648
Azelaic Acid Derivative 11PC3 (Prostate Cancer)45.248
Azelaic Acid Derivative 11IGROV1 (Ovarian Cancer)28.948
Azelaic Acid Derivative 12U2OS (Osteosarcoma)15.448
Azelaic Acid Derivative 12HT29 (Colon Cancer)12.348
Azelaic Acid Derivative 12PC3 (Prostate Cancer)13.848
Azelaic Acid Derivative 12IGROV1 (Ovarian Cancer)9.848

Data adapted from a study on novel structural hybrids of aza-heterocycles and azelaic acid moiety.[12]

Visualizations

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_treatment Add Treatment to Cells overnight_incubation->add_treatment prepare_treatment Prepare this compound Dilutions prepare_treatment->add_treatment experimental_incubation Incubate for 24/48/72h add_treatment->experimental_incubation add_mtt Add MTT Reagent experimental_incubation->add_mtt mtt_incubation Incubate for 2-4h add_mtt->mtt_incubation add_solubilizer Add Solubilization Solution mtt_incubation->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability with this compound using an MTT assay.

Inhibitory Effect of Azelaic Acid on the NF-κB Signaling Pathway

G cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression promotes Azelaic_Acid Azelaic Acid Azelaic_Acid->IKK inhibits

Caption: Azelaic acid can inhibit the NF-κB pathway by targeting IKK.

References

Technical Support Center: Optimizing Incubation Time for Disodium Azelate Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times and troubleshooting common issues encountered during in vitro cytotoxicity studies of disodium azelate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxic effects?

A1: this compound, the salt of azelaic acid, exerts its cytotoxic effects through multiple mechanisms. Azelaic acid is known to be a competitive inhibitor of mitochondrial respiratory chain enzymes and tyrosinase. It can also inhibit DNA synthesis and scavenge free radicals, reducing the production of reactive oxygen species (ROS). In cancer cells, it has been shown to induce apoptosis (programmed cell death) and modulate key signaling pathways such as Notch and PI3K/Akt.[1]

Q2: Which cell lines are most susceptible to this compound?

A2: Studies have demonstrated the anti-proliferative and cytotoxic effects of azelaic acid on various cancer cell lines. It has shown particular efficacy against human melanoma cells and acute myeloid leukemia (AML) cell lines.[1][2] Notably, some studies suggest that azelaic acid shows minimal cytotoxic effects on healthy cells, such as peripheral blood mononuclear cells (PBMCs).[1]

Q3: What is a typical starting concentration range for this compound in cytotoxicity assays?

A3: Based on published studies, a typical starting concentration for azelaic acid in cytotoxicity assays ranges from low micromolar (µM) to millimolar (mM) concentrations. For instance, in AML cell lines, concentrations around 5.0 µM have been shown to induce apoptosis.[1] However, the optimal concentration is highly dependent on the cell line and the experimental conditions, so a dose-response study is always recommended.

Q4: How does incubation time influence the cytotoxicity of this compound?

A4: Incubation time is a critical parameter in assessing the cytotoxicity of this compound. The cytotoxic effects are often time-dependent, meaning that longer exposure times may lead to increased cell death. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental goals. Common incubation times for cytotoxicity assays range from 24 to 72 hours.

Troubleshooting Guides

MTT Assay

Issue: High background or false-positive results.

  • Cause: The presence of serum or phenol red in the culture medium can interfere with the MTT assay.

  • Solution: It is recommended to use serum-free medium during the MTT incubation step to prevent interference from serum proteins. If your medium contains phenol red, you should include a "medium only" background control to subtract its absorbance.

Issue: Low absorbance values, suggesting low cytotoxicity when cell death is expected.

  • Cause: The cell density may be too low, or the incubation time with MTT reagent may be insufficient for formazan crystal formation.

  • Solution: Optimize the cell seeding density for your specific cell line. Ensure an adequate incubation time with the MTT reagent (typically 2-4 hours) to allow for sufficient formazan production.[3]

LDH Assay

Issue: High spontaneous LDH release in the negative control.

  • Cause: Overly vigorous pipetting during cell plating or harvesting can damage cell membranes, leading to premature LDH release. High cell density can also contribute to this issue.

  • Solution: Handle cells gently during all pipetting steps. Optimize the cell seeding density to avoid overcrowding.[4]

Issue: Interference with dicarboxylic acids.

  • Cause: The chemical structure of this compound, a dicarboxylic acid, could potentially interfere with the enzymatic reactions of the LDH assay.

  • Solution: It is essential to include proper controls, such as a "medium with this compound but no cells" control, to account for any direct interaction of the compound with the assay reagents.

Caspase Assay

Issue: No or low caspase activation detected despite other indicators of apoptosis.

  • Cause: The timing of the assay is critical. Caspase activation is a transient event, and you may be missing the peak activation window.

  • Solution: Perform a time-course experiment to determine the optimal time point for measuring caspase activity after treatment with this compound. Plates can be incubated and analyzed at various time points, from 1 to 24 hours, to capture the peak of caspase activation.[5]

Issue: Distinguishing between apoptosis and necrosis.

  • Cause: Some cytotoxicity assays may not differentiate between different modes of cell death.

  • Solution: Consider using a multiplexed assay that combines a caspase assay for apoptosis with a dye that stains necrotic cells (e.g., a membrane-impermeable DNA dye). This will allow you to quantify both cell death pathways simultaneously.

Data Presentation

Table 1: IC50 Values of Azelaic Acid in Various Cell Lines

Cell LineCancer TypeIC50 ValueIncubation Time (hours)Assay Method
3T3Normal Fibroblast85.28 µg/mL24MTT
Dilaurylazelate (derivative)Normal Fibroblast> 100 µg/mL24MTT
Human Melanoma (Primary Cultures)MelanomaVaries (dose-dependent)Not specifiedNot specified
Human Melanoma (Established Lines)MelanomaGenerally lower than primary culturesNot specifiedNot specified

Note: IC50 values can vary significantly between different studies and experimental conditions. This table provides a summary of available data and should be used as a reference.

Experimental Protocols

MTT Assay for this compound Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include untreated cells as a negative control and a vehicle control if a solvent is used.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Release Assay for this compound Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Include a "spontaneous LDH release" control (untreated cells), a "maximum LDH release" control (cells treated with a lysis buffer), and a "medium background" control.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the controls.

Caspase-3/7 Activation Assay for Apoptosis
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Use an opaque-walled 96-well plate suitable for fluorescence measurements.

  • Reagent Addition: After the desired incubation time, add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity and, therefore, the level of apoptosis.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Analysis cell_culture Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment_prep Prepare this compound Dilutions treatment Treat Cells treatment_prep->treatment seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase Assay incubation->caspase measurement Measure Absorbance/ Fluorescence/ Luminescence mtt->measurement ldh->measurement caspase->measurement data_analysis Data Analysis & IC50 Calculation measurement->data_analysis

Caption: A typical workflow for assessing the cytotoxicity of this compound.

PI3K_Akt_Pathway This compound and the PI3K/Akt Signaling Pathway DA This compound Inhibition DA->Inhibition PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibition->PI3K Inhibits

Caption: this compound may inhibit the PI3K/Akt pathway, reducing cell survival.[6][7]

MAPK_ERK_Pathway Modulation of MAPK/ERK Pathway by Azelaic Acid AA Azelaic Acid Activation AA->Activation Inhibition AA->Inhibition MAPK_p38 p38 MAPK Apoptosis Apoptosis MAPK_p38->Apoptosis ERK ERK Proliferation Cell Proliferation ERK->Proliferation Activation->MAPK_p38 Activates Inhibition->ERK Deactivates

Caption: Azelaic acid can induce apoptosis and inhibit proliferation via the MAPK pathway.[8][9]

NFkB_Pathway Inhibition of NF-κB Signaling by Azelaic Acid AA Azelaic Acid Inhibition AA->Inhibition IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammation & Cell Survival Nucleus->Inflammation Promotes Transcription Inhibition->IKK Inhibits

Caption: Azelaic acid can suppress inflammation by inhibiting the NF-κB pathway.[8][10]

References

Shelf life and proper storage conditions for laboratory-grade Disodium azelate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the shelf life, storage, and handling of laboratory-grade disodium azelate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life for laboratory-grade this compound?

A1: While a specific shelf life is not always provided by all suppliers, solid, laboratory-grade this compound is a stable compound when stored under appropriate conditions.[1] A typical unopened container can be expected to remain within specification for 2 to 3 years . However, it is crucial to always refer to the manufacturer's certificate of analysis and expiration date for the specific lot in use. Once opened, the shelf life can be affected by environmental conditions and handling.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure its stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be protected from moisture and kept away from strong alkalis and oxidizing agents.

Q3: What are the signs of degradation or contamination of this compound?

A3: Visual inspection can often reveal potential issues. Signs of degradation or contamination include:

  • Change in color: The powder should be white to off-white. Any significant discoloration may indicate impurities or degradation.

  • Caking or clumping: This suggests moisture absorption, which can affect the compound's integrity.

  • Presence of foreign particles: Any visible contaminants are a clear indication that the product should not be used.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC). A validated RP-HPLC method for azelaic acid can be adapted for its disodium salt. This involves dissolving the sample in a suitable solvent and analyzing it on a C18 column with a UV detector. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Data Presentation

Table 1: Storage and Handling of this compound

ParameterRecommended ConditionRationale
Temperature Cool (15-25°C)Prevents potential thermal degradation.
Humidity Dry (low humidity)This compound is hygroscopic; moisture can lead to caking and hydrolysis.
Light Protected from direct sunlightWhile not explicitly stated to be light-sensitive, protection from light is a general best practice for chemical storage.
Container Tightly sealed, non-reactive (e.g., glass or HDPE)Prevents contamination from air and moisture, and avoids interaction with the container material.[1]
Incompatibilities Strong alkalis, strong oxidizing agentsTo prevent chemical reactions that could degrade the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Poor solubility in aqueous solutions - Incorrect pH of the solution.- Presence of impurities.- Adjust the pH of the solution. This compound is more soluble in neutral to slightly alkaline conditions.- Assess the purity of the compound using the HPLC method outlined below.
Unexpected experimental results - Degradation of the this compound stock.- Contamination of the sample.- Use a fresh, unopened container of this compound if possible.- Verify the purity of the existing stock using the HPLC method.
Discoloration of the solid powder - Improper storage leading to oxidation or contamination.- Discard the product if significant discoloration is observed.- Review storage procedures to ensure they meet the recommended conditions.

Mandatory Visualization

TroubleshootingWorkflow cluster_0 start Unexpected Experimental Result check_purity Assess Purity of this compound (HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure troubleshoot_protocol Review Experimental Protocol for Errors is_pure->troubleshoot_protocol Yes use_new_reagent Use New Batch of this compound is_pure->use_new_reagent No end_success Problem Resolved troubleshoot_protocol->end_success end_fail Contact Technical Support troubleshoot_protocol->end_fail use_new_reagent->end_success

Caption: Troubleshooting workflow for unexpected experimental results.

Experimental Protocols

Purity Assessment of this compound by RP-HPLC

This method is adapted from a validated protocol for azelaic acid and is suitable for determining the purity of this compound.[2][3]

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Sodium dihydrogen orthophosphate (NaH₂PO₄), analytical grade

  • Orthophosphoric acid, analytical grade

  • Deionized water

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a binary pump, UV detector, and data acquisition software

  • Kromasil 100-5C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent

3. Chromatographic Conditions:

  • Mobile Phase: 75:25 (v/v) mixture of 50 mM sodium dihydrogen orthophosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile.[3]

  • Flow Rate: 1.2 mL/min[3]

  • Column Temperature: 25°C (ambient)[3]

  • Detection Wavelength: 206 nm[2][3]

  • Injection Volume: 20 µL

  • Run Time: Approximately 15 minutes

4. Preparation of Solutions:

  • Mobile Phase Preparation:

    • Dissolve the appropriate amount of NaH₂PO₄ in deionized water to make a 50 mM solution.

    • Adjust the pH of the buffer to 3.5 using orthophosphoric acid.

    • Mix 750 mL of the buffer with 250 mL of acetonitrile.

    • Degas the mobile phase before use.

  • Standard Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of a this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • The retention time for the azelate peak should be consistent between the standard and the sample.

  • Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the reference standard.

6. Calculation of Purity:

Purity (%) = (Areasample / Areastandard) x (Concentrationstandard / Concentrationsample) x 100

References

Technical Support Center: Mitigating the Corrosive Effects of Disodium Azelate on Lab Equipment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential corrosive effects of disodium azelate on laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: Is this compound corrosive to my stainless steel and aluminum lab equipment?

A1: this compound, the disodium salt of azelaic acid, is generally not considered corrosive to stainless steel and aluminum alloys under typical laboratory conditions (neutral pH). In fact, dicarboxylic acid salts like this compound often act as corrosion inhibitors.[1][2] They work by forming a protective film on the metal surface, which passivates the material and prevents corrosion.[2]

Q2: What is the mechanism of corrosion inhibition by this compound?

A2: The corrosion inhibition is attributed to the adsorption of the azelate ions (the carboxylate groups) onto the metal surface. This forms a protective layer that acts as a barrier, preventing the interaction of the metal with corrosive agents that might be present in the solution.

Q3: Are there specific conditions under which this compound could become corrosive?

A3: While generally acting as an inhibitor, the protective effect of dicarboxylic acid salts can be influenced by factors such as:

  • pH: Extreme pH values (highly acidic or alkaline) can alter the protective film and may lead to corrosion.

  • Presence of other ions: High concentrations of aggressive ions, such as chlorides, can potentially compromise the passive layer and lead to localized corrosion like pitting.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, potentially affecting the stability of the protective film.

Q4: I am observing some discoloration on my equipment after using a this compound solution. What should I do?

A4: Discoloration does not always indicate corrosion. It could be a result of residue from the solution or a slight surface reaction that is not necessarily detrimental. We recommend cleaning the equipment thoroughly with deionized water. If the discoloration persists or is accompanied by pitting or material loss, further investigation is warranted. Please refer to the troubleshooting guide below.

Q5: What are the recommended materials for handling and storing this compound solutions?

A5: Based on general chemical compatibility, the following materials are recommended:

  • Metals: High-grade stainless steel (e.g., 316L) and aluminum alloys are generally suitable.

  • Plastics: Polytetrafluoroethylene (PTFE), Polypropylene (PP), and Polyethylene (PE) are expected to have good compatibility.

  • Elastomers: For seals and gaskets, Viton® and EPDM are often good choices for a wide range of chemical resistance.

However, for critical applications, it is always best to perform compatibility testing.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential corrosion issues when working with this compound solutions.

Problem: Visible signs of corrosion (pitting, rust, discoloration) on lab equipment.

start Corrosion Observed step1 Isolate and Clean the Affected Equipment start->step1 step2 Visually Inspect the Surface step1->step2 step3 Analyze Solution Parameters (pH, Concentration, Contaminants) step2->step3 Pitting or Material Loss end_good No Corrosion - Continue Use with Monitoring step2->end_good Superficial Staining step4 Review Material Compatibility step3->step4 step6 Consult Equipment Manufacturer step3->step6 Parameters within Spec step5 Conduct Material Compatibility Test (See Experimental Protocol) step4->step5 Compatibility Unknown end_bad Material Incompatible - Replace with Resistant Material step4->end_bad Known Incompatibility step5->end_good Test Passes step5->end_bad Test Fails

Caption: Troubleshooting workflow for observed corrosion.

Quantitative Data on Material Compatibility

The following table provides a general guideline for material compatibility with dicarboxylic acid salt solutions based on available chemical resistance charts. This information should be used as a preliminary guide and not as a substitute for direct testing.

Material CategoryMaterialExpected CompatibilityNotes
Metals Stainless Steel (304, 316L)Excellent Acts as a corrosion inhibitor in neutral solutions.
AluminumGood Forms a protective passive layer.
Carbon SteelModerate Inhibition is effective, but more susceptible to corrosion if the protective film is compromised.
Plastics PTFE, PFA, FEPExcellent Highly inert to a wide range of chemicals.
Polypropylene (PP)Excellent Good chemical resistance at room temperature.
Polyethylene (PE)Excellent Good chemical resistance at room temperature.
Polycarbonate (PC)Good May be susceptible to some organic solvents if present.
Elastomers Viton® (FKM)Excellent Excellent chemical and temperature resistance.
EPDMGood Good resistance to aqueous solutions.
SiliconeFair May exhibit swelling with prolonged exposure.

Experimental Protocol: Material Compatibility Testing

This protocol is based on the ASTM G31 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals and can be adapted for plastics and elastomers.[3][4][5][6][7]

Objective: To determine the compatibility of a material with a this compound solution by measuring the change in mass over a specified period.

Materials and Equipment:

  • Test coupons of the material of interest (e.g., stainless steel, aluminum, PTFE, Viton®) with known surface area.

  • Analytical balance (accurate to 0.1 mg).

  • Glass beakers or other suitable inert containers.

  • Thermostatically controlled water bath or oven.

  • This compound solution of the desired concentration.

  • Cleaning reagents (e.g., acetone, deionized water, appropriate cleaning solutions for post-test removal of corrosion products as per ASTM G1).

  • Nylon thread or glass hooks for suspending coupons.

Experimental Workflow:

cluster_prep Preparation cluster_exposure Exposure cluster_post Post-Exposure Analysis prep1 Clean and Dry Test Coupons prep2 Measure Initial Mass (m_initial) prep1->prep2 prep3 Measure Surface Area (A) prep2->prep3 exp1 Suspend Coupons in this compound Solution prep3->exp1 exp2 Maintain Constant Temperature and Duration (T, t) exp1->exp2 post1 Remove and Clean Coupons exp2->post1 post2 Dry and Measure Final Mass (m_final) post1->post2 post3 Calculate Mass Loss (Δm = m_initial - m_final) post2->post3 post4 Calculate Corrosion Rate (CR) post3->post4

Caption: Workflow for material compatibility testing.

Procedure:

  • Coupon Preparation:

    • Clean test coupons with a suitable solvent (e.g., acetone) to remove any oil or grease.

    • Rinse with deionized water and dry thoroughly.

    • Accurately measure the initial mass of each coupon (m_initial) using an analytical balance.

    • Calculate the total surface area (A) of each coupon.

  • Immersion:

    • Suspend each coupon in a beaker containing the this compound solution using a nylon thread or glass hook. Ensure the coupon is fully immersed and not in contact with the sides or bottom of the beaker.

    • Place the beakers in a thermostatically controlled environment (e.g., water bath) at the desired test temperature.

    • Leave the coupons immersed for a predetermined duration (e.g., 24, 48, or 168 hours).

  • Post-Immersion Analysis:

    • At the end of the immersion period, carefully remove the coupons from the solution.

    • Clean the coupons to remove any corrosion products according to ASTM G1 procedures. This may involve chemical or mechanical cleaning.

    • Rinse with deionized water and dry thoroughly.

    • Measure the final mass of each coupon (m_final).

Calculation of Corrosion Rate:

The corrosion rate (CR) in millimeters per year can be calculated using the following formula:

CR = (K × Δm) / (A × T × D)

Where:

  • K = a constant (8.76 × 10^4 for CR in mm/y)

  • Δm = mass loss in grams (m_initial - m_final)

  • A = surface area of the coupon in cm²

  • T = exposure time in hours

  • D = density of the material in g/cm³

Interpretation of Results:

A low corrosion rate indicates good material compatibility. For plastics and elastomers, the primary evaluation may be the percentage of weight change and visual inspection for swelling, discoloration, or degradation.

References

Validating the purity of Disodium azelate for research applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the purity of Disodium azelate for research applications. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity validation important?

A1: this compound is the disodium salt of azelaic acid, a naturally occurring dicarboxylic acid.[1][2] In research, it is used in various applications, including dermatological studies and as a component in drug delivery systems.[3] Purity validation is critical because impurities can lead to inaccurate experimental data, side reactions, or incorrect interpretations of biological effects.

Q2: What are the common impurities in research-grade this compound?

A2: Common impurities can stem from the synthesis process. Since this compound is typically produced by reacting azelaic acid with sodium hydroxide, potential impurities include:

  • Residual Azelaic Acid: Incomplete neutralization can leave unreacted azelaic acid.

  • Excess Sodium Hydroxide: Over-titration during synthesis can result in residual base.

  • Related Dicarboxylic Acids: The industrial production of azelaic acid (often through ozonolysis of oleic acid) can generate other dicarboxylic acids as by-products.[1]

  • Water: As a hygroscopic powder, this compound can absorb atmospheric moisture.

  • Heavy Metals: Trace amounts of heavy metals may be present from catalysts or manufacturing equipment.

Q3: What is a typical purity specification for research-grade this compound?

A3: For research applications, the purity of this compound is typically expected to be high. Commercial suppliers often specify a purity of ≥95% to ≥99%.[3][4] It is crucial to consult the certificate of analysis provided by the supplier for batch-specific purity data.

Q4: Can I use this compound if it has a pale yellow appearance?

A4: this compound is generally described as a white to pale yellow powder.[1][3][5] A pale yellow color does not necessarily indicate impurity, but a significant deviation from this or the presence of visible particulates warrants further purity analysis.

Q5: How should I store this compound to maintain its purity?

A5: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place to prevent moisture absorption.[3] Avoid storage with strong oxidizing agents.[3]

Analytical Techniques for Purity Validation

A multi-faceted approach is recommended for the comprehensive validation of this compound purity. The following techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting non-volatile organic impurities.

  • Gas Chromatography (GC): Suitable for detecting volatile impurities and, with derivatization, for quantifying the azelate content.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect and identify organic impurities.

  • Acid-Base Titration: A classic, cost-effective method for determining the overall assay of the disodium salt.

  • Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS, GC-MS) to confirm the identity of the main compound and its impurities.

Quantitative Data Summary

The following tables summarize key parameters for the analytical methods described.

Table 1: HPLC Method Parameters

ParameterValue
Mobile Phase Isocratic mixture of 75:25 (v/v) 50 mM Sodium Dihydrogen Orthophosphate (pH 3.5) and Acetonitrile
Column Kromasil 100-5C18 (250 x 4.6 mm, 5 µm) or equivalent C18 column
Flow Rate 1.2 mL/min
Detection Wavelength 206 nm
Linearity Range 5-400 µg/mL (for Azelaic Acid)
Limit of Detection (LOD) 1.08 µg/mL (for Azelaic Acid)
Limit of Quantitation (LOQ) 3.28 µg/mL (for Azelaic Acid)

Data adapted from a validated method for Azelaic Acid, which is directly applicable to this compound analysis.

Table 2: GC Method Parameters (with Derivatization)

ParameterValue
Derivatization Agent Boron trifluoride (BF3) in Methanol (10-14%)
Derivative Formed Dimethyl azelate
Column HP-5ms (30m x 0.25mm x 0.25µm) or similar non-polar capillary column
Injector Temperature 260-270°C
Detector (FID) Temp 300°C
Oven Program Initial 120-140°C, ramp at 4-5°C/min to 200-225°C, hold for 15 min
Linearity Range 100 ng/mL to 100 mg/mL (for Dimethyl azelate)
Limit of Detection (LOD) 10 ng/mL (for Dimethyl azelate)
Limit of Quantitation (LOQ) 100 ng/mL (for Dimethyl azelate)

Parameters compiled from various validated methods for derivatized Azelaic Acid.[3][6]

Experimental Protocols & Troubleshooting

High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Mobile Phase Preparation: Prepare a 50 mM solution of Sodium Dihydrogen Orthophosphate. Adjust the pH to 3.5 using Ortho-phosphoric acid. Mix this buffer with HPLC-grade Acetonitrile in a 75:25 ratio. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards (e.g., 5, 25, 50, 100, 200, 400 µg/mL) by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution of this compound in the mobile phase at a concentration within the linear range of the assay.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject 20 µL of each standard and sample solution. Monitor the elution at 206 nm.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Troubleshooting Guide: HPLC

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Interaction with active silanols on the column.- Insufficient buffering capacity of the mobile phase.- Use a high-purity, end-capped C18 column.- Ensure the mobile phase pH is correctly adjusted and stable.[7]
Variable Retention Times - Fluctuations in column temperature.- Mobile phase composition changing.- Inadequate column equilibration.- Use a column oven for stable temperature control.- Prepare fresh mobile phase daily and ensure proper mixing.- Equilibrate the column with at least 10-20 column volumes of mobile phase before analysis.[8]
Ghost Peaks - Contamination in the mobile phase or injector.- Late elution of components from a previous injection.- Use high-purity HPLC-grade solvents.- Implement a sufficient wash step after each run, especially in a gradient method.[7]
High Backpressure - Clogged column frit or guard column.- Particulate matter in the sample.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.- Reverse-flush the column (disconnect from the detector first). If pressure remains high, replace the column frit or the column itself.[9]
Gas Chromatography (GC) with Derivatization

Methodology:

  • Derivatization:

    • Accurately weigh about 10 mg of this compound standard or sample into a vial.

    • Add 2 mL of 10-14% Boron trifluoride (BF3) in Methanol.

    • Seal the vial and heat at 60-75°C for 10-20 minutes to form the dimethyl ester derivative (Dimethyl azelate).[3]

    • Cool the vial to room temperature.

  • Extraction:

    • Add 5 mL of n-Hexane and 5 mL of saturated Sodium Chloride solution to the vial.

    • Vortex thoroughly for 1 minute.

    • Allow the layers to separate and carefully transfer the upper n-Hexane layer to a clean vial.

  • GC Analysis:

    • Inject 1 µL of the n-Hexane extract into the GC system.

    • Run the analysis using the parameters outlined in Table 2.

  • Quantification:

    • Prepare standards using the same derivatization and extraction procedure.

    • Construct a calibration curve and determine the concentration in the sample.

Troubleshooting Guide: GC

IssuePossible Cause(s)Recommended Solution(s)
No or Low Peak Response - Incomplete derivatization.- Degradation of the derivative.- Adsorption in the injector or column.- Optimize derivatization time and temperature.- Analyze samples promptly after derivatization; silyl derivatives can be unstable.[1]- Use a deactivated inlet liner. Trim the first few centimeters of the column.
Peak Fronting - Sample overload.- Incompatible solvent.- Dilute the sample.- Ensure the injection solvent is appropriate for the method.
Peak Tailing - Active sites in the GC system.- Column degradation.- Use deactivated liners and columns.- Condition the column according to the manufacturer's instructions.[10][11]
Baseline Noise or Drift - Column bleed.- Contaminated carrier gas or injector.- Ensure the oven temperature does not exceed the column's maximum limit.- Check for leaks and use high-purity carrier gas with appropriate traps. Clean the injector port.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of this compound in 0.7 mL of Deuterium Oxide (D₂O).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum.

    • Expected Signals: Look for signals corresponding to the methylene protons of the azelate backbone. These will typically appear as multiplets in the 1.3-2.2 ppm range.

    • Impurity Detection: Residual azelaic acid would show a similar proton spectrum but may have slightly shifted peaks. Other organic impurities will have distinct signals. The absence of a broad singlet around 12 ppm indicates the absence of free carboxylic acid protons.[13]

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum.

    • Expected Signals: The carboxylate carbon should appear in the range of 180-185 ppm. Methylene carbons will appear further upfield.

    • Impurity Detection: Signals outside the expected regions may indicate organic impurities. A signal around 170-175 ppm could suggest a free carboxylic acid group.

Acid-Base Titration

Methodology:

  • Sample Preparation: Accurately weigh approximately 200-300 mg of this compound and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.

  • Indicator: Add 2-3 drops of a suitable indicator, such as Bromophenol blue or Methyl orange.

  • Titration Setup: Fill a burette with a standardized solution of a strong acid, such as 0.1 M Hydrochloric Acid (HCl). Record the initial volume.

  • Titration Procedure: Slowly add the HCl from the burette to the this compound solution while constantly swirling the flask.[14]

  • Endpoint: Continue the titration until the indicator shows a permanent color change, signaling the endpoint. For Bromophenol blue, the change is from blue to yellow. Record the final volume of HCl.

  • Calculation:

    • The reaction is: Na₂C₉H₁₄O₄ + 2HCl → H₂C₉H₁₄O₄ + 2NaCl

    • Calculate the moles of HCl used (Molarity of HCl × Volume of HCl in Liters).

    • From the 1:2 stoichiometry, the moles of this compound are half the moles of HCl.

    • Calculate the mass of this compound (moles × molar mass of this compound, 232.18 g/mol ).

    • Purity (%) = (Calculated mass of this compound / Initial mass of sample) × 100.

Visualized Workflows and Logic

Experimental_Workflow cluster_0 Purity Validation Workflow Sample This compound Sample HPLC HPLC Analysis (Assay, Organic Impurities) Sample->HPLC GC GC Analysis (Volatile Impurities) Sample->GC NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR Titration Acid-Base Titration (Overall Assay) Sample->Titration Data Data Analysis & Comparison with Specifications HPLC->Data GC->Data NMR->Data Titration->Data Report Final Purity Report Data->Report

Caption: General workflow for comprehensive purity validation of this compound.

Troubleshooting_Logic cluster_1 Chromatography Troubleshooting Logic Start Unexpected Peak in Chromatogram Check_Blank Inject a Solvent Blank Start->Check_Blank Peak_Present Peak in Blank? Check_Blank->Peak_Present Source_Contamination Source is Mobile Phase, Solvent, or System Peak_Present->Source_Contamination Yes Source_Sample Source is Sample Impurity Peak_Present->Source_Sample No Identify_Impurity Identify with MS or NMR Source_Sample->Identify_Impurity

Caption: A logical decision tree for troubleshooting unexpected peaks in chromatography.

References

Technical Support Center: Disodium Azelate High-Temperature Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with disodium azelate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during high-temperature experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter.

Problem 1: Sample Discoloration or Unexpected Physical Changes at High Temperatures.

  • Question: My this compound sample turned yellow/brown and became gummy after heating. Is this normal, and what is causing it?

  • Answer: Discoloration and changes in physical state are common indicators of thermal degradation. This compound, a salt of azelaic acid, can decompose at elevated temperatures. The yellowing or browning is likely due to the formation of degradation byproducts. The change in consistency (e.g., becoming gummy) can be attributed to the presence of moisture or the formation of various decomposition products. It is crucial to characterize these changes to understand the degradation pathway.

Problem 2: Inconsistent or Non-Reproducible Results in Degradation Studies.

  • Question: I am getting variable results in my high-temperature degradation experiments with this compound. What could be the cause of this inconsistency?

  • Answer: Several factors can contribute to a lack of reproducibility:

    • Inconsistent Heating: Ensure your oven or heating block provides uniform and stable temperature control. Hot spots can lead to localized, accelerated degradation.

    • Variable Headspace: The volume of air in your sample container can affect oxidative degradation. Try to maintain a consistent sample-to-headspace ratio.

    • Moisture Content: this compound is hygroscopic. Variations in the initial moisture content of your samples can significantly impact degradation rates. Store and handle the material in a controlled low-humidity environment.

    • Sample Homogeneity: Ensure your this compound powder is homogenous before weighing and subjecting it to heat.

Problem 3: Difficulty in Quantifying this compound and its Degradation Products.

  • Question: I am struggling to develop a reliable analytical method to measure the degradation of this compound. What are the recommended approaches?

  • Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. Since this compound does not have a strong chromophore, UV detection at a low wavelength (e.g., 205-215 nm) is often necessary. Refer to the detailed experimental protocol for a starting point. Gas chromatography (GC) can also be used, but typically requires a derivatization step to make the azelaic acid moiety volatile.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

A1: The thermal stability of this compound is influenced by factors such as purity, moisture content, and the presence of oxygen. Generally, dicarboxylic acid salts begin to decompose at elevated temperatures. Studies on the thermal analysis of sodium salts of dicarboxylic acids, including azelates, show that decomposition can occur in multiple steps. The initial step often involves the loss of any bound water, followed by the decomposition of the salt itself to form sodium carbonate and a variety of organic compounds.[1]

Q2: What are the likely degradation products of this compound at high temperatures?

A2: The primary inorganic degradation product upon complete thermal decomposition is expected to be sodium carbonate.[1] The organic degradation products can be complex and may include shorter-chain dicarboxylic acids, aldehydes, ketones, and hydrocarbons resulting from decarboxylation and fragmentation of the azelate backbone. Identification of these products typically requires techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: How can I monitor the degradation of this compound quantitatively?

A3: A validated stability-indicating HPLC method is the preferred approach. This method should be able to separate the intact this compound (as the azelate ion) from its degradation products. By monitoring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants over time at a given temperature, you can determine the degradation rate.

Q4: Are there established protocols for conducting high-temperature degradation studies on this compound?

Quantitative Data Summary

The following table summarizes typical data that would be generated from high-temperature degradation studies of this compound. Note: These are example values and will vary depending on the specific experimental conditions.

Temperature (°C)Time (hours)This compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
802498.50.80.3
804897.21.50.6
807295.82.31.0
1002492.14.51.8
1004885.38.93.5
1007278.913.25.4
1202475.415.16.2
1204858.225.810.5
1207243.138.215.3

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method suitable for quantifying this compound and monitoring its degradation.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer and adjust the pH to 2.5 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., in a 95:5 v/v ratio). The exact ratio may need optimization.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: After thermal stress, accurately weigh the this compound sample and dissolve it in the mobile phase to a similar concentration as the standard solution. Filter the solution through a 0.45 µm filter before injection.

5. Analysis:

  • Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solutions.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of remaining this compound by comparing its peak area to that of the standard. Degradation products will appear as new peaks in the chromatogram.

Protocol 2: Thermogravimetric Analysis (TGA) of this compound

This protocol describes the use of TGA to determine the thermal stability and decomposition profile of this compound.

1. Instrumentation:

  • Thermogravimetric Analyzer.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a TGA pan (e.g., alumina or platinum).

3. TGA Method:

  • Gas: Nitrogen (or air to study oxidative degradation) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp up the temperature from 30°C to 600°C at a heating rate of 10°C/min.

4. Data Analysis:

  • The resulting TGA curve will plot the percentage of weight loss versus temperature.

  • The onset temperature of weight loss indicates the beginning of decomposition.

  • The different steps of weight loss can correspond to the loss of water and the decomposition of the salt.

  • The final residual mass can be used to identify the formation of inorganic residues like sodium carbonate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress High-Temperature Stress cluster_analysis Analysis cluster_results Data Interpretation start This compound Sample weigh Accurately Weigh Samples start->weigh place Place in Vials weigh->place oven Place in Temperature- Controlled Oven place->oven conditions Expose to Different Temperatures and Durations oven->conditions hplc HPLC Analysis conditions->hplc tga TGA/DSC Analysis conditions->tga gcms GC-MS/LC-MS for Product ID (Optional) conditions->gcms quantify Quantify Degradation hplc->quantify tga->quantify pathway Identify Degradation Products and Pathway gcms->pathway kinetics Determine Degradation Kinetics quantify->kinetics pathway->kinetics

Caption: Workflow for a high-temperature degradation study of this compound.

troubleshooting_logic cluster_temp Temperature Issues cluster_moisture Moisture Control cluster_analytical Analytical Method start Inconsistent Results? temp_check Verify Oven Temperature Uniformity start->temp_check Yes moisture_check Check for Hygroscopicity start->moisture_check Yes analytical_check Review HPLC Method Parameters start->analytical_check Yes temp_action Calibrate or Use a Different Oven temp_check->temp_action moisture_action Store and Handle in a Dry Environment (e.g., Desiccator) moisture_check->moisture_action analytical_action Optimize Mobile Phase, Column, and Detector Settings analytical_check->analytical_action

Caption: Troubleshooting logic for inconsistent results in degradation studies.

References

Validation & Comparative

A Comparative Guide for Researchers: Disodium Azelate vs. Azelaic Acid in Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of dermatological research and formulation development, the choice between an active pharmaceutical ingredient (API) and its salt form can significantly impact product performance and stability. This guide provides a detailed, objective comparison of disodium azelate and its parent compound, azelaic acid, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Solubilities

The most striking difference between azelaic acid and its disodium salt lies in their aqueous solubility. This fundamental property has profound implications for formulation strategies and bioavailability.

PropertyAzelaic AcidThis compoundReferences
Molecular Formula C₉H₁₆O₄C₉H₁₄Na₂O₄
Molecular Weight 188.22 g/mol 232.18 g/mol [1]
Appearance White crystalline powderWhite to pale yellow powder[1]
Water Solubility Poorly soluble (2.4 g/L at 20°C)Highly soluble (~180 g/L)[2][3][4]
pKa pKa1 = 4.55, pKa2 = 5.50Not applicable (salt form)[4][5]

The significantly higher water solubility of this compound presents a key advantage in the development of aqueous-based formulations, such as serums and gels, potentially allowing for higher concentrations of the active moiety without the need for co-solvents or complex solubilization systems that are often required for azelaic acid[4][6].

Formulation and Stability Considerations

The choice between azelaic acid and this compound dictates the formulation approach.

  • Azelaic Acid Formulations: Due to its poor water solubility, azelaic acid is typically formulated as a cream, gel, or suspension[7]. Formulations often contain glycols, such as propylene glycol, and other co-solvents to enhance its solubility and skin penetration[5]. The use of advanced delivery systems like microemulsions, liposomes, and ethosomes has been explored to improve its bioavailability and reduce skin irritation[5][8][9][10][11]. Stability of azelaic acid formulations can be challenging, with homogenization being a critical step to ensure uniform drug distribution and prevent crystallization[12].

  • This compound Formulations: The high water solubility of this compound simplifies the formulation of aqueous solutions. However, aqueous solutions of this compound tend to have a relatively high pH, which may not be optimal for topical application on the skin[4]. Therefore, pH adjustment and the use of buffering agents are crucial considerations. This compound is also used in cosmetics as a viscosity-controlling agent and an emulsifier[13][14].

Performance in Skin Research: Efficacy and Permeation

While extensive research has been conducted on the efficacy of azelaic acid in various dermatological conditions, there is a notable lack of publicly available, direct comparative studies on the performance of this compound versus azelaic acid.

Skin Permeation

The permeation of an active ingredient through the stratum corneum is a critical factor for its efficacy. The ionized state of a molecule can influence its skin penetration. While one might assume the more water-soluble this compound would have poorer penetration through the lipophilic stratum corneum, studies on other ionizable drugs have shown that the ionized form can contribute significantly to skin flux[15].

Hypothetical Comparison: It is plausible that the enhanced solubility of this compound could lead to a higher concentration gradient at the skin surface, potentially driving penetration. However, the ionized nature of the salt may hinder its passage through the lipid-rich intercellular matrix of the stratum corneum. Conversely, the non-ionized form of azelaic acid, although less soluble, may permeate more readily. The optimal pH of the formulation will be a critical factor influencing the equilibrium between the ionized and non-ionized species and, consequently, skin penetration[15].

Anti-Inflammatory and Tyrosinase Inhibition Activity

Azelaic acid is well-documented for its anti-inflammatory and tyrosinase-inhibiting properties[16][17][18]. It is presumed that this compound, upon penetration into the skin and subsequent dissociation, would liberate azelaic acid to exert these effects. However, the efficiency of this delivery and whether the salt form itself possesses any intrinsic activity remains to be elucidated through direct comparative studies. Azelaic acid has been shown to be a competitive inhibitor of tyrosinase[19][20].

Experimental Protocols

To facilitate further research, this section outlines typical methodologies for evaluating key performance parameters.

In Vitro Skin Permeation Study

Objective: To compare the flux and skin retention of azelaic acid and this compound from different topical formulations.

Methodology:

  • Skin Preparation: Full-thickness human or porcine skin is excised and mounted on Franz diffusion cells, with the stratum corneum facing the donor compartment[5][8][21].

  • Formulation Application: A finite dose of the test formulation (azelaic acid or this compound based) is applied to the skin surface in the donor compartment.

  • Receptor Phase: The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C with constant stirring[5][22].

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor compartment for analysis. The volume is replaced with fresh buffer to maintain sink conditions[21][22].

  • Skin Analysis: At the end of the experiment, the skin is dismounted, and the amount of drug retained in the different skin layers (stratum corneum, epidermis, dermis) is quantified.

  • Quantification: The concentration of the active ingredient in the receptor fluid and skin extracts is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Anti-Inflammatory Activity Assay (In Vitro)

Objective: To compare the ability of azelaic acid and this compound to reduce the production of pro-inflammatory cytokines in cultured skin cells.

Methodology:

  • Cell Culture: Human keratinocytes or fibroblasts are cultured in appropriate media.

  • Induction of Inflammation: Inflammation is induced by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS) or ultraviolet (UV) radiation.

  • Treatment: The inflamed cells are then treated with various concentrations of azelaic acid or this compound.

  • Cytokine Measurement: After a specified incubation period, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Signaling Pathways and Experimental Workflows

Azelaic Acid's Anti-Inflammatory Signaling Pathway

Azelaic_Acid_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Keratinocyte UVB UVB NF_kB_Pathway NF-κB Pathway UVB->NF_kB_Pathway MAPK_Pathway MAPK Pathway UVB->MAPK_Pathway P. acnes P. acnes TLR2 TLR2 P. acnes->TLR2 TLR2->NF_kB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB_Pathway->Pro_inflammatory_Cytokines MAPK_Pathway->Pro_inflammatory_Cytokines PPARg PPARγ PPARg->NF_kB_Pathway inhibits Azelaic_Acid Azelaic Acid Azelaic_Acid->TLR2 inhibits Azelaic_Acid->NF_kB_Pathway inhibits Azelaic_Acid->MAPK_Pathway inhibits Azelaic_Acid->PPARg activates

Caption: Azelaic acid's anti-inflammatory mechanism.

Experimental Workflow for Comparative Skin Permeation Study

Experimental_Workflow Start Start Formulation_Preparation Prepare Formulations (Azelaic Acid vs. This compound) Start->Formulation_Preparation Apply_Formulation Apply Formulations to Skin Surface Formulation_Preparation->Apply_Formulation Skin_Preparation Excise and Prepare Human/Porcine Skin Franz_Cell_Setup Mount Skin on Franz Diffusion Cells Skin_Preparation->Franz_Cell_Setup Franz_Cell_Setup->Apply_Formulation Run_Experiment Incubate at 37°C with Stirring Apply_Formulation->Run_Experiment Sample_Collection Collect Samples from Receptor Compartment at Timed Intervals Run_Experiment->Sample_Collection Skin_Extraction Extract Drug from Skin Layers at Endpoint Run_Experiment->Skin_Extraction HPLC_Analysis Analyze Samples by HPLC Sample_Collection->HPLC_Analysis Skin_Extraction->HPLC_Analysis Data_Analysis Calculate Flux and Skin Retention HPLC_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: In vitro skin permeation experimental workflow.

Conclusion

This compound and azelaic acid present a classic trade-off between solubility and the inherent properties of the parent acid. The superior water solubility of this compound offers significant formulation advantages for aqueous-based systems. However, the impact of its ionized state on skin permeation and overall efficacy compared to the less soluble, non-ionized azelaic acid requires further investigation. The lack of direct comparative studies highlights a critical knowledge gap. Future research should focus on head-to-head comparisons of these two molecules in well-designed skin permeation and efficacy studies to fully elucidate their respective advantages and disadvantages for dermatological applications. Such data will be invaluable for formulation scientists and researchers in selecting the optimal active for their specific product development goals.

References

A Comparative Analysis of Disodium Azelate and Other Dicarboxylic Acids in Dermatological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Disodium azelate and other notable dicarboxylic acids, namely sebacic acid and succinic acid, in the context of dermatological research and development. The information is supported by experimental data to assist in evaluating their potential as therapeutic agents.

Executive Summary

Dicarboxylic acids are a class of organic compounds with two carboxylic acid functional groups, which have garnered significant interest in dermatology for their therapeutic properties. Azelaic acid, often used in its salt form as this compound for improved solubility and formulation stability, is a well-established treatment for acne and rosacea.[1][2] This guide delves into a comparative analysis of this compound (and its active form, azelaic acid) with two other dicarboxylic acids, sebacic acid and succinic acid, which are also emerging as beneficial for skin health. The comparison covers their mechanisms of action, efficacy in key dermatological applications, and physicochemical properties.

Data Presentation: Comparative Efficacy and Properties

The following tables summarize the available quantitative data for this compound (azelaic acid), sebacic acid, and succinic acid. It is important to note that direct side-by-side comparative studies for all parameters are limited; therefore, data is compiled from various sources.

Table 1: Physicochemical Properties

PropertyThis compoundSebacic AcidSuccinic Acid
Molecular Formula C₉H₁₄Na₂O₄[3]C₁₀H₁₈O₄C₄H₆O₄
Molecular Weight ( g/mol ) 232.18[3]202.25118.09
Appearance White to pale yellow powderWhite flake or powdered solidColorless crystals
Solubility in Water Soluble1 g/L (17°C)83.2 g/L (25°C)

Table 2: Comparative Efficacy Data (In Vitro)

ParameterAzelaic AcidSebacic AcidSuccinic Acid
Tyrosinase Inhibition (IC₅₀) Reported as a potent inhibitor, but specific IC₅₀ values vary across studies.[4]Data not readily available in direct comparison.IC₅₀ of 2.943 mM (mushroom tyrosinase) has been reported.[5]
Anti-inflammatory Activity Reduces inflammatory lesions in acne by 58-67.2% in clinical trials.[2] Modulates NF-κB and MAPK signaling.[6]Decreases LPS-induced IL-6 mRNA expression.[5]Reduces inflammation caused by P. acnes.[7]
Antimicrobial Activity Bacteriostatic against Propionibacterium acnes and Staphylococcus epidermidis.[6]Data not readily available.Antimicrobial properties target Cutibacterium acnes.[8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these dicarboxylic acids are mediated through distinct signaling pathways.

Azelaic Acid:

Azelaic acid exerts its anti-inflammatory effects by interfering with the NF-κB and MAPK signaling pathways. It also modulates the PI3K/AKT pathway, which is involved in cell proliferation and angiogenesis.[6] Its anti-acne and skin-lightening effects are attributed to its ability to inhibit tyrosinase, a key enzyme in melanin production.[4]

Azelaic_Acid_Pathway Azelaic_Acid Azelaic Acid NF_kB_MAPK NF-κB/MAPK Pathway Azelaic_Acid->NF_kB_MAPK Inhibits PI3K_AKT PI3K/AKT Pathway Azelaic_Acid->PI3K_AKT Inhibits Tyrosinase Tyrosinase Azelaic_Acid->Tyrosinase Inhibits Inflammation ↓ Inflammation NF_kB_MAPK->Inflammation Cell_Proliferation ↓ Cell Proliferation ↓ Angiogenesis PI3K_AKT->Cell_Proliferation Melanin_Production ↓ Melanin Production Tyrosinase->Melanin_Production

Figure 1: Azelaic Acid Signaling Pathways

Sebacic Acid:

Sebacic acid has been shown to selectively decrease the expression of interleukin-6 (IL-6), a pro-inflammatory cytokine, by inhibiting the IRF3/IFN-β/STAT signaling axis in response to lipopolysaccharide (LPS).

Sebacic_Acid_Pathway Sebacic_Acid Sebacic Acid IRF3 IRF3 Nuclear Translocation Sebacic_Acid->IRF3 Inhibits LPS LPS LPS->IRF3 IFN_beta IFN-β Expression IRF3->IFN_beta STAT_activation STAT1/3 Phosphorylation IFN_beta->STAT_activation IL6_expression ↓ IL-6 mRNA Expression STAT_activation->IL6_expression

Figure 2: Sebacic Acid Anti-inflammatory Pathway

Succinic Acid:

Succinic acid acts as a signaling molecule by activating the G protein-coupled receptor SUCNR1. This interaction can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn modulates the expression of genes involved in inflammation, such as IL-1β.[1]

Succinic_Acid_Pathway Succinic_Acid Succinic Acid SUCNR1 SUCNR1 Receptor Succinic_Acid->SUCNR1 Activates HIF1a HIF-1α Stabilization SUCNR1->HIF1a Gene_Expression ↑ Pro-inflammatory Gene Expression (e.g., IL-1β) HIF1a->Gene_Expression

Figure 3: Succinic Acid Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these dicarboxylic acids are provided below.

Tyrosinase Inhibition Assay

This assay is crucial for evaluating the potential of a compound to reduce hyperpigmentation.

Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The reduction in the rate of dopachrome formation in the presence of an inhibitor indicates the inhibitory activity of the compound.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound, Sebacic acid, Succinic acid)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and kojic acid in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

  • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Tyrosinase_Inhibition_Workflow start Start prepare_solutions Prepare Stock Solutions (Test Compounds, Kojic Acid) start->prepare_solutions add_compounds Add Test Compounds to 96-well Plate prepare_solutions->add_compounds add_buffer Add Phosphate Buffer add_compounds->add_buffer add_tyrosinase Add Tyrosinase & Incubate add_buffer->add_tyrosinase add_ldopa Add L-DOPA to Initiate Reaction add_tyrosinase->add_ldopa measure_absorbance Measure Absorbance at 475 nm add_ldopa->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50 end End determine_ic50->end

Figure 4: Tyrosinase Inhibition Assay Workflow

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[9]

Objective: To assess the in vivo acute anti-inflammatory effect of a test compound in a rat model.

Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a pre-administered test compound to reduce the swelling is a measure of its anti-inflammatory activity.[9]

Materials:

  • Wistar rats

  • Carrageenan (1% w/v in saline)

  • Test compounds (this compound, Sebacic acid, Succinic acid)

  • Indomethacin (positive control)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds and the positive control (indomethacin) orally or intraperitoneally one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average increase in paw volume in the control group and V_treated is the average increase in paw volume in the treated group.

Paw_Edema_Workflow start Start fast_rats Fast Rats Overnight start->fast_rats administer_compounds Administer Test Compounds and Control fast_rats->administer_compounds initial_paw_volume Measure Initial Paw Volume administer_compounds->initial_paw_volume inject_carrageenan Inject Carrageenan into Paw initial_paw_volume->inject_carrageenan measure_paw_volume Measure Paw Volume at 1, 2, 3, 4 hours inject_carrageenan->measure_paw_volume calculate_inhibition Calculate % Inhibition of Edema measure_paw_volume->calculate_inhibition end End calculate_inhibition->end

Figure 5: Carrageenan-Induced Paw Edema Workflow

Conclusion

This compound, through its active form azelaic acid, is a well-documented dicarboxylic acid with proven efficacy in treating inflammatory skin conditions and hyperpigmentation, acting through multiple signaling pathways. Sebacic acid and succinic acid are emerging as promising alternatives or adjuncts, each with unique mechanisms of action. Sebacic acid demonstrates a targeted anti-inflammatory effect by modulating the IRF3/IFN-β/STAT pathway, while succinic acid influences inflammation via the SUCNR1 receptor.

The choice of a dicarboxylic acid for a specific dermatological application will depend on the desired therapeutic outcome and the specific pathological pathways to be targeted. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these compounds in various skin disorders. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these versatile molecules.

References

Validating Anti-Proliferative Effects of Disodium Azelate with Annexin V: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Disodium azelate's anti-proliferative effects, with a focus on validation using the Annexin V assay. It is designed to offer an objective overview, supported by experimental data and detailed protocols, to aid in research and development.

Introduction to this compound and Anti-Proliferative Mechanisms

This compound, the disodium salt of azelaic acid, is a compound recognized for its potential as an anti-proliferative agent. Azelaic acid, a naturally occurring dicarboxylic acid, has been shown to exert cytotoxic and anti-proliferative effects on various cancer cell lines. Its mechanisms of action are multifaceted and include the inhibition of key enzymes involved in cellular respiration and DNA synthesis. Specifically, azelaic acid can act as a competitive inhibitor of mitochondrial enzymes and thioredoxin reductase, leading to a disruption of cellular energy production and redox balance. Furthermore, it has been observed to suppress DNA synthesis, thereby halting cell proliferation. These actions can ultimately induce apoptosis, or programmed cell death, in rapidly dividing cancer cells.

The Annexin V Assay: A Gold Standard for Apoptosis Detection

The Annexin V assay is a widely used and reliable method for detecting the early stages of apoptosis. The underlying principle of this assay is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the initial phases of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated with a fluorescent label, such as FITC, Annexin V can be used to identify apoptotic cells via flow cytometry or fluorescence microscopy.

To further distinguish between different stages of cell death, Propidium Iodide (PI) is often used in conjunction with Annexin V. PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining approach allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Experimental Protocols

Annexin V Apoptosis Assay Protocol

This protocol outlines the steps for assessing apoptosis in a cell line (e.g., human melanoma cells) treated with this compound using flow cytometry.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed the cells in 6-well plates at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM) and a positive control (e.g., Doxorubicin 1µM) for a predetermined incubation period (e.g., 24, 48 hours).

  • Cell Harvesting: Following treatment, gently collect both adherent and floating cells. For adherent cells, use a non-enzymatic cell dissociation solution to minimize membrane damage. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Presentation and Comparison

A critical aspect of validating the anti-proliferative effects of this compound is the quantitative analysis of apoptosis induction. The data obtained from the Annexin V assay can be summarized in tables to facilitate a clear comparison across different concentrations and with alternative anti-proliferative agents.

Table 1: Percentage of Apoptotic Cells Induced by this compound in Human Melanoma Cells (Hypothetical Data)

Concentration of this compound (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
0 (Control)2.51.84.3
108.73.211.9
5025.410.135.5
10042.118.560.6

Table 2: Comparison of Anti-Proliferative Activity (IC50 Values in µM)

CompoundCell LineAssayIC50 (µM)
This compoundHuman MelanomaAnnexin VData to be determined
VincristineHeLaMTT~0.04
DoxorubicinMCF-7MTT~0.5

Note: The data for this compound is hypothetical and serves as an example of how experimental results would be presented. IC50 values for comparator compounds are approximate and can vary between studies and cell lines.

Comparison with Alternative Anti-Proliferative Agents

To contextualize the efficacy of this compound, it is essential to compare its performance with established anti-proliferative drugs that induce apoptosis through different mechanisms.

Vincristine

Vincristine is a vinca alkaloid that acts as a microtubule-destabilizing agent.[1][2] By binding to tubulin, it inhibits the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division.[1][3] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the M phase and subsequently triggers the intrinsic pathway of apoptosis.[1][3]

Doxorubicin

Doxorubicin is an anthracycline antibiotic and a widely used chemotherapy drug. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme that alters DNA topology.[4][5] This leads to the formation of DNA double-strand breaks, which in turn activates a DNA damage response that can initiate apoptosis.[4] Doxorubicin is also known to generate reactive oxygen species, which can induce oxidative stress and contribute to its apoptotic effects.[4]

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in this research.

Annexin V Assay for Apoptosis Detection cluster_cell Cellular States cluster_staining Staining Profile Viable Cell Viable Cell Early Apoptosis Early Apoptosis Viable Cell->Early Apoptosis Apoptotic Stimulus (e.g., this compound) Annexin V- Annexin V- Viable Cell->Annexin V- PI- PI- Viable Cell->PI- Late Apoptosis / Necrosis Late Apoptosis / Necrosis Early Apoptosis->Late Apoptosis / Necrosis Early Apoptosis->PI- Annexin V+ Annexin V+ Early Apoptosis->Annexin V+ Late Apoptosis / Necrosis->Annexin V+ PI+ PI+ Late Apoptosis / Necrosis->PI+

Caption: Flow diagram illustrating the principle of the Annexin V and Propidium Iodide dual-staining assay for detecting different stages of apoptosis.

Experimental Workflow: this compound Treatment and Annexin V Assay Cell Seeding Cell Seeding Treatment Treatment with This compound Cell Seeding->Treatment Harvesting Cell Harvesting (Adherent & Floating) Treatment->Harvesting Washing Wash with cold PBS Harvesting->Washing Staining Stain with Annexin V-FITC and Propidium Iodide Washing->Staining Analysis Flow Cytometry Analysis Staining->Analysis

Caption: A streamlined workflow for assessing the pro-apoptotic effects of this compound using the Annexin V assay.

Signaling Pathways of Comparator Anti-Proliferative Agents cluster_vincristine Vincristine cluster_doxorubicin Doxorubicin Vincristine Vincristine Tubulin Tubulin Vincristine->Tubulin Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptosis_V Apoptosis Mitotic Arrest->Apoptosis_V Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage Apoptosis_D Apoptosis DNA Damage->Apoptosis_D

Caption: Simplified signaling pathways for the comparator drugs, Vincristine and Doxorubicin, leading to apoptosis.

References

A Comparative Guide to Disodium Azelate and Hydroquinone for Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of disodium azelate and hydroquinone, two compounds recognized for their ability to inhibit tyrosinase, a key enzyme in melanin synthesis. The following sections present quantitative data, experimental methodologies, and mechanistic insights to inform research and development in dermatology and cosmetology.

Quantitative Comparison of Tyrosinase Inhibition

The inhibitory potential of this compound (azelaic acid) and hydroquinone against tyrosinase has been evaluated in various studies. While direct comparative studies under identical experimental conditions are limited, the existing data provides valuable insights into their relative efficacy.

CompoundEnzyme SourceInhibition ParameterValueInhibition TypeReference
Azelaic Acid Mushroom TyrosinaseKᵢ2.73 x 10⁻³ MCompetitive[No specific citation available from the provided search results]
Hydroquinone Human TyrosinaseIC₅₀4400 µmol/L (4.4 mM)Not definitively determined; may involve cytotoxicity[1]
Hydroquinone Mushroom TyrosinaseIC₅₀70 µMNot definitively determined[2]

Note: this compound is the salt of azelaic acid. It is expected to have a similar mechanism of action regarding tyrosinase inhibition, as the active component is the azelate anion. The provided data for azelaic acid is considered representative for the purpose of this comparison. It is important to note that IC₅₀ and Kᵢ values can vary significantly depending on the experimental conditions, including enzyme source, substrate concentration, pH, and temperature[2].

Mechanism of Action

This compound (Azelaic Acid): Azelaic acid acts as a competitive inhibitor of tyrosinase.[3] It is believed to bind to the active site of the enzyme, competing with the natural substrate, tyrosine. This reversible inhibition reduces the rate of melanin production.[3] Some evidence also suggests an indirect inhibitory effect through the reduction of intracellular thioredoxin.

Hydroquinone: The mechanism of hydroquinone is more complex and not fully elucidated. While it is known to inhibit tyrosinase, its efficacy as a skin lightening agent may also be attributed to its cytotoxic effects on melanocytes.[4] This means that at effective concentrations, it may cause damage to the melanin-producing cells, leading to a persistent reduction in pigmentation even after discontinuation.[4] The precise nature of its interaction with the tyrosinase enzyme (e.g., competitive, non-competitive) is not clearly defined and may be multifaceted.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay (General Protocol)

This protocol outlines a common method for assessing tyrosinase inhibition using mushroom tyrosinase and L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (this compound, Hydroquinone) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds (this compound and hydroquinone) and a positive control (e.g., kojic acid) in the appropriate solvent.

  • Assay:

    • In a 96-well plate, add a specific volume of the tyrosinase enzyme solution to each well.

    • Add the test compounds at various concentrations to the respective wells. Include wells for a negative control (enzyme and substrate only) and a positive control.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA substrate solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475-492 nm) at time zero and then at regular intervals for a set duration (e.g., 20-30 minutes) using a microplate reader. The formation of dopachrome from L-DOPA results in a color change that can be quantified.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each concentration of the test compound.

    • Determine the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the concentration of the inhibitor to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizing the Mechanisms

Experimental Workflow for Tyrosinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare Tyrosinase Solution A1 Add Tyrosinase to 96-well plate P1->A1 P2 Prepare L-DOPA Solution A4 Add L-DOPA to initiate reaction P2->A4 P3 Prepare Test Compound Dilutions (this compound, Hydroquinone) A2 Add Test Compounds P3->A2 A1->A2 A3 Pre-incubate A2->A3 A3->A4 A5 Measure Absorbance (kinetic) A4->A5 D1 Calculate Reaction Rates A5->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 / Ki D2->D3

Caption: Workflow of a typical tyrosinase inhibition assay.

Signaling Pathway of Melanogenesis and Inhibition

G cluster_pathway Melanogenesis Pathway cluster_inhibitors Inhibitors Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA (Tyrosinase) Dopaquinone Dopaquinone DOPA->Dopaquinone (Tyrosinase) Melanin Melanin Dopaquinone->Melanin (Spontaneous) Tyrosinase Tyrosinase Azelate This compound (Competitive Inhibitor) Azelate->Tyrosinase Competes with Tyrosine Hydroquinone Hydroquinone (Inhibitor/Cytotoxic) Hydroquinone->Tyrosinase Inhibits Activity

Caption: Inhibition points of this compound and Hydroquinone in the melanogenesis pathway.

References

In vitro comparison of Disodium azelate and potassium azeloyl diglycinate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two azelaic acid derivatives reveals differences in physicochemical properties and highlights a gap in direct comparative in vitro performance data. While both compounds aim to deliver the benefits of azelaic acid, their distinct chemical structures influence their formulation characteristics and potential bioavailability.

For researchers and formulators in the pharmaceutical and cosmetic industries, azelaic acid is a well-established dicarboxylic acid known for its multifaceted therapeutic effects, including anti-inflammatory, antimicrobial, and anti-keratinizing properties. However, its limited solubility in both water and oil presents formulation challenges. To overcome these hurdles, derivatives such as Disodium Azelate and Potassium Azeloyl Diglycinate (PAD) have been developed. This guide provides an in vitro comparison of these two derivatives, drawing from available scientific literature and theoretical knowledge, while also underscoring the current lack of direct, head-to-head experimental comparisons.

Physicochemical and Functional Properties

This compound is the disodium salt of azelaic acid, formed by neutralizing the two carboxylic acid groups with sodium hydroxide. This modification significantly increases its water solubility compared to the parent acid. In contrast, Potassium Azeloyl Diglycinate is a more complex derivative synthesized by reacting azelaic acid with the amino acid glycine, followed by neutralization with potassium hydroxide. This process yields a molecule that is not only highly water-soluble but also purports to have enhanced moisturizing and skin-feel properties due to the presence of glycine.

PropertyThis compoundPotassium Azeloyl Diglycinate (PAD)Reference Azelaic Acid
INCI Name This compoundPotassium Azeloyl DiglycinateAzelaic Acid
Chemical Nature Disodium salt of azelaic acidGlycine- and potassium-based derivative of azelaic acidDicarboxylic acid
Solubility High in waterHigh in waterPoor in water and oil
Primary Functions Viscosity controlling, potential for sebum regulation and skin brighteningSkin brightening, sebum normalization, anti-inflammatory, moisturizingAnti-acne, anti-inflammatory, skin brightening
Reported Advantages Improved water solubility over azelaic acidExcellent water solubility, non-irritating, good compatibility with other cosmetic ingredientsWell-researched therapeutic efficacy

In Vitro Performance: A Gap in Direct Comparison

A comprehensive review of the scientific literature reveals a notable absence of studies directly comparing the in vitro performance of this compound and Potassium Azeloyl Diglycinate across key functional areas such as tyrosinase inhibition, anti-inflammatory activity, and sebum regulation. Most of the available data pertains to the parent molecule, azelaic acid.

Tyrosinase Inhibition and Skin Brightening

Table 1: In Vitro Tyrosinase Inhibition Data (Azelaic Acid as a Reference)

CompoundAssay TypeEnzyme SourceSubstrateResult (Ki)
Azelaic AcidEnzyme KineticsHuman EpidermisL-tyrosine2.73 x 10⁻³ M
This compoundData not available---
Potassium Azeloyl DiglycinateData not available---
K_i (Inhibitor constant) indicates the concentration required to produce half-maximum inhibition.[1]
Anti-inflammatory Effects

The anti-inflammatory properties of azelaic acid are well-documented and are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate inflammatory signaling pathways.[3][4] It has been shown to dose-dependently inhibit the release of ROS from neutrophils.[5] Both this compound and PAD are purported to possess anti-inflammatory effects, which would be beneficial in conditions like rosacea and acne.[6] However, quantitative in vitro data comparing their ability to reduce pro-inflammatory markers (e.g., IL-6, TNF-α) in cell-based assays is lacking.

Sebum Regulation

Azelaic acid is used in the management of acne due to its comedolytic and antibacterial properties. While it is often associated with sebum control, in vivo studies have shown it can reduce sebum excretion rate, but in vitro studies have not demonstrated a direct effect on sebaceous gland size or sebum composition.[7][8] this compound is described as a viscosity-controlling agent that may also help regulate sebum. PAD is marketed as a sebum-normalizing ingredient. One manufacturer-cited study indicated that PAD could reduce excess oil production by 31.5%; however, detailed protocols and independent verification are not available.[9] In vitro studies using human sebocytes are necessary to quantify and compare the direct effects of these derivatives on sebum production.

Experimental Protocols

To facilitate future comparative studies, detailed methodologies for key in vitro experiments are provided below.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay is a common in vitro method to screen for potential skin-lightening agents.

  • Preparation of Reagents:

    • Phosphate buffer (e.g., 67 mM, pH 6.8).

    • Mushroom tyrosinase solution (e.g., 52.5 units/mL in phosphate buffer).

    • L-DOPA solution (e.g., 5 mM in phosphate buffer).

    • Test compounds (this compound, Potassium Azeloyl Diglycinate) and a positive control (e.g., Kojic Acid) dissolved in an appropriate solvent at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add a specific volume of the test compound solution to each well.

    • Add the mushroom tyrosinase solution to each well and incubate.

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compounds.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Release in Macrophages)

This assay assesses the potential of a compound to reduce the inflammatory response in immune cells.

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

    • Seed the cells in a multi-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds (this compound, Potassium Azeloyl Diglycinate) for a specified period.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the cell culture medium. Include a positive control (LPS only) and a negative control (untreated cells).

  • Quantification of Inflammatory Markers:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage reduction in cytokine production for each concentration of the test compounds compared to the LPS-only control.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.

Tyrosinase_Inhibition_Pathway cluster_enzyme Enzymatic Conversion Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone (diphenolase activity) Melanin Melanin Dopaquinone->Melanin (further reactions) Inhibitor Azelaic Acid Derivative Inhibitor->Tyrosinase Competitive Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Incubation Incubate Enzyme with Test Compounds Reagents->Incubation Compounds Prepare Test Compounds (this compound, PAD, Control) Compounds->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Product Formation (e.g., Spectrophotometry) Reaction->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50 Values Inhibition->IC50

References

A Comparative Analysis of Disodium Azelate and Disodium Adipate for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the physicochemical properties, functional performance, and potential applications of two dicarboxylic acid salts in research and product development.

This guide provides a detailed comparison of Disodium Azelate and the disodium salt of Adipic Acid (Disodium Adipate). By presenting their distinct physicochemical characteristics and functional attributes, this document aims to assist researchers, scientists, and drug development professionals in selecting the appropriate agent for their specific formulation needs. The information is supported by established scientific principles and outlines experimental protocols for direct comparison.

Physicochemical Properties: A Head-to-Head Comparison

This compound and Disodium Adipate, while both disodium salts of dicarboxylic acids, possess unique molecular structures that dictate their physical and chemical behaviors. This compound is derived from azelaic acid, a nine-carbon dicarboxylic acid, whereas Disodium Adipate is the salt of adipic acid, a six-carbon dicarboxylic acid. This difference in carbon chain length is a key determinant of their properties.

PropertyThis compoundDisodium Salt of Adipic Acid (Disodium Adipate)
Molecular Formula C₉H₁₄Na₂O₄[1]C₆H₈Na₂O₄[2]
Molecular Weight 232.18 g/mol [1][3]190.10 g/mol [2]
Appearance White to pale yellow powder or crystalline solid[1][4]White crystalline powder or crystals[2]
Solubility in Water Soluble[1]Approximately 50 g/100 ml at 20 °C[2]
Parent Acid Azelaic AcidAdipic Acid
CAS Number 17265-13-3[3]7486-38-6[2]

Functional Performance and Applications

The primary applications of these two salts diverge based on their inherent properties. This compound is predominantly utilized in the cosmetics and personal care industry, while Disodium Adipate is a common additive in the food industry.

This compound: A Multifunctional Cosmetic Ingredient

This compound is recognized for its role as a viscosity controlling agent and an emulsifier in cosmetic formulations.[1][5] Its longer carbon chain contributes to these properties, making it suitable for creating stable creams and lotions with desired textures.

Furthermore, the active form, azelaic acid, is a well-documented tyrosinase inhibitor .[5] This enzymatic inhibition is crucial for reducing melanin synthesis, making this compound a valuable ingredient in products targeting hyperpigmentation.[5]

Disodium Salt of Adipic Acid: A Primary pH Regulator

The disodium salt of adipic acid is widely used in the food industry as a buffering agent and acidity regulator , designated by the E number E356.[6] Its primary function is to maintain a stable pH, which is critical for the taste, texture, and preservation of many food products.[7] While it can also act as a stabilizer or emulsifier in cosmetic and pharmaceutical applications, this is not its primary role.[8]

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison of their performance, the following experimental protocols are provided.

Viscosity Measurement

Objective: To compare the viscosity-modifying properties of this compound and Disodium Adipate in an aqueous solution.

Methodology:

  • Prepare aqueous solutions of this compound and Disodium Adipate at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Measure the viscosity of each solution at a controlled temperature (e.g., 25°C) using a rotational viscometer.

  • Record the viscosity (in centipoise, cP) for each concentration.

  • Plot viscosity as a function of concentration for both salts to compare their thickening capabilities.

Buffering Capacity Determination

Objective: To evaluate and compare the buffering capacity of this compound and Disodium Adipate.

Methodology:

  • Prepare equimolar solutions (e.g., 0.1 M) of this compound and Disodium Adipate in deionized water.

  • Measure the initial pH of each solution.

  • Titrate each solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes.

  • Record the pH after each addition of acid.

  • Plot the pH of the solution against the volume of acid added to generate a titration curve.

  • The buffering capacity is determined by the volume of acid required to cause a significant change in pH. The flatter the region of the titration curve, the higher the buffering capacity in that pH range.

Emulsifying Property Evaluation

Objective: To compare the ability of this compound and Disodium Adipate to form and stabilize an oil-in-water emulsion.

Methodology:

  • Prepare aqueous solutions (e.g., 2% w/v) of this compound and Disodium Adipate.

  • Create an oil-in-water emulsion by homogenizing a fixed ratio of oil (e.g., mineral oil) and the prepared aqueous solution of each salt.

  • Observe the emulsions immediately after preparation and after set time intervals (e.g., 1 hour, 24 hours, 1 week) for signs of separation (creaming, coalescence, or breaking).

  • Microscopically examine the droplet size and distribution within the emulsions at each time point.

  • A smaller droplet size and less separation over time indicate superior emulsifying and stabilizing properties.

Visualizing Key Pathways and Processes

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Synthesis_and_Application cluster_azelate This compound cluster_adipate Disodium Adipate Azelaic Acid Azelaic Acid This compound This compound Azelaic Acid->this compound Neutralization NaOH NaOH NaOH->this compound Cosmetics Cosmetics This compound->Cosmetics Application Adipic Acid Adipic Acid Disodium Adipate Disodium Adipate Adipic Acid->Disodium Adipate Neutralization NaOH_2 NaOH NaOH_2->Disodium Adipate Food Industry Food Industry Disodium Adipate->Food Industry Application

Caption: Synthesis and primary application areas of this compound and Disodium Adipate.

Tyrosinase_Inhibition_Pathway Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase Tyrosinase->DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Azelaic Acid (from this compound) Azelaic Acid (from this compound) Azelaic Acid (from this compound)->Tyrosinase Inhibits

Caption: Mechanism of tyrosinase inhibition by the active form of this compound.

Experimental_Workflow Sample Preparation Sample Preparation Viscosity Measurement Viscosity Measurement Sample Preparation->Viscosity Measurement Buffering Capacity Test Buffering Capacity Test Sample Preparation->Buffering Capacity Test Emulsion Stability Test Emulsion Stability Test Sample Preparation->Emulsion Stability Test Data Analysis Data Analysis Viscosity Measurement->Data Analysis Buffering Capacity Test->Data Analysis Emulsion Stability Test->Data Analysis Comparative Report Comparative Report Data Analysis->Comparative Report

References

Cross-Validation of Disodium Azelate's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium azelate, the disodium salt of azelaic acid, is a dicarboxylic acid that has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2][3][4] This guide provides a comparative analysis of this compound's performance against established alternative therapies in melanoma and squamous cell carcinoma cell lines. The data presented is compiled from multiple in vitro studies to offer an objective overview for research and drug development purposes. The primary mechanisms of action, including mitochondrial dysfunction and modulation of the Notch signaling pathway, are detailed, supported by experimental protocols for key assays.

Comparative Analysis of Anti-Proliferative Effects

The anti-proliferative activity of this compound has been evaluated in several cancer cell lines. For a comprehensive comparison, its effects are presented alongside those of standard chemotherapeutic agents: Dacarbazine for melanoma and Cisplatin for squamous cell carcinoma.

Melanoma Cell Lines

This compound has shown a dose-dependent inhibitory effect on the survival of human melanoma cell lines.[3][4] The following tables compare the available data on this compound with the well-established chemotherapeutic agent, Dacarbazine, in the A375 and SK-MEL-28 human melanoma cell lines.

Table 1: Comparison of Anti-Proliferative Effects in A375 Melanoma Cells

CompoundConcentration / IC50Cell LineReference
This compoundDose-dependent inhibition (1-100 mM)Human Melanoma[3][4]
DacarbazineIC50: 15.40 ± 1.39 µM (72h)A375[5]
DacarbazineIC50: 412.77 ± 7.08 µMA375[6]

Table 2: Comparison of Anti-Proliferative Effects in SK-MEL-28 Melanoma Cells

CompoundConcentration / IC50Cell LineReference
This compoundDose-dependent inhibition (1-100 mM)Human Melanoma[3][4]
DacarbazineIC50: 309.55 ± 5.73 µM (72h)SK-MEL-28[5]
DacarbazineIC50: 370.12 ± 9.46 µMSK-MEL-28[6]
Squamous Cell Carcinoma Cell Lines

In human squamous carcinoma cell lines, this compound has been observed to significantly affect proliferation.[2] The tables below provide a comparison with Cisplatin, a standard of care for squamous cell carcinoma.

Table 3: Comparison of Anti-Proliferative Effects in FaDu Squamous Cell Carcinoma Cells

CompoundConcentration / IC50Cell LineReference
This compoundSignificant inhibition at 5 x 10⁻² M (48h)Human Squamous Carcinoma[2]
CisplatinIC50: 11.25 µM (24h)FaDu[7]
CisplatinIC50: 6 µMFaDu[8]

Table 4: Comparison of Anti-Proliferative Effects in Other Squamous Cell Carcinoma Lines

CompoundConcentration / IC50Cell LineReference
This compoundSignificant inhibition at 5 x 10⁻² M (48h)Human Squamous Carcinoma[2]
CisplatinIC50: 2.32 µM (SEM ± 1.11%) to 4.79 µM (SEM ± 1.07%)SCC9, SCC25, CAL27[9]
CisplatinIC50: 57.8 µMHNO41[10]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through multiple signaling pathways, with mitochondrial dysfunction being a prominent mechanism in melanoma and squamous cell carcinoma. In other cancer types, such as acute myeloid leukemia, it has been shown to activate the Notch signaling pathway.

Mitochondrial Dysfunction Pathway

A primary mechanism of this compound's cytotoxicity involves the disruption of mitochondrial function.[1][11][12] It acts as an inhibitor of the mitochondrial respiratory chain, leading to decreased ATP synthesis, increased production of reactive oxygen species (ROS), and ultimately, apoptosis.[12]

Mitochondrial_Dysfunction_Pathway Mitochondrial Dysfunction Pathway of this compound DA This compound Mito Mitochondrion DA->Mito Enters Cell ETC Electron Transport Chain (Complexes I, II, III) DA->ETC Inhibits ATP_Synth ATP Synthase ETC->ATP_Synth Reduced Proton Gradient ROS Increased ROS ETC->ROS Leads to ATP Decreased ATP ATP_Synth->ATP Inhibition of Synthesis Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis

Caption: this compound induces mitochondrial dysfunction by inhibiting the electron transport chain.

Notch Signaling Pathway (in Acute Myeloid Leukemia)

In acute myeloid leukemia (AML) cells, azelaic acid has been shown to activate the Notch signaling pathway. This activation leads to the upregulation of Notch target genes like HES1, which can induce apoptosis and inhibit proliferation in these specific cancer cells. While this pathway has been identified in AML, its role in melanoma and squamous cell carcinoma in response to this compound requires further investigation.

Notch_Signaling_Pathway Notch Signaling Pathway Activation by Azelaic Acid in AML AA Azelaic Acid Notch_R Notch Receptor AA->Notch_R Activates NICD Notch Intracellular Domain (NICD) Notch_R->NICD Cleavage Nucleus Nucleus NICD->Nucleus Translocates to HES1 HES1 Gene NICD->HES1 Upregulates Transcription Apoptosis Apoptosis HES1->Apoptosis Prolif Inhibition of Proliferation HES1->Prolif

Caption: Azelaic acid activates the Notch signaling pathway in AML cells, leading to apoptosis.

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound and comparator drugs on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A375, SK-MEL-28, FaDu)

  • Complete culture medium

  • This compound, Dacarbazine, Cisplatin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or the comparator drug and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, carefully aspirate the medium from adherent cells.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the MTT solution.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm or 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Western Blot for Notch Pathway Proteins

This protocol is for detecting the expression levels of key proteins in the Notch signaling pathway, such as Notch1 and Hes1.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Notch1, anti-Hes1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-Notch1 or anti-Hes1) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use an antibody against a housekeeping protein like β-actin as a loading control.

Conclusion

This compound demonstrates significant anti-proliferative and cytotoxic effects in various cancer cell lines, particularly melanoma and squamous cell carcinoma. Its primary mechanism of action in these solid tumors appears to be the induction of mitochondrial dysfunction. In contrast, in hematological malignancies like AML, it can activate the Notch signaling pathway. The compiled data suggests that while this compound shows promise, further studies with direct head-to-head comparisons against standard chemotherapeutics are necessary to fully elucidate its relative efficacy and potential as a therapeutic agent. The provided experimental protocols offer a foundation for researchers to conduct such comparative studies and further investigate the molecular mechanisms of this compound.

References

Disodium Azelate: A Comparative Analysis of its Performance as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of disodium azelate's performance against other established tyrosinase inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to be an objective resource for professionals in the fields of dermatology, cosmetology, and pharmacology.

Executive Summary

This compound, the salt of azelaic acid, is a dicarboxylic acid that has demonstrated inhibitory activity against tyrosinase, the key enzyme in melanin synthesis. While its primary application in dermatology has been for the treatment of acne and rosacea, its potential as a skin lightening agent is of significant interest. This guide will delve into the available data on its efficacy as a tyrosinase inhibitor, comparing it with commonly used agents such as kojic acid, arbutin, and hydroquinone.

Comparative Performance of Tyrosinase Inhibitors

InhibitorEnzyme SourceSubstrateIC50 (µM)Inhibition Constant (Ki) (µM)Mechanism of Inhibition
Azelaic AcidHuman EpidermisL-TyrosineNot Reported2730[2]Competitive
Kojic AcidMushroomL-DOPA121[3]-Competitive-Noncompetitive Mixed
Kojic AcidMushroomL-DOPA18.25[4]--
α-ArbutinMushroomL-Tyrosine--Competitive
β-ArbutinMushroomL-Tyrosine>1000-Noncompetitive (high concentration), Competitive (moderate concentration)
HydroquinoneHuman->1000-Weak inhibitor
ThiamidolHuman-1.1[5]--
MirkoinMushroom-5[5]-Competitive
7,3',4'-TrihydroxyisoflavoneMushroom-5.23 ± 0.6[5]--
6,7,4'-TrihydroxyisoflavoneMushroomMonophenolase9.2[5]-Competitive
Azo-resveratrol (13b)Mushroom-36.28[4]--
10'(Z)-heptadecenylhydroquinone--37[5]--

Note: IC50 values can vary significantly depending on the enzyme source (e.g., mushroom vs. human tyrosinase), substrate used (e.g., L-tyrosine vs. L-DOPA), and other experimental conditions.[5] Therefore, direct comparison of absolute values across different studies should be done with caution.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate assessment and comparison of tyrosinase inhibitors. The following is a representative methodology for an in vitro tyrosinase inhibition assay using mushroom tyrosinase.

Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Kojic Acid)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare various concentrations of the test compound and the positive control in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add a specific volume of the test compound solution (or positive control/vehicle control).

    • Add the mushroom tyrosinase solution to each well and pre-incubate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

    • Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm or 492 nm) at time zero and then at regular intervals for a set duration (e.g., every minute for 20-30 minutes) using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound and controls.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (enzyme + substrate + vehicle) and A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Tyrosinase plays a central role in the melanogenesis signaling pathway, which is the process of melanin production in melanocytes. The inhibition of this enzyme is a primary strategy for reducing melanin synthesis.

The melanogenesis process is initiated by the binding of signaling molecules, such as α-melanocyte-stimulating hormone (α-MSH), to their receptors on the surface of melanocytes. This triggers a cascade of intracellular events, leading to the increased expression and activation of tyrosinase. Tyrosinase then catalyzes the first two rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor for the synthesis of both eumelanin (black-brown pigment) and pheomelanin (red-yellow pigment).

Tyrosinase inhibitors can interfere with this pathway at the level of the enzyme itself. Competitive inhibitors, like azelaic acid, bind to the active site of tyrosinase, preventing the substrate (L-tyrosine) from binding. Other inhibitors may act through different mechanisms, such as chelating the copper ions essential for tyrosinase activity or acting as suicide substrates.

Below are diagrams illustrating the melanogenesis signaling pathway and a typical experimental workflow for evaluating tyrosinase inhibitors.

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R Binds AC AC MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription of Tyrosinase_Gene Tyrosinase_Gene MITF->Tyrosinase_Gene Binds to Promoter Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Transcription & Translation L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Polymerization Inhibitor Tyrosinase Inhibitor Inhibitor->Tyrosinase Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Tyrosinase - L-DOPA - Inhibitors - Buffer Plate 96-Well Plate Reagents->Plate Incubate Pre-incubate (Inhibitor + Tyrosinase) Plate->Incubate React Add L-DOPA (Start Reaction) Incubate->React Measure Measure Absorbance (Kinetic Reading) React->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot IC50 Determine IC50 Plot->IC50

References

Unlocking Enhanced Efficacy: A Comparative Guide to the Synergistic Effects of Disodium Azelate Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for more effective dermatological and pharmacological treatments, the exploration of synergistic drug combinations has become a cornerstone of innovative research. Disodium azelate, the salt of azelaic acid, is a well-established therapeutic agent with a multi-faceted mechanism of action, including anti-inflammatory, antibacterial, and anti-keratinizing properties.[1][2] This guide provides a comprehensive comparison of the synergistic effects of this compound when combined with other active compounds, supported by available clinical and in vitro data. We delve into the enhanced therapeutic outcomes and underlying mechanisms of these combinations, offering valuable insights for researchers and drug development professionals.

I. Comparative Efficacy of this compound Combination Therapies

The therapeutic potential of this compound is significantly amplified when used in combination with other agents, particularly in the management of acne vulgaris. Clinical studies have demonstrated that these combinations can lead to a more pronounced and rapid improvement in clinical endpoints compared to monotherapy.

Enhanced Clinical Outcomes in Acne Vulgaris

A multicenter, randomized, double-blind study evaluating the combination of 5% azelaic acid and 2% clindamycin showed a statistically significant improvement in acne severity compared to the individual components. After 12 weeks of treatment, the combination therapy resulted in a greater reduction in both the Acne Severity Index (ASI) and total lesion count.[3][4]

Treatment GroupMean Percentage Reduction in Acne Severity Index (ASI) after 12 WeeksMean Percentage Reduction in Total Lesion Count after 12 Weeks
5% Azelaic Acid (AA)32.46 ± 5.27%34.94 ± 2.67%
2% Clindamycin (Clin)47.73 ± 6.62%46.89 ± 3.62%
5% AA + 2% Clin Combination64.16 ± 6.01% 63.00% (approx.)
Data sourced from Pazoki-Toroudi H, et al. (2011).[3][5]

II. Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, this section outlines representative experimental protocols for assessing the efficacy of combination therapies in acne vulgaris.

A. In Vitro Synergy Assessment: The Checkerboard Assay

This method is a standard in vitro technique to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with another antimicrobial agent (e.g., clindamycin or benzoyl peroxide) against Cutibacterium acnes (C. acnes).

Methodology:

  • Bacterial Strain: A standardized strain of C. acnes (e.g., ATCC 6919) is cultured in an appropriate anaerobic medium.

  • Drug Preparation: Stock solutions of this compound and the second compound are prepared and serially diluted.

  • Checkerboard Setup: A 96-well microtiter plate is prepared with varying concentrations of both drugs. Wells will contain:

    • Drug A (this compound) in increasing concentrations along the x-axis.

    • Drug B (second compound) in increasing concentrations along the y-axis.

    • A combination of both drugs in various concentration ratios.

    • Positive control (bacteria with no drug) and negative control (broth only).

  • Inoculation and Incubation: Each well is inoculated with a standardized suspension of C. acnes. The plate is then incubated under anaerobic conditions.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the drug(s) that visibly inhibits bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1

    • Indifference: 1 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis drug_a This compound Stock plate 96-well Plate Setup drug_a->plate drug_b Compound B Stock drug_b->plate bacteria C. acnes Culture inoculate Inoculate with C. acnes bacteria->inoculate plate->inoculate incubate Anaerobic Incubation inoculate->incubate mic Determine MICs incubate->mic fic Calculate FIC Index mic->fic interpret Interpret Synergy fic->interpret

Workflow for In Vitro Checkerboard Synergy Assay.
B. Clinical Efficacy Evaluation: Randomized Controlled Trial

This protocol outlines a typical design for a clinical trial to assess the efficacy and safety of a topical combination therapy for acne vulgaris.

Objective: To compare the efficacy and safety of a combination product of this compound and another active compound against the individual components and a vehicle control in patients with mild to moderate acne vulgaris.

Study Design: A multicenter, randomized, double-blind, parallel-group, vehicle-controlled study.

Participants: Male and female subjects (typically aged 12-40 years) with a clinical diagnosis of mild to moderate facial acne vulgaris, defined by a specific range of inflammatory and non-inflammatory lesion counts.

Treatment Arms:

  • This compound + Compound B combination

  • This compound monotherapy

  • Compound B monotherapy

  • Vehicle control

Procedure:

  • Screening and Baseline: Eligible participants undergo a baseline assessment of acne severity, including lesion counts (inflammatory and non-inflammatory) and an Investigator's Global Assessment (IGA) score.

  • Randomization and Blinding: Participants are randomly assigned to one of the four treatment arms. Both investigators and participants are blinded to the treatment allocation.

  • Treatment: Participants apply the assigned topical treatment to the face twice daily for a specified duration (e.g., 12 weeks).

  • Follow-up Visits: Participants return for follow-up visits at regular intervals (e.g., weeks 4, 8, and 12). At each visit, the following are assessed:

    • Efficacy: Lesion counts and IGA score.

    • Safety and Tolerability: Evaluation of local side effects such as erythema, scaling, burning, and itching.

    • Patient-Reported Outcomes: Questionnaires to assess patient satisfaction and impact on quality of life.

  • Data Analysis: Statistical analysis is performed to compare the changes in lesion counts and IGA scores from baseline to the end of the study among the different treatment groups.

G start Patient Screening & Baseline Assessment random Randomization start->random t1 Combination Therapy random->t1 t2 This compound random->t2 t3 Compound B random->t3 t4 Vehicle random->t4 followup Follow-up Visits (Weeks 4, 8, 12) t1->followup t2->followup t3->followup t4->followup end End of Study & Data Analysis followup->end

Clinical Trial Workflow for Combination Acne Treatment.

III. Mechanistic Insights into Synergistic Actions

The enhanced efficacy of this compound combination therapies stems from the complementary and often overlapping mechanisms of action of the individual compounds, which target multiple pathophysiological factors of acne.

A. This compound + Clindamycin
  • This compound: Exerts antibacterial effects by inhibiting protein synthesis in C. acnes. It also has anti-inflammatory properties and normalizes keratinization.[1]

  • Clindamycin: A lincosamide antibiotic that also inhibits bacterial protein synthesis, but at a different site on the ribosome compared to azelaic acid, potentially leading to a more comprehensive blockade of bacterial proliferation.

The combination provides a dual-pronged attack on C. acnes, potentially reducing the likelihood of antibiotic resistance.

B. This compound + Benzoyl Peroxide
  • This compound: As mentioned, it has antibacterial and anti-inflammatory effects.

  • Benzoyl Peroxide: A potent bactericidal agent that works by releasing free oxygen radicals, which are toxic to the anaerobic C. acnes.[9] This mechanism is not associated with the development of bacterial resistance.

The combination of a bacteriostatic agent (azelaic acid) with a bactericidal agent (benzoyl peroxide) can lead to a rapid and significant reduction in the bacterial load.

G cluster_acne Acne Pathophysiology p_acnes C. acnes Proliferation inflammation Inflammation keratinization Abnormal Keratinization azelate This compound azelate->p_acnes Inhibits Protein Synthesis azelate->inflammation Reduces Inflammatory Mediators azelate->keratinization Normalizes bpo Benzoyl Peroxide bpo->p_acnes Releases Free Radicals tretinoin Tretinoin tretinoin->keratinization Normalizes via RAR/RXR

Targeted Pathways of this compound and Combination Agents.
C. This compound + Tretinoin

  • This compound: Addresses the bacterial and inflammatory components of acne.

  • Tretinoin (a retinoid): Primarily targets abnormal follicular keratinization by binding to retinoic acid receptors (RARs), leading to normalized cell turnover and reduced formation of microcomedones.[10][11]

This combination offers a comprehensive approach by targeting three of the four major pathogenic factors in acne: bacterial proliferation, inflammation, and hyperkeratinization.

Conclusion

The combination of this compound with other active compounds, such as clindamycin, benzoyl peroxide, and tretinoin, presents a compelling strategy for enhancing therapeutic outcomes in the treatment of acne vulgaris. The available evidence, primarily from clinical trials, demonstrates a clear benefit in terms of increased efficacy and patient satisfaction. While in vitro studies providing specific quantitative measures of synergy are limited in the public domain, the observed clinical superiority of combination therapies strongly supports a synergistic or at least additive effect. The multifaceted mechanisms of action of these combinations, targeting various aspects of acne pathophysiology, provide a strong rationale for their use in clinical practice and for their further investigation in drug development. Future research should focus on conducting rigorous in vitro synergy studies and well-designed clinical trials to further elucidate the synergistic potential and optimize the use of this compound-based combination therapies.

References

Reproducibility of Disodium Azelate's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium azelate, the salt of azelaic acid, is a dicarboxylic acid with a growing body of research supporting its diverse biological effects. This guide provides a comprehensive comparison of the reproducibility of these effects across various preclinical and clinical studies. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, this document aims to offer an objective resource for researchers and professionals in the field of drug development.

Antiproliferative and Cytotoxic Effects on Cancer Cells

This compound, primarily through its active form azelaic acid, has demonstrated antiproliferative and cytotoxic effects against various cancer cell lines, with a notable focus on melanoma. The reproducibility of this effect is evident across multiple studies, showcasing a consistent dose-dependent inhibition of cancer cell proliferation.

A key mechanism behind this antiproliferative activity is the inhibition of DNA synthesis. Studies have shown that azelaic acid can significantly reduce the number of melanoma cells in culture, not by a simple cytotoxic or cytolytic effect, but by dose-dependently inhibiting DNA synthesis[1]. This effect appears to be selective for malignant cells, as no significant inhibition of cell proliferation has been observed in normal fibroblast cultures[2]. Furthermore, azelaic acid has been shown to sensitize melanoma cells to chemotherapeutic agents, enhancing the efficacy of drugs like CCNU and fotemustine[3].

Below is a comparative table summarizing the quantitative data on the antiproliferative effects of azelaic acid on melanoma cell lines from various studies.

Cell LineTreatment DurationAssayIC50 / EffectStudy
Human Melanoma (HMB2, SK23)24 hoursClonogenic AssayDose-dependent reduction in survival (1-100 mM)Lemic-Stojcevic et al., 1995[4][5]
Murine Melanoma (B16)24 hoursClonogenic AssayDose-dependent reduction in survival (1-100 mM)Lemic-Stojcevic et al., 1995[4][5]
Human Melanoma Cultures (2 lines)24 daysCell Growth AssayDose-dependent reduction in growthGeier et al., 1986[2]
Cultured Melanoma CellsSeveral daysCell Number Count50-70% reduction in cell numbers at 10 mMNazzaro-Porro et al., 1980[1]
B16F10, SK-MEL-28, SK-MEL-1Not specifiedMTT AssayDose-dependent antineoplastic activityF-D'Atri et al., 1996[3]
Experimental Protocol: Clonogenic Assay for Antiproliferative Effect

This protocol is a generalized representation based on methodologies commonly used in the cited studies.

  • Cell Culture: Human and murine melanoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in culture plates and allowed to attach. Subsequently, they are exposed to varying concentrations of azelaic acid (e.g., 1-100 mM) for a specified duration (e.g., 24 hours).

  • Colony Formation: After treatment, the cells are washed, trypsinized, and re-seeded at a low density in fresh medium. They are then incubated for a period that allows for colony formation (typically 7-14 days).

  • Staining and Quantification: The resulting colonies are fixed with methanol and stained with a solution like crystal violet. The number of colonies (typically defined as containing >50 cells) in each dish is counted.

  • Data Analysis: The survival fraction is calculated as the ratio of the number of colonies formed by treated cells to that of untreated control cells.

Antiproliferative_Effect_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay Clonogenic Assay cluster_analysis Data Analysis A Melanoma Cell Culture B Seeding in Plates A->B C Exposure to Azelaic Acid (Varying Concentrations) B->C D Incubation for Colony Formation C->D E Fixing and Staining Colonies D->E F Colony Counting E->F G Calculation of Survival Fraction F->G

Caption: Experimental workflow for assessing the antiproliferative effect of azelaic acid using a clonogenic assay.

Clinical Efficacy in Dermatological Conditions

This compound, formulated as a topical cream or gel, has been extensively studied for its efficacy in treating common dermatological conditions like rosacea and acne vulgaris. Clinical trials have consistently demonstrated its superiority over placebo and comparable efficacy to other established treatments.

Rosacea

In the treatment of papulopustular rosacea, azelaic acid has been shown to significantly reduce inflammatory lesions and erythema. Multiple randomized, double-blind, vehicle-controlled studies have confirmed its clinical benefits.

StudyFormulationComparatorDurationKey Efficacy EndpointsResults
Phase 3 Trial (NCT01555463)[6]15% Azelaic Acid FoamVehicleNot specifiedInvestigator Global Assessment (IGA) success rate, change in inflammatory lesion countSignificantly greater IGA success and reduction in inflammatory lesions vs. vehicle (P<.001)
Micali et al., 2020[7]15% Azelaic Acid CreamOpen-label8 weeksIGA score, inflammatory lesion count, erythema scoreSignificant decrease in IGA, inflammatory lesions, and erythema from baseline
Clinical Trial (NCT00696580)[8][9][10]15% Azelaic Acid GelVehicle12 weeksPercent change in inflammatory lesion countTo evaluate safety and clinical equivalence to reference product
Acne Vulgaris

Azelaic acid is also a well-established treatment for mild to moderate acne vulgaris. Its efficacy is attributed to its antimicrobial, anti-inflammatory, and comedolytic properties.

StudyFormulationComparatorDurationKey Efficacy EndpointsResults
Thielitz et al.15% Azelaic Acid0.1% Adapalene Gel9 monthsReduction in inflammatory lesions15% Azelaic acid was significantly more effective
Katsambas et al.[11]20% Azelaic Acid Cream0.05% Tretinoin CreamNot specifiedReduction in comedonal acneAs effective as tretinoin with fewer side effects
Picosse et al.[11]Not specifiedPlaceboNot specifiedReduction in inflammatory lesionsMore effective than placebo
Experimental Protocol: Randomized Controlled Trial for Rosacea

This protocol outlines the typical design of a clinical trial evaluating the efficacy of topical azelaic acid for rosacea.

  • Patient Selection: Patients with a clinical diagnosis of moderate papulopustular rosacea, meeting specific inclusion criteria (e.g., age, number of inflammatory lesions), are enrolled.

  • Randomization: Participants are randomly assigned to receive either the active treatment (e.g., 15% azelaic acid foam/gel) or a vehicle control in a double-blind manner.

  • Treatment Regimen: Patients are instructed to apply the assigned treatment to the affected facial areas twice daily for a predetermined period (e.g., 12 weeks).

  • Efficacy Assessment: The primary efficacy endpoints are typically the Investigator's Global Assessment (IGA) of disease severity and the change in the number of inflammatory lesions from baseline to the end of the treatment period.

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

Inhibition of Tyrosinase Activity

Azelaic acid is a known competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis. This inhibitory action forms the basis of its use in treating hyperpigmentation disorders.

One study identified the inhibitory constant (Ki) of azelaic acid for tyrosinase to be 2.73 x 10⁻³ M[12]. The mechanism involves the competition of a single carboxylate group of azelaic acid with the α-carboxylate binding site of the L-tyrosine substrate on the enzyme's active site[12].

Tyrosinase_Inhibition cluster_pathway Melanin Synthesis Pathway cluster_inhibition Inhibition by Azelaic Acid Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin ... AA Azelaic Acid AA->Tyrosine Competes for active site

Caption: Mechanism of tyrosinase inhibition by azelaic acid in the melanin synthesis pathway.

Effects on Mitochondrial Function

Azelaic acid has been shown to influence mitochondrial activity, acting as an inhibitor of enzymes in the mitochondrial respiratory chain[11][13]. More recent research has also uncovered its role in promoting mitochondrial biogenesis.

A study by Lee et al. (2020) demonstrated that azelaic acid induces mitochondrial biogenesis in skeletal muscle cells through the activation of the olfactory receptor Olfr544. This activation leads to a signaling cascade involving CREB and PGC-1α, ultimately increasing mitochondrial DNA content and density[14][15].

Cell TypeTreatmentDurationKey FindingsStudy
C2C12 Myotubes50 µM Azelaic Acid24 hours3.0-fold increase in mtDNA content, 2.5-fold increase in mitochondrial densityLee et al., 2020[14]
C2C12 Myotubes50 µM Azelaic Acid24 hoursIncreased mitochondrial biogenesis and autophagyLee et al., 2020[14][15]
Experimental Protocol: Assessment of Mitochondrial Biogenesis

The following is a generalized protocol for assessing the effect of azelaic acid on mitochondrial biogenesis.

  • Cell Culture and Treatment: Skeletal muscle cells (e.g., C2C12 myotubes) are cultured and treated with azelaic acid at a specific concentration and for a defined period.

  • Mitochondrial DNA (mtDNA) Quantification: Total DNA is extracted from the cells. The relative amount of mtDNA is determined by quantitative real-time PCR (qPCR) using primers specific for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., β-actin) for normalization.

  • Mitochondrial Density Measurement: Cells are stained with a fluorescent probe that specifically accumulates in mitochondria, such as MitoTracker Green. The fluorescence intensity, which is proportional to the mitochondrial mass, is then quantified using a fluorescence microscope or a plate reader.

Mitochondrial_Biogenesis_Pathway AA Azelaic Acid Olfr544 Olfr544 Receptor AA->Olfr544 Activates CREB CREB Olfr544->CREB Induces PGC1a PGC-1α CREB->PGC1a Activates MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis Autophagy Autophagy PGC1a->Autophagy

Caption: Signaling pathway of azelaic acid-induced mitochondrial biogenesis in skeletal muscle cells.

References

Benchmarking Disodium azelate's activity against known anti-acne compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-acne efficacy of azelaic acid, a precursor to disodium azelate, against established anti-acne compounds. Due to a lack of specific clinical data on this compound for the treatment of acne, this document utilizes the extensive research available on its parent compound, azelaic acid. The findings presented are based on experimental data from clinical trials and in vitro studies.

Executive Summary

Azelaic acid demonstrates significant efficacy in the treatment of mild to moderate acne vulgaris, with a multi-modal mechanism of action that includes anti-keratinizing, antibacterial, and anti-inflammatory effects. Clinical studies have shown its performance to be comparable to that of topical retinoids like tretinoin and in some aspects to benzoyl peroxide, often with a more favorable tolerability profile. Its ability to inhibit 5-alpha-reductase also suggests a role in modulating androgen-related aspects of acne pathogenesis.

Comparative Efficacy: Quantitative Data

The following tables summarize the quantitative data from clinical trials comparing the efficacy of azelaic acid with other leading anti-acne compounds.

Table 1: Azelaic Acid vs. Benzoyl Peroxide in the Treatment of Inflammatory Acne

Treatment GroupConcentrationDurationMedian Reduction in Inflammatory LesionsReference
Azelaic Acid (AzA)20%12 weeks65.3%[1]
Benzoyl Peroxide (BPO) + Clindamycin3% + 1%12 weeks78.8%[1]

Table 2: Azelaic Acid vs. Tretinoin in the Treatment of Comedonal Acne

Treatment GroupConcentrationDurationEfficacy in Reducing ComedonesReference
Azelaic Acid Cream20%6 monthsEqually effective as tretinoin[2]
Tretinoin Cream0.05%6 monthsEqually effective as azelaic acid[2]

Note: While a combination of benzoyl peroxide and clindamycin showed a greater reduction in inflammatory lesions, azelaic acid monotherapy still demonstrated significant efficacy[1]. In the treatment of comedonal acne, 20% azelaic acid cream was found to be as effective as 0.05% tretinoin cream, but with better tolerability[2].

Experimental Protocols

Clinical Trial Methodology: Azelaic Acid vs. Benzoyl Peroxide Combination

A randomized, assessor-blinded, parallel-group, multicentre study was conducted to compare the efficacy and tolerability of a combination of 3% benzoyl peroxide and 1% clindamycin (BPO+CLN) with 20% azelaic acid (AzA) for the topical treatment of mild-to-moderate acne vulgaris[1].

  • Participants: Patients aged 12-45 years with a clinical diagnosis of acne vulgaris.

  • Treatment Regimen: Patients were randomized to receive either the BPO+CLN gel once daily or the AzA cream twice daily for 12 weeks.

  • Primary Endpoint: The primary outcome measured was the percentage change in inflammatory lesion counts from baseline at Week 4.

  • Secondary Endpoints: Secondary measures included changes in total and non-inflammatory lesion counts, as well as tolerability assessments.

  • Data Analysis: Efficacy was assessed in the modified intent-to-treat population, which included all patients who used at least one dose of the study medication and had at least one post-baseline lesion count.

In Vitro 5-alpha-reductase Inhibition Assay

An in vitro assay was utilized to determine the inhibitory effect of azelaic acid on 5-alpha-reductase activity in human skin homogenates.

  • Substrate: The assay used 1,2-[3H]-testosterone as the substrate.

  • Procedure: Human skin samples were homogenized, and the homogenate was incubated with the radiolabeled testosterone and varying concentrations of azelaic acid.

  • Measurement: The activity of 5-alpha-reductase was determined by measuring the conversion of testosterone to dihydrotestosterone (DHT). The potency of azelaic acid as an inhibitor was quantified.

  • Results: Azelaic acid was identified as a potent inhibitor of 5-alpha-reductase, with complete inhibition observed at a concentration of 3 mmol/l.

Mechanism of Action and Signaling Pathways

Azelaic acid's anti-acne activity is multifactorial, targeting key aspects of acne pathogenesis.

Inhibition of 5-Alpha-Reductase

Azelaic acid is a competitive inhibitor of 5-alpha-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated DHT levels are associated with increased sebum production, a contributing factor to acne. By inhibiting this enzyme, azelaic acid helps to reduce the androgenic stimulation of sebaceous glands.

five_alpha_reductase_inhibition Testosterone Testosterone FiveAlphaReductase 5-α-Reductase Testosterone->FiveAlphaReductase Substrate DHT Dihydrotestosterone (DHT) FiveAlphaReductase->DHT Conversion SebumProduction Increased Sebum Production DHT->SebumProduction AzelaicAcid Azelaic Acid AzelaicAcid->FiveAlphaReductase Inhibition

Azelaic Acid's Inhibition of 5-Alpha-Reductase
Anti-Inflammatory Pathway

Azelaic acid also exerts anti-inflammatory effects by modulating key signaling pathways. It has been shown to interfere with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By doing so, it can reduce the production of pro-inflammatory cytokines, thereby mitigating the inflammatory component of acne lesions.

anti_inflammatory_pathway InflammatoryStimuli Inflammatory Stimuli (e.g., P. acnes) NFkB_Activation NF-κB Activation InflammatoryStimuli->NFkB_Activation ProInflammatoryCytokines Pro-inflammatory Cytokine Production NFkB_Activation->ProInflammatoryCytokines Inflammation Acne Inflammation ProInflammatoryCytokines->Inflammation AzelaicAcid Azelaic Acid AzelaicAcid->NFkB_Activation Inhibition

Anti-inflammatory action of Azelaic Acid via NF-κB

Experimental Workflow

The general workflow for a clinical trial evaluating the efficacy of a topical anti-acne agent is outlined below.

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Period cluster_evaluation Evaluation cluster_analysis Data Analysis InclusionCriteria Inclusion Criteria Met (e.g., Mild-to-Moderate Acne) TreatmentGroup Treatment Group (e.g., Azelaic Acid) InclusionCriteria->TreatmentGroup ControlGroup Control/Comparator Group (e.g., Vehicle or Active Comparator) InclusionCriteria->ControlGroup ExclusionCriteria Exclusion Criteria (e.g., Other Treatments) Application Topical Application (Specified Duration and Frequency) TreatmentGroup->Application ControlGroup->Application LesionCounts Lesion Counts (Inflammatory & Non-inflammatory) Application->LesionCounts Tolerability Tolerability Assessment (e.g., Erythema, Scaling) Application->Tolerability StatisticalAnalysis Statistical Analysis of Efficacy and Safety Data LesionCounts->StatisticalAnalysis Tolerability->StatisticalAnalysis

General Workflow for a Topical Anti-Acne Clinical Trial

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Disodium Azelate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents, such as disodium azelate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the immediate safety and handling requirements for this compound. This substance may cause mild skin and eye irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times. In case of contact, rinse the affected area with plenty of water[2].

Key Safety Data:

ParameterValueSource
Appearance White to pale yellow powder[3]
Solubility Soluble in water[3]
Reactivity Reactive with oxidizing agents[1]
Primary Hazards May cause skin and eye irritation[1][2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the nature and scale of the waste. Always consult with your institution's environmental health and safety (EHS) department and adhere to local and regional authority requirements for chemical waste disposal[1].

For Small Spills of Solid this compound:

  • Containment: Cordon off the affected area to prevent the spread of the powder.

  • Collection: Carefully use appropriate tools, such as a brush and dustpan, to collect the spilled solid. Avoid generating dust.

  • Containerization: Place the collected material into a clearly labeled, sealed, and convenient waste disposal container[1].

  • Decontamination: Clean the contaminated surface by spreading water on it.

  • Final Disposal: Dispose of the collected waste and contaminated cleaning materials according to your institution's hazardous waste procedures and local regulations[1].

For Large Spills of Solid this compound:

  • Evacuation and Ventilation: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated.

  • Containment: Prevent the powder from spreading further.

  • Collection: Use a shovel to carefully transfer the material into a suitable, labeled waste disposal container[1].

  • Decontamination: After removing the bulk of the material, decontaminate the area by spreading water on the surface. For large spills, this may be allowed to evacuate through the sanitary system, but it is imperative to confirm this with local authorities first[1].

  • Final Disposal: Manage the containerized waste as hazardous material, following all institutional and local guidelines.

For Aqueous Solutions of this compound:

Experimental Workflow for Aqueous Solution Disposal

start Aqueous this compound Waste consult Consult Institutional EHS and Local Regulations start->consult neutralize Neutralization Protocol (If Required by EHS) consult->neutralize verify Verify pH and Concentration Limits neutralize->verify drain Dispose via Sanitary Sewer (with approval) verify->drain Within Limits collect Collect as Hazardous Waste verify->collect Exceeds Limits end Disposal Complete drain->end collect->end

Caption: Workflow for the disposal of aqueous this compound solutions.

It is critical to note that direct disposal of chemical waste into the sanitary system is often restricted. Prior to implementing any land disposal or burial of waste residue, it is mandatory to consult with environmental regulatory agencies for guidance on acceptable practices[1].

By adhering to these procedures and maintaining a proactive approach to safety and compliance, laboratories can ensure the responsible management of chemical waste, fostering a secure and sustainable research environment.

References

Essential Safety and Operational Guidance for Handling Disodium Azelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Disodium azelate in a laboratory setting. The following procedures and recommendations are compiled from available safety data for this compound and related compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available from major chemical suppliers at the time of this writing. The information provided herein is based on general chemical safety principles and data for the related compound, Azelaic acid. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's environmental health and safety department for specific guidance.

Personal Protective Equipment (PPE) and Handling

When working with this compound, a water-soluble, white to pale yellow powder, proper personal protective equipment is crucial to ensure safety. Engineering controls, such as using a fume hood or providing adequate ventilation, should be the primary means of controlling exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).
Body Protection A standard laboratory coat.
Respiratory A NIOSH-approved dust respirator should be used if ventilation is inadequate or if handling generates dust.

Spill and Disposal Plan

In the event of a spill, carefully follow these procedures to minimize exposure and environmental contamination.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use appropriate tools to gently sweep the solid material into a designated waste container. Avoid creating dust.

  • Clean: After removing the bulk material, clean the contaminated surface by spreading water and collecting the residue for disposal.

Waste Disposal:

Disposal of this compound must be in accordance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Solid Waste Collect in a properly labeled, sealed container.
Contaminated Materials Any materials used for cleanup (e.g., paper towels, gloves) should be placed in a sealed bag and disposed of as chemical waste.
Aqueous Solutions Depending on the concentration and local regulations, it may be permissible to dispose of dilute aqueous solutions down the drain with copious amounts of water. Always check with your institution's environmental health and safety office before doing so.

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound, from initial preparation to final disposal, emphasizing safety at each step.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Weigh/Measure in Ventilated Area (Fume Hood) B->C D Perform Experimental Procedure C->D E Decontaminate Glassware & Surfaces D->E H In Case of Spill: Evacuate, Ventilate, Contain, Clean D->H F Segregate & Label Waste (Solid, Liquid, Contaminated PPE) E->F G Dispose of Waste per Institutional & Regulatory Guidelines F->G

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.